Cicletanine
Description
This compound is under investigation for the treatment of Diabetes, Hypokalemia, Hyponatremia, and Arterial Hypertension.
This compound is a dihydropyridine derivative with diuretic and antihypertensive activity. This compound exerts thiazide-like diuretic activity. In addition, this agent inhibits protein kinase C (PKC) and is able to reverse vasoconstriction through the inhibition of PKC-mediated inhibition of Na/K-ATPase phosphorylation.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9/h2-6,14,17H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKNDPRBJVBDSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868972 | |
| Record name | (+/-)-Cicletanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89943-82-8 | |
| Record name | Cicletanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89943-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cicletanine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089943828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cicletanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12766 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+/-)-Cicletanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-3-(4-Chlorophenyl)-1,3-dihydro-6-methylfuro[3,4-c]pyridine-7-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CICLETANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHG7QC509W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Cicletanine in Vascular Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of cicletanine, an antihypertensive agent, with a specific focus on its actions within vascular smooth muscle cells (VSMCs). The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology, cardiovascular biology, and drug development.
Core Mechanisms of Action at the Cellular Level
This compound exerts its vasodilatory and antihypertensive effects through a multi-pronged mechanism of action on vascular smooth muscle cells. The primary pathways involved include the stimulation of prostacyclin synthesis, modulation of intracellular calcium concentrations, interaction with various ion channels, and inhibition of key signaling enzymes such as protein kinase C. These actions collectively lead to a reduction in vascular tone and contribute to the lowering of blood pressure.
Stimulation of Prostacyclin (PGI₂) Synthesis
A significant component of this compound's action is its ability to stimulate the production of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation, in VSMCs.[1][2][3] This effect is dose-dependent and has been observed in cultured VSMCs from rat mesenteric artery and aorta.[1][2] The underlying mechanism involves the activation of the cyclooxygenase (COX) pathway, which converts arachidonic acid into prostaglandin (B15479496) endoperoxides, the precursors of PGI₂.[2] The protective effects of this compound against mechanical stress-induced ionic perturbations in VSMCs are also thought to be mediated by a cyclooxygenase metabolite, likely PGI₂.[4]
Modulation of Intracellular Calcium (Ca²⁺) Homeostasis
This compound significantly influences intracellular calcium signaling in VSMCs, a critical determinant of vascular tone.[5] It has been demonstrated to inhibit histamine-induced calcium efflux from cultured guinea-pig aortic smooth muscle cells.[6] Furthermore, in mesenteric resistance arteries, this compound induces a rapid decrease in the concentration of free ionized intracellular calcium.[7] This reduction in intracellular calcium availability contributes to the relaxation of vascular smooth muscle and, consequently, to the antihypertensive effect of the drug.[1][6]
Interaction with Ion Channels
The electrical properties of the VSMC membrane are crucial in regulating contractility, and this compound has been shown to modulate the activity of key ion channels.
-
Potassium (K⁺) Channels: At higher, though still therapeutically relevant, concentrations, this compound can induce hyperpolarization of the VSMC membrane.[8][9] This effect is suggestive of an interaction with and opening of potassium channels, leading to an efflux of K⁺ ions and a more negative membrane potential. This hyperpolarization would, in turn, lead to the closure of voltage-gated calcium channels, reducing calcium influx and promoting vasodilation.[8] This action appears to be endothelium-independent.[8]
-
Calcium (Ca²⁺) Channels: The vasorelaxant effect of this compound may also involve a direct or indirect blockade of calcium channels.[10] While one study in ventricular myocytes indicated no effect on the basal calcium current, it did show a modulatory effect under conditions of beta-adrenergic stimulation.[11] In VSMCs, this compound has been shown to prevent the increase in intracellular sodium and calcium induced by mechanical stress, an effect that is inhibited by the L-type calcium channel blocker nitrendipine, suggesting an interaction with this channel type.[4]
Inhibition of Protein Kinase C (PKC)
This compound has been identified as an inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in the signal transduction pathways leading to smooth muscle contraction.[10][12][13][14] By inhibiting PKC, this compound can interfere with the signaling cascades that sensitize the contractile apparatus to calcium, thereby promoting vasorelaxation.[15] This mechanism is particularly relevant in the context of salt-sensitive hypertension, where PKC activity may be elevated.[15]
Endothelium-Dependent and -Independent Vasodilation
This compound exhibits both endothelium-dependent and -independent mechanisms of vasodilation. At therapeutic concentrations, its relaxing effect on vascular smooth muscle is primarily dependent on the endothelium and is mediated by the nitric oxide (NO) synthase pathway.[8] this compound has been shown to stimulate the release of nitric oxide from endothelial cells.[16] At higher concentrations, this compound can induce vasodilation through an endothelium-independent mechanism, likely involving the direct modulation of ion channels in the vascular smooth muscle cells.[8]
Inhibition of Vascular Smooth Muscle Cell Proliferation
In addition to its acute effects on vascular tone, this compound has been shown to inhibit the proliferation of cultured vascular smooth muscle cells.[1] This is evidenced by a reduction in [3H] thymidine (B127349) incorporation and lower cell counts in the presence of the drug.[1] This anti-proliferative effect may contribute to the long-term beneficial effects of this compound in hypertensive patients by preventing or reversing vascular remodeling.
Quantitative Data Summary
The following tables summarize the key quantitative data from the cited literature regarding the effects of this compound on various parameters in vascular smooth muscle cells.
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| Prostacyclin Synthesis | Rat Mesenteric Artery VSMCs | 10⁻⁵ to 10⁻⁴ M | Dose-dependent increase in prostacyclin synthesis. | [1] |
| Arterial Smooth Muscle Cells | 1.7 mM (2-hour exposure) | 2-3 fold increase in PGI₂ production over basal levels. | [3] | |
| VSMC Proliferation | Rat Mesenteric Artery VSMCs | 3.3 x 10⁻⁵ to 10⁻⁴ M | Inhibition of [3H] thymidine incorporation up to 31% of control. | [1] |
| Rat Mesenteric Artery VSMCs | 10⁻⁴ M (at 48 hours) | Cell count: 14840 ± 430 (Control: 18965 ± 629). | [1] | |
| Calcium Mobilization | Guinea-Pig Aortic VSMCs | IC₅₀ = 10⁻⁶ M | Inhibition of histamine-stimulated ⁴⁵Ca²⁺ efflux. | [6] |
| Inhibition of Na⁺ Influx | A10 Aortic Smooth Muscle Cells | IC₅₀ ≈ 10⁻⁹ M | Inhibition of mechanical stress-induced internal Na⁺ increase. | [4] |
| Vasorelaxation | Human Mesenteric Artery Rings (MBG pre-contracted) | EC₅₀ = 11 ± 2 µM | Relaxation of pre-contracted arterial rings. | [17] |
| Human Mesenteric Artery Rings (ET-1 pre-contracted) | EC₅₀ = 6.4 ± 1.1 µM | Relaxation of pre-contracted arterial rings. | [17] | |
| Nitric Oxide Release | Rat Aortic Endothelium | Therapeutic concentrations | Peak NO concentration of 160 ± 8 nM. | [16] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental procedures used to elucidate these mechanisms.
References
- 1. Inhibitory effect of this compound on vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and eicosanoids in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound stimulates cholesteryl ester hydrolase activities and prostacyclin production in arterial smooth muscle cells. [vivo.weill.cornell.edu]
- 4. A mechanical stress increases sodium ion content in vascular smooth muscle cells through a calcium-dependent pathway: prevention by this compound via a cyclo-oxygenase product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Smooth Muscle Ion Channels and Regulation of Vascular Tone in Resistance Arteries and Arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of histamine-induced Ca2+ efflux in cultured vascular smooth muscle cells by an antihypertensive drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vascular actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Potassium channel activation in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: new insights into its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A patch-clamp study of the effects of this compound on whole-cell calcium current in ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Kinase C Inhibitors as Modulators of Vascular Function and Their Application in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound reverses vasoconstriction induced by the endogenous sodium pump ligand, marinobufagenin, via a protein kinase C dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound stimulates nitric oxide release and scavenges superoxide in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
Unraveling the Preclinical Profile of Cicletanine: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cicletanine is a furopyridine derivative with antihypertensive properties that has been the subject of numerous preclinical investigations. This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in various preclinical models. The document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows. While extensive pharmacodynamic data is available, it is important to note that detailed quantitative pharmacokinetic parameters in preclinical species are not widely reported in publicly available literature.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound in common preclinical species like rats, dogs, and monkeys are not extensively documented in the available scientific literature. However, some insights into its metabolic and excretory pathways have been elucidated.
Metabolism: this compound undergoes metabolism, with its sulfoconjugated metabolite being pharmacologically active. This metabolite is believed to be responsible for the diuretic effects of the drug by inhibiting the apical Na+-dependent Cl-/HCO3- anion exchanger in the distal convoluted tubule.[1]
Excretion: In anesthetized rats, this compound has been shown to dose-dependently increase urine flow and the urinary excretion of sodium and chloride.[1] This diuretic effect is a key aspect of its mechanism of action.
Pharmacodynamics and Mechanism of Action
This compound exerts its antihypertensive effects through a multi-faceted mechanism of action, primarily involving vasodilation and diuretic properties.
Vasodilation: The vasodilatory effect of this compound is complex and appears to involve multiple signaling pathways:
-
Prostaglandin Synthesis: this compound stimulates the synthesis of vascular prostacyclin (PGI2), a potent vasodilator.[1][2] This effect is thought to contribute significantly to its antihypertensive and vasoprotective properties.
-
Nitric Oxide (NO) Synthesis: The drug has been shown to stimulate the synthesis of nitric oxide, another key endothelium-derived relaxing factor.[1]
-
Calcium Channel Blockade: this compound may directly or indirectly block Ca2+ channels, leading to smooth muscle relaxation.[1]
-
Inhibition of Phosphodiesterases: It has been suggested that this compound inhibits low Km cyclic GMP phosphodiesterases, which would lead to increased cGMP levels and vasodilation.[1]
-
Interaction with Receptors: The drug has also been shown to interact with alpha-adrenergic, vascular histamine, and muscarinic receptors.[1]
Diuretic and Natriuretic Effects: As mentioned, the sulfoconjugated metabolite of this compound is responsible for its salidiuretic activity in the distal convoluted tubule.[1] This contributes to the reduction of blood pressure by decreasing fluid volume.
Cardiovascular and Renal Protection: Beyond its blood pressure-lowering effects, this compound has demonstrated protective effects on the cardiovascular and renal systems in preclinical models of hypertension.[1][2] These protective actions are likely a result of its combined vasodilatory and diuretic properties, as well as its ability to improve vascular remodeling.
Data Presentation
Table 1: Pharmacodynamic Effects of this compound in Preclinical Models
| Preclinical Model | Dose(s) | Key Pharmacodynamic Findings | Reference(s) |
| Spontaneously Hypertensive Rats (SHR) | 10, 30, and 90 mg/kg/day (oral) | Improved tissue preservation in the brain, heart, and kidneys. | [3] |
| Dahl Salt-Sensitive Rats | 39 mg/kg/day for 6 weeks (oral) | Ameliorated the development of hypertension, decreased heart weight and vascular wall thickness, increased urinary prostacyclin excretion, improved renal function. | [2] |
| Stress-Induced Hypertensive Rats | 7.5, 10, and 30 mg/kg (oral) | Statistically significant decrease in systolic blood pressure in isolated rats. | [1] |
| Anesthetized Normotensive Dogs | High doses | No induction of tachycardia; no modification of aortic, femoral, or coronary blood flow. | |
| Neurogenic Hypertensive Dogs | 10 mg/kg/12h for one month (oral) | Lowered blood pressure without a diuretic effect and without modifying plasma catecholamine levels. | [4] |
| Anesthetized Rats | 15, 30, and 60 mg/kg (i.v.) | Dose-dependent increase in urine flow and urinary sodium and chloride excretion. | [1] |
| DOCA-salt Hypertensive Rats | 3 mg/kg (oral) in combination with phentolamine | Clear-cut antihypertensive effect. | |
| DOCA-salt Hypertensive Rats | 30 mg/kg (oral) for one month | Prevented cardiac noradrenaline depletion. |
Experimental Protocols
Measurement of Blood Pressure in Rats
A common method for measuring blood pressure in rats in preclinical studies is the tail-cuff method.
Protocol:
-
Animal Acclimatization: Rats are acclimatized to the restraining device and tail-cuff apparatus for a period of several days before the actual measurements are taken to minimize stress-induced blood pressure variations.
-
Procedure: The rat is placed in a restrainer, and a cuff with a pneumatic pulse sensor is placed around the base of the tail. The cuff is inflated to a pressure above the expected systolic blood pressure and then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
Equipment: A non-invasive blood pressure system designed for rodents, including a restrainer, tail-cuff, pulse transducer, and a control unit for inflation/deflation and data recording.
For more detailed information on invasive and non-invasive blood pressure measurement techniques in rats, refer to specialized methodological publications.
Determination of this compound in Plasma by High-Performance Liquid Chromatography (HPLC)
Several HPLC methods have been developed for the quantification of this compound in biological matrices.
General Protocol Outline:
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the drug and remove interfering substances.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable analytical column (e.g., a C18 reversed-phase column).
-
Mobile Phase: A specific mobile phase composition is used to achieve optimal separation of this compound from other components.
-
Detection: The concentration of this compound is determined using a detector, often a fluorescence or UV detector, set at the appropriate excitation and emission wavelengths for this compound.
-
Quantification: The concentration of this compound in the plasma sample is calculated by comparing the peak area of the analyte to a standard curve prepared with known concentrations of this compound.
Specific details of the HPLC method, including the exact mobile phase composition, column type, and detector settings, can be found in the cited literature.[5]
Mandatory Visualizations
Signaling Pathways of this compound's Vasodilatory Action
Caption: Signaling pathways of this compound's vasodilatory action.
Experimental Workflow for a Preclinical Antihypertensive Study
Caption: Experimental workflow for a preclinical antihypertensive study.
References
- 1. Effects of this compound on kidney function. 1. Clearance and micropuncture studies in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive effects of this compound and renal protection in Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. General pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [this compound and the sympathetic nervous system. A study of awake sino-aortic denervated hypertensive dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on the urinary excretion of prostanoids and kallikrein, and on renal function in man - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Cicletanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cicletanine, chemically known as 3-(4-chlorophenyl)-1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol, is a novel antihypertensive agent with a unique pharmacological profile.[1] Unlike traditional diuretics, this compound exhibits a dual mechanism of action, combining vasodilation with a mild diuretic effect, making it a subject of significant interest in cardiovascular research and drug development.[2] This technical guide provides a comprehensive overview of the synthesis of this compound, its key chemical properties, and detailed analytical methodologies. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this compound.
Synthesis of this compound
The synthesis of this compound, and more specifically its hydrochloride salt, has been described in the patent literature. A common route involves a multi-step process starting from readily available precursors. The following sections detail the synthetic pathway and the experimental protocol for the preparation of this compound hydrochloride.
Synthetic Pathway
The synthesis of this compound hydrochloride can be conceptually broken down into several key transformations:
Experimental Protocol: Synthesis of this compound Hydrochloride
The following protocol is a summarized and adapted procedure based on patent literature for the synthesis of this compound hydrochloride.
Step 1: Protection of the Pyridoxine Derivative The starting material, a derivative of pyridoxine (Vitamin B6), undergoes protection of its hydroxyl groups, typically as an acetal, to prevent unwanted side reactions in subsequent steps.
Step 2: Oxidation The primary alcohol on the protected pyridoxine derivative is oxidized to an aldehyde.
Step 3: Grignard Reaction The aldehyde is then reacted with a Grignard reagent, 4-chlorophenylmagnesium bromide, to form a secondary alcohol.
Step 4: Deprotection and Cyclization The protecting group is removed under acidic conditions, which concurrently facilitates an intramolecular cyclization to form the furo[3,4-c]pyridine (B3350340) ring system.
Detailed Procedure for Cyclization and Salt Formation:
-
The intermediate adduct from the Grignard reaction is refluxed in concentrated hydrochloric acid.
-
The reaction progress is monitored by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled, leading to the precipitation of this compound hydrochloride.
-
The solid product is isolated by filtration, washed with cold water, and dried under reduced pressure.
Chemical Properties of this compound
A thorough understanding of the chemical properties of this compound is essential for its handling, formulation, and analytical characterization. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₂ClNO₂ | [3] |
| Molecular Weight | 261.70 g/mol | [3] |
| Appearance | - | - |
| Melting Point | 219-228 °C (for Hydrochloride salt) | [4] |
| Solubility | Soluble in Methanol (Hydrochloride salt) | - |
| pKa | - | - |
Spectroscopic Data
¹H-NMR Spectroscopy: Limited ¹H-NMR data for this compound hydrochloride in CD₃OD + CDCl₃ has been reported in patent literature. The key chemical shifts are as follows:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2.46 | s | 3H | Ar-CH₃ |
| 5.21 | q (dd) | 2H | -CH₂-O- |
| 6.16 | bs | 1H | Ar-CH-O- |
| 7.31 | m | 4H | Ar-H (chlorophenyl ring) |
| 7.56 | s | 1H | Ar-H (pyridine ring) |
¹³C-NMR Spectroscopy: Detailed ¹³C-NMR data for this compound is not extensively available in the public domain.
Mass Spectrometry: The mass spectrum of this compound hydrochloride shows a molecular ion peak corresponding to the free base (M⁺) at m/z 262, along with other fragment ions at m/z 226 and 139.[4] The fragmentation pattern is influenced by the furo[3,4-c]pyridine core and the chlorophenyl substituent.
Analytical Methods
Accurate and precise analytical methods are crucial for the quality control and pharmacokinetic studies of this compound. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed and validated for the determination of this compound in bulk drug and pharmaceutical formulations.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in isocratic or gradient mode. |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV spectrophotometry at a suitable wavelength (e.g., 254 nm or 272 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
Method Validation: The developed HPLC method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Mechanism of Action
This compound's antihypertensive effect is attributed to its multifaceted mechanism of action, which primarily involves vasodilation and a mild diuretic effect.
Vasodilatory Action
The vasodilation induced by this compound is mediated by several signaling pathways:
This compound stimulates the release of nitric oxide (NO) and prostacyclin from the vascular endothelium.[2] NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasorelaxation.[2] Concurrently, this compound can inhibit phosphodiesterase (PDE), the enzyme responsible for cGMP degradation, further potentiating its vasodilatory effect.[2] Additionally, it may directly or indirectly inhibit calcium influx into vascular smooth muscle cells, contributing to relaxation.[1]
Diuretic Action
The diuretic effect of this compound is considered to be mild.[2] It is believed to be mediated by its sulfoconjugated metabolite, which acts on the distal convoluted tubule of the kidney.[1]
This metabolite inhibits the apical Na⁺-dependent Cl⁻/HCO₃⁻ anion exchanger, leading to a decrease in sodium and chloride reabsorption and consequently, a mild increase in urine and electrolyte excretion.[1]
Conclusion
This technical guide has provided a detailed overview of the synthesis, chemical properties, and analytical methods for this compound, a compound of significant interest in the field of antihypertensive therapy. The provided experimental details and structured data aim to facilitate further research and development of this unique molecule. A comprehensive understanding of its synthesis and chemical characteristics is fundamental for its effective utilization in both research and clinical settings.
References
- 1. Comparison of high-performance liquid chromatography and high-performance capillary electrophoresis for the determination of this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride - Google Patents [patents.google.com]
- 3. WO2006034510A2 - Enantiomeric compositions of this compound, alone and in combination with other agents, for the treatment of disease - Google Patents [patents.google.com]
- 4. EP1398316A2 - Process for the preparation of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol Derivatives - Google Patents [patents.google.com]
The Effects of Cicletanine on Prostacyclin and Nitric Oxide Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cicletanine is an antihypertensive agent with a multifaceted mechanism of action that extends beyond simple diuresis. A significant component of its therapeutic effect lies in its interaction with the vascular endothelium, specifically its ability to modulate the prostacyclin (PGI₂) and nitric oxide (NO) signaling pathways. This technical guide provides an in-depth review of the existing scientific literature on this topic, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades. The aim is to offer a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.
Introduction to this compound
This compound is a furopyridine derivative initially developed as an antihypertensive drug.[1] Its blood pressure-lowering effects are attributed to both a mild diuretic action and, more significantly, vasodilatory properties.[2] The vasodilation is primarily mediated through the release of endothelium-derived relaxing factors, including prostacyclin and nitric oxide.[3] This guide will delve into the molecular mechanisms by which this compound influences these two critical pathways, which are fundamental to the maintenance of vascular homeostasis.
The Prostacyclin (PGI₂) Pathway and this compound's Influence
Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) and prostacyclin synthase in endothelial cells.[4]
Mechanism of Action
This compound has been shown to stimulate the synthesis and release of prostacyclin from vascular tissues.[5][6] The proposed mechanism involves the enhanced availability or processing of arachidonic acid, the precursor for prostaglandin (B15479496) synthesis.[4] In vascular smooth muscle cells, this compound enhances the production of prostacyclin from both exogenous and endogenous arachidonic acid sources.[5] This effect appears to be, at least in part, associated with the activation of the cyclooxygenase pathway.[5] Some studies also suggest that this compound's effects on prostaglandin synthesis may contribute to its antihypertensive and vasoprotective properties.[3][7]
Quantitative Data on Prostacyclin Pathway Modulation
The following tables summarize the quantitative effects of this compound on the prostacyclin pathway from various studies.
Table 1: Effect of this compound on 6-keto-PGF₁α (Prostacyclin Metabolite) Levels in In Vitro Studies
| Experimental Model | This compound Concentration | Duration | Measured Parameter | Control Value | Value with this compound | % Change | p-value | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 10⁻⁹ M | 24 h | 6-keto-PGF₁α secretion | 4825 ± 997 pg/10⁵ cells | ~6466 pg/10⁵ cells | +34% | < 0.05 | [4] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 10⁻⁷ M | 24 h | 6-keto-PGF₁α secretion | 4825 ± 997 pg/10⁵ cells | ~6176 pg/10⁵ cells | +28% | < 0.05 | [4] |
| Cultured Rat Mesenteric Artery Smooth Muscle Cells | 10⁻⁵ M | Not Specified | 6-keto-PGF₁α synthesis | Not Specified | Dose-dependent increase | - | - | [7] |
| Cultured Rat Mesenteric Artery Smooth Muscle Cells | 10⁻⁴ M | Not Specified | 6-keto-PGF₁α synthesis | Not Specified | Dose-dependent increase | - | - | [7] |
Table 2: Effect of this compound on 6-keto-PGF₁α Levels in Clinical Studies (Essential Hypertension Patients)
| Study Population | This compound Dosage | Duration | Measured Parameter | Baseline Value | Value with this compound | % Change | p-value | Reference |
| 9 patients | 100 mg/day | Day 1 (3h post-dose) | Plasma 6-keto-PGF₁α | 3.21 ± 1.25 pg/mL | 3.88 ± 1.44 pg/mL | +20.9% | < 0.05 | [8] |
| 9 patients | 100 mg/day | Day 7 (3h post-dose) | Plasma 6-keto-PGF₁α | 3.21 ± 1.25 pg/mL | 4.07 ± 0.76 pg/mL | +26.8% | < 0.05 | [8] |
Signaling Pathway Diagram
The Nitric Oxide (NO) Pathway and this compound's Influence
Nitric oxide is another crucial endothelium-derived vasodilator. It is synthesized from L-arginine by endothelial nitric oxide synthase (eNOS).[9]
Mechanism of Action
This compound enhances the production of nitric oxide in endothelial cells.[9][10] This effect is mediated through the activation of upstream signaling kinases, specifically Protein Kinase B (Akt) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (Erk).[9][11] These kinases phosphorylate eNOS at its serine 1177 residue, leading to an increase in its enzymatic activity and subsequent NO production.[9][11] The increase in NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylyl cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[12][13] Elevated cGMP levels activate protein kinase G (PKG), which in turn promotes vasodilation by reducing intracellular calcium levels and desensitizing the contractile machinery to calcium.[13] Some evidence also suggests that this compound may have antioxidant properties, scavenging superoxide (B77818) radicals, which would otherwise quench NO, thereby increasing its bioavailability.[10]
Quantitative Data on Nitric Oxide Pathway Modulation
The following tables summarize the quantitative effects of this compound on the nitric oxide pathway.
Table 3: Effect of this compound on Nitric Oxide (NO) and cGMP Levels in In Vitro Studies
| Experimental Model | This compound Concentration | Duration | Measured Parameter | Control Value | Value with this compound | % Change | p-value | Reference |
| Rat Aortic Endothelium | Micromolar concentrations | Not Specified | Peak NO concentration | Not Specified | 160 ± 8 nM | - | - | [10] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 10⁻⁶ - 10⁻⁴ M | 3-24 h | Nitrogen oxides | No stimulation at 2h | Increased | - | - | [11] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 10⁻⁶ - 10⁻⁴ M | Not Specified | cGMP generation | Not Specified | Increased | - | - | [11] |
Table 4: Effect of this compound on Nitric Oxide (NO) and cGMP Levels in Animal Models
| Animal Model | this compound Dosage | Duration | Tissue | Measured Parameter | Control Value | Value with this compound | % Change | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Dahl Salt-Sensitive Rats | 30 mg/kg/day | 6 weeks | Aortic Wall | NO generation | 0.38 pmol/cm²/30 min | 15.4 pmol/cm²/30 min | +3952% | < 0.001 |[2] | | Dahl Salt-Sensitive Rats | 30 mg/kg/day | 6 weeks | Aortic Wall | cGMP synthesis | Not Specified | Increased | +47% | - |[2] |
Signaling Pathway Diagram
Experimental Protocols
This section outlines the general methodologies employed in the cited studies to investigate the effects of this compound.
In Vitro Cell Culture Studies
-
Cell Lines: Primary Human Umbilical Vein Endothelial Cells (HUVEC) and cultured vascular smooth muscle cells from rat aorta or mesenteric artery are commonly used.[4][5][7][11]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., Medium 199 for HUVEC) supplemented with fetal bovine serum, growth factors, and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (typically ranging from 10⁻¹⁰ M to 10⁻⁴ M) for specific incubation periods (e.g., 2 to 24 hours).[4][11]
Measurement of Prostacyclin (as 6-keto-PGF₁α)
-
Method: Radioimmunoassay (RIA) is the most frequently cited method.[8][11]
-
Sample Preparation: Cell culture supernatants or plasma samples are collected. For plasma, blood is drawn into tubes containing an anticoagulant and cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis. Samples are then centrifuged to separate plasma.
-
Extraction and Purification: Prostaglandins are often extracted from the aqueous sample using an organic solvent (e.g., ethyl acetate) and may be purified using high-pressure liquid chromatography (HPLC) or column chromatography.[8][14]
-
RIA Procedure:
-
A standard curve is prepared using known concentrations of 6-keto-PGF₁α.
-
Samples, standards, a specific primary antibody against 6-keto-PGF₁α, and a radiolabeled tracer (e.g., ³H-6-keto-PGF₁α) are incubated together.
-
The antibody-bound (radiolabeled and non-radiolabeled) antigen is separated from the free antigen, often using dextran-coated charcoal.[14]
-
The radioactivity of the bound fraction is measured using a scintillation counter.
-
The concentration of 6-keto-PGF₁α in the samples is determined by comparing their results to the standard curve.
-
Measurement of Nitric Oxide
-
Griess Method: This colorimetric assay measures nitrite (B80452) (NO₂⁻), a stable oxidation product of NO.[11]
-
Cell culture supernatant is collected.
-
The sample is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) in an acidic solution.[15]
-
Nitrite in the sample reacts with the Griess reagent to form a colored azo compound.
-
The absorbance is measured spectrophotometrically (typically at 540 nm).
-
The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.
-
-
Electrochemical Microsensors: These provide real-time, direct measurement of NO release from tissues like aortic rings.[10]
Western Blot for eNOS Phosphorylation
-
Sample Preparation: Endothelial cells are treated with this compound, then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Immunoblotting:
-
The membrane is blocked (e.g., with BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated eNOS at Ser1177 (p-eNOS Ser1177).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is often stripped and re-probed with an antibody for total eNOS to normalize the p-eNOS signal.
-
Experimental Workflow Diagram
Conclusion
The evidence strongly indicates that this compound's antihypertensive effects are significantly mediated by its positive modulation of the prostacyclin and nitric oxide pathways. By stimulating the synthesis of these potent vasodilators, this compound improves endothelial function and promotes vascular relaxation. The activation of the Akt/Erk/eNOS signaling cascade is a key mechanism in its effect on nitric oxide production. This dual mode of action on two distinct but complementary vasodilatory systems makes this compound an interesting subject for cardiovascular research and a potentially valuable therapeutic agent for conditions associated with endothelial dysfunction. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and methodological insights, to aid in future research and development endeavors in this field.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Restoration of endothelial cell function by chronic this compound treatment in Dahl salt-sensitive rats with salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. This compound and eicosanoids in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Phospho-eNOS (Ser1177) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. ahajournals.org [ahajournals.org]
- 9. This compound stimulates eNOS phosphorylation and NO production via Akt and MAP kinase/Erk signaling in sinusoidal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. This compound stimulates eNOS phosphorylation and NO production via Akt and MAP kinase/Erk signaling in sinusoidal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel signaling pathways promote a paracrine wave of prostacyclin-induced vascular smooth muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardioprotective prostacyclin signaling in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A radioimmunoassay for 6-keto-prostaglandin F1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Unraveling the Endothelial Actions of Cicletanine: A Technical Guide to its Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanisms of the antihypertensive drug cicletanine within endothelial cells. By elucidating its specific molecular targets and signaling pathways, this document aims to provide a comprehensive resource for researchers in cardiovascular pharmacology and drug development. The vasodilatory and protective effects of this compound are primarily attributed to its intricate interactions with the endothelium, the critical inner lining of blood vessels. This guide will detail the key molecular players involved, present quantitative data from relevant studies, and provide an overview of the experimental protocols used to uncover these findings.
Core Molecular Targets of this compound in Endothelial Cells
This compound exerts its antihypertensive effects through a multi-faceted mechanism primarily centered on the vascular endothelium. Its actions converge on the production of key vasodilatory molecules and the mitigation of oxidative stress. The principal molecular targets identified are endothelial nitric oxide synthase (eNOS) and enzymes involved in the arachidonic acid cascade , leading to the synthesis of prostacyclin (PGI2). Furthermore, this compound exhibits antioxidant properties by directly scavenging superoxide (B77818) radicals.
Activation of the eNOS/NO/cGMP Signaling Pathway
A cornerstone of this compound's vasodilatory action is its ability to stimulate the production of nitric oxide (NO), a potent endogenous vasodilator.[1][2] this compound enhances the activity of eNOS, the enzyme responsible for synthesizing NO from L-arginine in endothelial cells.[3][4] This activation is not direct but is mediated through the phosphorylation of eNOS at its serine 1177 residue (Ser1177).[3][4] This phosphorylation event is a key regulatory switch that significantly increases the enzyme's activity.
The signaling cascades leading to eNOS phosphorylation by this compound involve the activation of two major kinase pathways:
-
Protein Kinase B (Akt) Pathway: this compound has been shown to induce the phosphorylation and activation of Akt, which in turn directly phosphorylates eNOS at Ser1177.[3][4]
-
Mitogen-Activated Protein (MAP) Kinase/Extracellular signal-regulated kinase (Erk) Pathway: The Erk signaling pathway is also implicated in this compound-induced eNOS activation.[3][4]
The resulting increase in NO production leads to the activation of soluble guanylate cyclase in the underlying vascular smooth muscle cells, which then increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP).[5] Elevated cGMP levels ultimately lead to smooth muscle relaxation and vasodilation.[1] Some evidence also suggests that this compound may inhibit phosphodiesterase (PDE), the enzyme that degrades cGMP, further contributing to its accumulation.[1][6]
Modulation of Arachidonic Acid Metabolism and Prostacyclin Synthesis
This compound significantly influences the metabolism of arachidonic acid, steering it towards the production of vasodilatory prostanoids, particularly prostacyclin (PGI2) and prostaglandin (B15479496) E2 (PGE2).[5][7] PGI2 is a potent vasodilator and inhibitor of platelet aggregation, playing a crucial role in maintaining vascular homeostasis.[8][9][10] Studies have demonstrated that this compound enhances the generation of PGI2 in the aortic wall, which contributes to its blood pressure-lowering effects.[5][8] The proposed mechanism involves an activation of the cyclooxygenase (COX) pathway, which converts arachidonic acid into prostaglandin precursors.[7][11]
Interestingly, one study in human umbilical vein endothelial cells (HUVECs) reported that while this compound increased cGMP, it decreased prostacyclin generation, suggesting that its effects on prostanoid synthesis may be cell-type or context-dependent.[12]
Antioxidant Properties: Superoxide Scavenging
Beyond its direct vasodilatory actions, this compound possesses significant antioxidant properties that contribute to the preservation of endothelial function.[1] Specifically, this compound has been identified as a potent scavenger of superoxide (O2-) radicals.[2] By reducing the levels of superoxide, this compound prevents its reaction with NO, a process that would otherwise produce peroxynitrite, a highly damaging oxidant that uncouples eNOS and leads to endothelial dysfunction. This superoxide scavenging activity, therefore, not only protects the endothelium but also increases the bioavailability of NO, amplifying its vasodilatory effects.[2]
Quantitative Data on this compound's Endothelial Effects
The following tables summarize the quantitative data from various studies investigating the effects of this compound on endothelial cell function.
| Parameter Measured | Cell/Tissue Type | This compound Concentration/Dose | Observed Effect | Reference |
| Nitric Oxide (NO) Production | Rat Aortic Endothelium | Micromolar concentrations | Peak NO concentration of 160 ± 8 nM | [2] |
| Rat Aortic Walls | 30 mg/kg/day (high-dose) | Increased from 0.38 to 15.4 pmol/cm²/30 min | [5] | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Increased after 3-24 hours of incubation | [12] | |
| eNOS Phosphorylation (Ser1177) | Rat Sinusoidal Endothelial Cells | 100 nM | Peak phosphorylation at 1 hour | [3] |
| cGMP Synthesis | Rat Vascular Walls | 30 mg/kg/day (high-dose) | 47% increase | [5] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10-6 - 10-4 M | Increased | [12] | |
| Prostacyclin (PGI2) Generation | Rat Aortic Wall | 30 mg/kg/day (high-dose) | 28% increase | [5] |
| Prostaglandin E2 (PGE2) Generation | Rat Aortic Wall | 30 mg/kg/day (high-dose) | 149% increase | [5] |
| Superoxide (O2-) Levels | Rat Aortic Endothelium | Not specified | Peak concentration of only 3.1 ± 0.2 nM (compared to 27 ± 1.35 nM with A23187) | [2] |
| Vasorelaxation (Endothelium-dependent) | Rat Aorta | ~10-7 M (EC50) | Biphasic dose-dependent relaxation | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound in endothelial cells and a typical experimental workflow for studying these effects.
Caption: Signaling pathways of this compound in endothelial cells.
Caption: Experimental workflow for studying this compound's endothelial effects.
Methodologies for Key Experiments
This section provides a generalized overview of the experimental protocols typically employed to investigate the molecular targets of this compound in endothelial cells. For specific details, researchers should consult the original publications.
Endothelial Cell Culture
-
Cell Source: Primary Human Umbilical Vein Endothelial Cells (HUVECs) are a common model.[12] Rat aortic or sinusoidal endothelial cells are also used for in vitro and ex vivo studies.[2][3]
-
Culture Conditions: Cells are typically cultured in specialized endothelial cell growth medium supplemented with growth factors (e.g., VEGF, bFGF) and fetal bovine serum. They are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Confluent monolayers of endothelial cells are treated with varying concentrations of this compound or vehicle control for specified time periods before being harvested for downstream analysis.
Western Blotting for Protein Phosphorylation
-
Objective: To quantify the phosphorylation status of key signaling proteins like eNOS, Akt, and Erk.
-
Protocol Outline:
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-eNOS Ser1177). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Reprobing: The membrane is often stripped of the first set of antibodies and reprobed with antibodies against the total form of the protein to normalize the data for protein loading.
-
Nitric Oxide (NO) Measurement
-
Objective: To quantify the amount of NO produced by endothelial cells following this compound treatment.
-
Methods:
-
Griess Assay: This colorimetric assay measures nitrite (B80452) (NO2-), a stable breakdown product of NO, in the cell culture supernatant.[12]
-
NO-Specific Fluorescent Probes: Dyes like 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA) can be loaded into cells. In the presence of NO, these probes fluoresce, and the intensity of the fluorescence can be measured to quantify NO production.
-
Electrochemical Sensors: Highly sensitive microsensors can be placed near the endothelial cell surface to directly and kinetically measure the release of NO in real-time.[2]
-
Prostacyclin (PGI2) Measurement
-
Objective: To measure the amount of PGI2 released by endothelial cells.
-
Protocol Outline:
-
Sample Collection: The cell culture supernatant is collected after treatment with this compound.
-
Measurement: The concentration of 6-keto-PGF1α, the stable hydrolysis product of PGI2, is measured using either a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).[12] These assays involve the use of specific antibodies against 6-keto-PGF1α.
-
Superoxide (O2-) Detection
-
Objective: To measure the levels of superoxide and assess the scavenging potential of this compound.
-
Method:
-
Electrochemical Microsensors: Similar to NO detection, specialized microsensors can be used for the in-situ, real-time measurement of O2- release from the endothelium.[2] This allows for the direct assessment of this compound's ability to reduce superoxide levels.
-
Conclusion
The molecular targets of this compound in endothelial cells are centered on the potentiation of endogenous vasodilatory and protective pathways. By stimulating eNOS activity through the Akt and Erk signaling pathways, this compound increases the production of nitric oxide. Concurrently, it enhances the synthesis of prostacyclin and exerts a direct antioxidant effect by scavenging superoxide radicals. This multifaceted mechanism of action underscores the critical role of the endothelium in the therapeutic effects of this compound. The experimental approaches detailed in this guide provide a framework for the continued investigation of this compound and the development of novel therapies targeting endothelial function.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound stimulates nitric oxide release and scavenges superoxide in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound stimulates eNOS phosphorylation and NO production via Akt and MAP kinase/Erk signaling in sinusoidal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound stimulates eNOS phosphorylation and NO production via Akt and MAP kinase/Erk signaling in sinusoidal endothelial cells [pubmed.ncbi.nlm.nih.gov]
- 5. Restoration of endothelial cell function by chronic this compound treatment in Dahl salt-sensitive rats with salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: new insights into its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and eicosanoids in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of prostacyclin generation by this compound (an in vivo investigation) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. Prostacyclin - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Effect of this compound on the nitric oxide pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
cicletanine's diuretic versus vasorelaxant properties at different doses
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cicletanine, a furopyridine derivative, is an antihypertensive agent exhibiting a unique pharmacological profile characterized by both diuretic and vasorelaxant properties. Notably, the predominance of these effects is distinctly dose-dependent. At lower therapeutic doses, typically between 50 mg and 100 mg daily, this compound primarily functions as a vasodilator, contributing to the reduction of peripheral resistance. Its diuretic and natriuretic effects are more pronounced at higher doses, generally considered to be 150 mg and above. This document provides a comprehensive analysis of the differential dose-response of this compound's diuretic and vasorelaxant actions, detailing the underlying signaling pathways and the experimental methodologies used to elucidate these properties.
Introduction
This compound is a well-established antihypertensive drug, but its dual mechanism of action is a subject of ongoing research and interest within the cardiovascular pharmacology community. Unlike traditional diuretics, its clinical efficacy at lower doses is not primarily driven by volume depletion, but rather by direct effects on the vasculature.[1][2] This technical guide aims to dissect the dose-dependent nature of this compound's diuretic and vasorelaxant effects, providing researchers and drug development professionals with a detailed understanding of its complex pharmacology.
Dose-Dependent Pharmacodynamics: Diuresis vs. Vasorelaxation
The antihypertensive effect of this compound is a composite of its influence on vascular tone and renal function. However, these two effects do not scale linearly with dose. Preclinical and clinical studies have consistently demonstrated that the vasorelaxant properties are evident at lower concentrations than the diuretic effects.
Vasorelaxant Properties at Lower Doses
The primary antihypertensive action of this compound at therapeutic doses of 50-100 mg/day is attributed to its ability to induce vasodilation.[1][3] This effect is multifaceted, involving the stimulation of endothelial-derived relaxing factors and direct actions on vascular smooth muscle cells.[4] In studies on stroke-prone spontaneously hypertensive rats (SHR-SP), the minimal effective dose of this compound for blood pressure reduction was found to be 1 mg/kg, while diuretic effects were observed at doses 10 to 30 times higher.[5]
Diuretic Properties at Higher Doses
This compound's diuretic and natriuretic effects become clinically significant at doses of 150 mg and higher.[1] The active component responsible for this effect is the sulfoconjugated metabolite of this compound.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies, highlighting the dose-dependent diuretic and vasorelaxant effects of this compound.
Table 1: Dose-Dependent Diuretic Effects of this compound in Humans
| Dose | Mean Urinary Sodium Excretion (UNaV) Increase vs. Placebo (mmol/day) | Mean Urinary Potassium Excretion (UKV) Increase vs. Placebo (mmol/day) | Study Population | Reference |
| 50 mg | 21.7 | 4.6 | Prehypertensive and Stage 1 Hypertensive Males | [7] |
| 150 mg | 57.9 | 5.5 | Prehypertensive and Stage 1 Hypertensive Males | [7] |
Table 2: Vasorelaxant Effects of this compound and its Enantiomers in Isolated Human Pulmonary Arteries
| Compound | Condition | EC50 (nmol/L) | Reference |
| (+/-)-Cicletanine (100 µmol/L) | Reduction of Endothelin-1 induced vasoconstriction | 36 ± 3.5 | [8] |
| (-)-Cicletanine (100 µmol/L) | Reduction of Endothelin-1 induced vasoconstriction | 47 ± 4.2 | [8] |
| (+)-Cicletanine (100 µmol/L) | Reduction of Endothelin-1 induced vasoconstriction | 29.9 ± 6.5 | [8] |
| (+/-)-Cicletanine (10 µmol/L) | Potentiation of Sodium Nitroprusside induced vasorelaxation | 9.0 ± 0.7 | [8] |
| (-)-Cicletanine (10 µmol/L) | Potentiation of Sodium Nitroprusside induced vasorelaxation | 3.3 ± 0.54 | [8] |
| (+)-Cicletanine (10 µmol/L) | Potentiation of Sodium Nitroprusside induced vasorelaxation | 7.9 ± 1.8 | [8] |
| (-)-Cicletanine (100 µmol/L) | Potentiation of Atrial Natriuretic Peptide induced vasorelaxation | 4.2 ± 0.6 | [8] |
Signaling Pathways
The distinct mechanisms of action for vasorelaxation and diuresis are governed by different signaling pathways.
Vasorelaxant Signaling Pathway
This compound's vasorelaxant effects are mediated through a combination of endothelium-dependent and -independent mechanisms. It stimulates the release of nitric oxide (NO) and prostacyclin from endothelial cells.[4] In vascular smooth muscle cells, it inhibits phosphodiesterase (PDE), leading to increased levels of cyclic GMP (cGMP) and cyclic AMP (cAMP), which promotes relaxation.[4] Additionally, this compound can modulate intracellular calcium levels and inhibit protein kinase C (PKC).[4][9]
Caption: this compound's vasorelaxant signaling pathway.
Diuretic Signaling Pathway
The diuretic effect of this compound is primarily attributed to its sulfoconjugated metabolite. This metabolite is believed to inhibit the Na+-dependent Cl-/HCO3- anion exchanger in the apical membrane of the distal convoluted tubule, leading to increased sodium and water excretion.[6]
Caption: this compound's diuretic signaling pathway.
Experimental Protocols
The following are detailed methodologies for assessing the diuretic and vasorelaxant properties of this compound.
In Vivo Diuretic Activity Assay (Modified Lipschitz Test)
This protocol is designed to evaluate the diuretic, natriuretic, and kaliuretic effects of this compound in a rat model.
-
Animal Model: Male Wistar rats (150-200g).
-
Acclimatization: Animals are housed in metabolic cages for 24 hours prior to the experiment for acclimatization, with free access to food and water.
-
Experimental Groups:
-
Control group: Vehicle (e.g., 0.9% saline).
-
Standard group: A known diuretic (e.g., furosemide, 10 mg/kg).
-
Test groups: Different doses of this compound (e.g., 10, 30, 100 mg/kg).
-
-
Procedure:
-
Rats are fasted overnight with free access to water.
-
On the day of the experiment, animals are orally hydrated with 0.9% saline (25 ml/kg body weight).
-
Immediately after hydration, the respective treatments (vehicle, standard, or this compound) are administered orally.
-
Animals are placed back into the metabolic cages, and urine is collected for a period of 5 to 24 hours.
-
-
Data Analysis:
-
Total urine volume is measured.
-
Urine electrolyte concentrations (Na+, K+, Cl-) are determined using a flame photometer or ion-selective electrodes.
-
Diuretic activity (ratio of urine volume of the test group to the control group) and natriuretic/kaliuretic activities are calculated.
-
Caption: Experimental workflow for in vivo diuretic assay.
In Vitro Vasorelaxant Activity Assay (Isolated Organ Bath)
This protocol is used to determine the direct vasorelaxant effect of this compound on isolated arterial rings.
-
Tissue Preparation:
-
A segment of an artery (e.g., thoracic aorta, mesenteric artery) is carefully dissected from a euthanized animal (e.g., rat, rabbit).
-
The artery is cleaned of adherent connective tissue and cut into rings of 2-3 mm in length.
-
-
Mounting:
-
The arterial rings are mounted between two L-shaped stainless-steel hooks in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.
-
-
Procedure:
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 g.
-
The viability of the rings is assessed by contracting them with a high-potassium solution (e.g., 80 mM KCl) or a vasoconstrictor agent (e.g., phenylephrine, endothelin-1).
-
After washing and returning to baseline, the rings are pre-contracted with a vasoconstrictor.
-
Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to generate a dose-response curve.
-
-
Data Analysis:
-
The relaxation induced by this compound is expressed as a percentage of the pre-contraction.
-
The EC50 (concentration producing 50% of the maximal relaxation) is calculated.
-
Caption: Experimental workflow for in vitro vasorelaxant assay.
Conclusion
This compound exhibits a clear dose-dependent differentiation in its diuretic and vasorelaxant properties. Its primary antihypertensive mechanism at lower, commonly prescribed doses is vasodilation, mediated by a complex interplay of signaling pathways involving nitric oxide, prostacyclin, and intracellular calcium modulation. The diuretic and natriuretic effects, while contributing to its overall antihypertensive profile, are more prominent at higher doses and are mediated by its sulfoconjugated metabolite acting on the distal convoluted tubule. This dual, dose-dependent mechanism of action positions this compound as a versatile therapeutic agent and an interesting subject for further pharmacological investigation. A thorough understanding of this dose-response relationship is crucial for optimizing its clinical use and for the development of future antihypertensive therapies with tailored mechanisms of action.
References
- 1. Comparison of this compound with other antihypertensive drugs in SHR-SP models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Efficacy and tolerance of this compound, a new antihypertensive agent: overview of 1226 treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. ijpp.com [ijpp.com]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. Vascular actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasorelaxant effects of this compound and its (+)- and (-)-enantiomers in isolated human pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. E-Prostanoid Receptor 3 Mediates Impaired Vasodilation in a Mouse Model of Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Structural Activity Relationship of Cicletanine and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cicletanine is a furopyridine derivative with a multifaceted mechanism of action that contributes to its antihypertensive effects. This technical guide delves into the structural activity relationship (SAR) of this compound and its analogs, providing a comprehensive overview of its pharmacological properties, underlying signaling pathways, and key experimental methodologies. Quantitative data on the biological activity of this compound and its stereoisomers are presented in structured tables for comparative analysis. Detailed protocols for essential experimental assays are provided to facilitate further research and development in this area. Visual diagrams generated using the DOT language illustrate the intricate signaling pathways and experimental workflows associated with this compound's mechanism of action.
Introduction
This compound, chemically known as (±)-3-(4-chlorophenyl)-1,3-dihydro-7-hydroxy-6-methylfuro[3,4-c]pyridine, is an antihypertensive agent with a unique pharmacological profile.[1] Unlike traditional diuretics, its primary antihypertensive effect at therapeutic doses is attributed to its vasorelaxant properties rather than its diuretic action.[1] The multifaceted mechanism of this compound involves the modulation of several key signaling pathways, including the enhancement of nitric oxide (NO) and prostacyclin synthesis, inhibition of phosphodiesterases (PDEs), and interaction with various ion channels and receptors.[2] Furthermore, this compound exhibits stereoselectivity in its biological activity, with the (-)-enantiomer demonstrating more potent vasorelaxant effects. This guide aims to provide an in-depth analysis of the structural features of this compound and its analogs that govern their biological activity.
Core Structure and Pharmacophore
The core structure of this compound consists of a furopyridine ring system, a substituted chlorophenyl group at the 3-position, a methyl group at the 6-position, and a hydroxyl group at the 7-position. The key pharmacophoric features essential for its activity are:
-
Furopyridine Core: This heterocyclic system is fundamental to the molecule's overall structure and interaction with its biological targets.
-
4-Chlorophenyl Group: The presence and position of the chloro substituent on the phenyl ring are crucial for its antihypertensive activity.
-
Chiral Center at C3: The stereochemistry at this position significantly influences the pharmacological profile, with the (-)-enantiomer being the more active isomer for vasorelaxation.
-
Methyl and Hydroxyl Groups on the Pyridine (B92270) Ring: These substituents likely contribute to the molecule's binding affinity and specificity to its targets.
Quantitative Structure-Activity Relationship (SAR) Data
While comprehensive SAR studies on a wide range of this compound analogs with systematic structural modifications are limited in the public domain, valuable insights can be drawn from the differential activities of its enantiomers. The following tables summarize the available quantitative data.
Table 1: Effect of this compound Enantiomers on Endothelin-1 (Et-1) Induced Vasoconstriction in Isolated Human Pulmonary Artery
| Compound | Concentration (µM) | EC50 of Et-1 (nmol/L) |
| Control | - | 26 ± 2.8 |
| (±)-Cicletanine | 100 | 36 ± 3.5 |
| (+)-Cicletanine | 100 | 29.9 ± 6.5 |
| (-)-Cicletanine | 100 | 47 ± 4.2 |
Data extracted from G. A. Loirand et al., 1998.[3]
Table 2: Potentiation of Vasorelaxant Effects of Atrial Natriuretic Peptide (ANP) and Sodium Nitroprusside (SNP) by this compound Enantiomers in Isolated Human Pulmonary Artery
| Vasorelaxant | Compound | Concentration (µM) | EC50 of Vasorelaxant (nmol/L) |
| ANP | Control | - | 9.7 ± 1.9 |
| (+)-Cicletanine | 100 | 7.6 ± 0.7 | |
| (-)-Cicletanine | 100 | 4.2 ± 0.6 | |
| SNP | Control | - | 41 ± 11 |
| (±)-Cicletanine | 10 | 9.0 ± 0.7 | |
| (+)-Cicletanine | 10 | 7.9 ± 1.8 | |
| (-)-Cicletanine | 10 | 3.3 ± 0.54 |
Data extracted from G. A. Loirand et al., 1998.[3]
These data clearly indicate that the (-)-enantiomer of this compound is more potent in both antagonizing vasoconstriction and potentiating vasorelaxation. This highlights the importance of the three-dimensional arrangement of the 4-chlorophenyl group for optimal interaction with its biological targets.
Mechanism of Action and Signaling Pathways
This compound's antihypertensive effect is a result of its influence on multiple signaling pathways, primarily leading to vasodilation.
Stimulation of Vasodilator Production
This compound enhances the production of two key endogenous vasodilators:
-
Nitric Oxide (NO): It stimulates endothelial nitric oxide synthase (eNOS) to produce NO, which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells (VSMCs), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent relaxation.[4][5]
-
Prostacyclin (PGI2): this compound stimulates the synthesis of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation.[2]
Inhibition of Phosphodiesterases (PDEs)
This compound inhibits phosphodiesterases, enzymes that degrade cyclic nucleotides. By inhibiting PDEs, it increases the intracellular concentrations of cGMP and cyclic adenosine (B11128) monophosphate (cAMP), both of which promote vasorelaxation.[2]
Modulation of Ion Channels
This compound has been shown to modulate the activity of various ion channels, including:
-
Calcium Channels: It can block Ca2+ channels, either directly or indirectly, reducing the influx of calcium into VSMCs, which is a critical step for muscle contraction.[2]
-
Potassium Channels: It may have a K+-channel opening effect, leading to hyperpolarization of the cell membrane and subsequent relaxation of VSMCs.[2]
Diuretic Effect
At higher doses, this compound exhibits a diuretic effect. Its sulfoconjugated metabolite is believed to inhibit the apical Na+-dependent Cl-/HCO3- anion exchanger in the distal convoluted tubule, leading to increased sodium and water excretion.[2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for assessing vasorelaxant activity.
Experimental Protocols
Aortic Ring Vasorelaxation Assay
This protocol describes the methodology for assessing the vasorelaxant effects of this compound and its analogs on isolated aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (PE) or Potassium Chloride (KCl) for inducing contraction
-
This compound and its analogs
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Remove adherent connective and adipose tissues.
-
Cut the aorta into rings of approximately 2-3 mm in width.
-
-
Mounting and Equilibration:
-
Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
-
Contraction and Treatment:
-
Induce a sustained contraction by adding a submaximal concentration of PE (e.g., 1 µM) or KCl (e.g., 60 mM).
-
Once the contraction has stabilized, add cumulative concentrations of this compound or its analogs to the organ bath.
-
-
Data Acquisition and Analysis:
-
Record the changes in isometric tension using a force transducer and a data acquisition system.
-
Express the relaxation as a percentage of the pre-contraction induced by PE or KCl.
-
Construct concentration-response curves and calculate the EC50 values (the concentration of the compound that produces 50% of the maximal relaxation).
-
Measurement of Nitric Oxide (NO) Production
This protocol outlines a method for measuring NO production from endothelial cells in response to this compound.
Materials:
-
Cultured endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs)
-
Cell culture medium
-
This compound
-
Griess Reagent System (for measuring nitrite (B80452), a stable breakdown product of NO)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture endothelial cells to confluence in appropriate multi-well plates.
-
Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution).
-
Treat the cells with various concentrations of this compound for a specified time period.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
Nitrite Measurement (Griess Assay):
-
Add the components of the Griess Reagent System to the collected supernatants according to the manufacturer's instructions. This typically involves the sequential addition of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride.
-
Incubate for the recommended time to allow for the colorimetric reaction to develop.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (usually 540-570 nm) using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Express the results as the amount of NO produced per well or normalized to the protein content of the cells.
-
Conclusion
The structural activity relationship of this compound is complex and multifaceted, reflecting its diverse pharmacological actions. The stereochemistry at the C3 position is a critical determinant of its vasorelaxant activity, with the (-)-enantiomer being significantly more potent. The furopyridine core and the 4-chlorophenyl substituent are essential pharmacophoric features. While a comprehensive SAR of a broad range of analogs is not yet fully elucidated in publicly available literature, the existing data underscore the importance of a multi-pronged approach to understanding its mechanism of action, involving the stimulation of NO and prostacyclin, inhibition of PDEs, and modulation of ion channels. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the SAR of this compound and the development of novel antihypertensive agents with improved therapeutic profiles. Future research should focus on the synthesis and biological evaluation of a systematic series of this compound analogs to further refine the understanding of its SAR and to identify new lead compounds.
References
- 1. New pyridine and chromene scaffolds as potent vasorelaxant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new cyclopenteno[b]thiophene derivatives as local anesthetic and antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity study of antihypertensive 1,4-dihydropyridine derivatives having nitrooxyalkyl moieties at the 3 and 5 positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In Vitro Pharmacological Profile of Cicletanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cicletanine is an antihypertensive agent with a multifaceted in vitro pharmacological profile.[1] Its primary mechanisms of action are not directly linked to diuresis at therapeutic concentrations but rather to its effects on vascular smooth muscle and endothelial cells.[2][3] Key in vitro activities include the modulation of the arachidonic acid cascade, leading to increased prostacyclin synthesis, and the antagonism of α1-adrenergic receptors.[4][5] Furthermore, this compound interacts with ion channels and intracellular calcium signaling pathways.[6] This document provides a comprehensive overview of the in vitro characterization of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its core mechanisms.
Data Presentation: Quantitative Pharmacological Parameters
The following tables summarize the key quantitative data describing this compound's in vitro activity.
Table 1: Antagonism of Vasoactive Peptide Receptors by (-)-Cicletanine in Isolated Rat Vasculature [7]
| Target Receptor | Vascular Bed | Parameter | Value (µmol/L) | Antagonism Type |
| Angiotensin II (AII) | Kidney | Ki | 9.6 | Noncompetitive |
| Arginine-Vasopressin (AVP) | Kidney | Ki | 208 | Noncompetitive |
| Angiotensin II (AII) | Mesenteric | IC50 | 54.0 ± 20.5 | - |
| Arginine-Vasopressin (AVP) | Mesenteric | IC50 | 31.6 ± 5.0 | - |
Table 2: Vasorelaxant Effects of this compound on Pre-contracted Human Inferior Epigastric Arteries [6]
| Pre-contraction Agent | This compound Concentration Range (M) | Effect | Notes |
| Noradrenaline (10⁻⁷ M) | 10⁻⁷ - 10⁻³ | Concentration-dependent relaxation | Effect is more potent compared to K⁺-induced contraction. |
| Potassium (60 mM K⁺) | 10⁻⁷ - 10⁻³ | Concentration-dependent relaxation | --- |
Core Mechanisms of Action & Signaling Pathways
This compound's antihypertensive effects are attributed to a combination of in vitro activities that lead to vasodilation.
Modulation of the Arachidonic Acid Cascade
A primary mechanism of this compound is the stimulation of prostacyclin (PGI2) synthesis in vascular cells.[4][8] Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation.[9] this compound enhances the production of prostacyclin from both endogenous and exogenous arachidonic acid, appearing to act on the cyclooxygenase (COX) pathway.[5][10]
Caption: this compound stimulates the COX pathway, enhancing prostacyclin (PGI2) synthesis.
Alpha-1 Adrenergic Receptor Antagonism
This compound exhibits antagonist activity at α1-adrenergic receptors.[1] These receptors, when activated by endogenous catecholamines like noradrenaline, mediate vasoconstriction. By blocking these receptors, this compound inhibits this contractile signal, contributing to vasorelaxation.
Caption: this compound blocks α1-adrenergic receptors, inhibiting vasoconstriction pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings.
Protocol: Radioligand Binding Assay for α1-Adrenergic Receptor Affinity
This protocol is a generalized procedure based on standard industry practices for determining the binding affinity of a compound to α1-adrenergic receptors.[11][12]
Caption: Workflow for a competitive radioligand binding assay to determine Ki values.
-
Tissue Preparation: A tissue source rich in α1-adrenergic receptors, such as rat cerebral cortex, is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.6). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer to a specific protein concentration.[11]
-
Competitive Binding Incubation: The membrane preparation is incubated in the presence of a constant concentration of a radiolabeled α1-antagonist (e.g., [³H]Prazosin) and varying concentrations of the test compound (this compound).
-
Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine) to determine the amount of non-specific binding.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using nonlinear regression to fit a sigmoidal dose-response curve, from which the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Protocol: Measurement of Prostacyclin (PGI2) Synthesis in Cultured Cells
This protocol outlines a general method for quantifying the effect of this compound on PGI2 production in cultured vascular cells, such as smooth muscle or endothelial cells.[5][13]
-
Cell Culture: Vascular smooth muscle cells (VSMCs) or human umbilical vein endothelial cells (HUVECs) are cultured to confluence in appropriate media.[5]
-
Stimulation: The cell culture medium is replaced with a serum-free medium containing varying concentrations of this compound. In some experiments, a substrate like arachidonic acid may be added to ensure substrate availability.[5]
-
Incubation: Cells are incubated for a defined period (e.g., 15-60 minutes) at 37°C to allow for PGI2 synthesis and release into the supernatant.
-
Sample Collection: At the end of the incubation period, the supernatant (cell culture medium) is collected.
-
Quantification of PGI2: Since PGI2 is highly unstable, its stable, non-enzymatic hydrolysis product, 6-keto-prostaglandin F1α (6-keto-PGF1α), is measured.[14] This is typically done using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The concentration of 6-keto-PGF1α in the supernatant from this compound-treated cells is compared to that from vehicle-treated control cells. The results are typically expressed as pg/mL or as a percentage increase over the basal level.
Protocol: Isolated Blood Vessel Vasorelaxation Assay
This ex vivo protocol assesses the direct vasodilatory effect of this compound on isolated arterial rings.[6][15]
-
Tissue Preparation: Segments of an artery (e.g., human inferior epigastric artery or rat thoracic aorta) are carefully dissected and placed in a cold, oxygenated physiological salt solution (PSS).[6][16] The artery is cut into rings approximately 2-4 mm in length.
-
Mounting: The arterial rings are mounted in an organ bath chamber filled with PSS, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2). The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension for 60-90 minutes. Following equilibration, the rings are pre-contracted with a vasoconstrictor agent, such as noradrenaline or a high concentration of potassium chloride (KCl).[6]
-
Cumulative Concentration-Response Curve: Once a stable contractile plateau is reached, this compound is added to the organ bath in a cumulative manner, with increasing concentrations added after the response to the previous concentration has stabilized.
-
Data Analysis: The relaxation induced by each concentration of this compound is measured and expressed as a percentage of the initial pre-contraction force. A concentration-response curve is plotted to determine parameters such as Emax (maximum relaxation) and EC50 (concentration producing 50% of the maximum relaxation). The influence of the endothelium can be studied by comparing responses in intact rings versus rings where the endothelium has been mechanically removed.[15]
References
- 1. This compound: new insights into its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [this compound and the sympathetic nervous system. A study of awake sino-aortic denervated hypertensive dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. General pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and eicosanoids in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro vascular effects of this compound in pregnancy-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition by (-)-cicletanine of the vascular reactivity to angiotensin II and vasopressin in isolated rat vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Efficacy and tolerability of cycletanine in aged patients with hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vascular prostaglandin synthesis: the early days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of prostacyclin generation by this compound (an in vivo investigation) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scholars.nova.edu [scholars.nova.edu]
- 13. content-assets.jci.org [content-assets.jci.org]
- 14. content-assets.jci.org [content-assets.jci.org]
- 15. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of in vitro effects of this compound, its enantiomers and major metabolite on rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Perspective on the Development of Furopyridine Diuretics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of diuretics represents a cornerstone in the management of fluid overload associated with conditions such as heart failure, cirrhosis, and renal disease. Among the various classes of diuretics, the loop diuretics are distinguished by their high efficacy. Within this class, the furopyridine diuretics, exemplified by torasemide, have emerged as significant therapeutic agents. This technical guide provides a comprehensive historical perspective on the discovery and development of furopyridine diuretics, detailing their medicinal chemistry, structure-activity relationships (SAR), and the experimental methodologies used in their evaluation.
Historical Development: From Sulfonamides to Furopyridine Diuretics
The journey to the discovery of furopyridine diuretics is rooted in the broader history of diuretic development. Early diuretic therapy in the first half of the 20th century was dominated by organomercurials, which, despite their efficacy, were hampered by toxicity and the need for parenteral administration. A pivotal breakthrough came with the observation of the diuretic properties of sulfanilamide, an antibacterial agent, in the 1940s. This led to the systematic investigation of sulfonamide derivatives, culminating in the development of the thiazide diuretics in the late 1950s.
The quest for more potent diuretics led researchers to explore different chemical scaffolds. In the 1960s, furosemide (B1674285), a furan-containing sulfonamide, was introduced and became the prototypical loop diuretic. The development of furosemide demonstrated that potent diuretic activity could be achieved by inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.
The development of the furopyridine scaffold arose from continued medicinal chemistry efforts to optimize the pharmacologic and pharmacokinetic properties of loop diuretics. While the exact first synthesis of a furopyridine diuretic is not clearly documented in readily available literature, research in the 1980s identified pyridine-3-sulfonylurea derivatives as a promising class of potent diuretics. Out of a series of these compounds, torasemide (1-isopropyl-3-([4-(3-methyl-phenylamino)pyridine]-3-sulfonyl)urea) was identified as one of the most active derivatives, exhibiting a profile of a high-ceiling diuretic.[1] This marked a significant milestone in the evolution of loop diuretics, offering an alternative chemical scaffold to the anthranilic acid-based structure of furosemide.
The Furopyridine Scaffold and Mechanism of Action
The core chemical structure of furopyridine diuretics is a pyridine-3-sulfonylurea moiety. The mechanism of action of these compounds is the inhibition of the Na+-K+-2Cl- cotransporter (NKCC2) located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. By binding to the chloride-binding site of the transporter, furopyridine diuretics block the reabsorption of sodium, potassium, and chloride ions from the tubular fluid. This disruption of ion reabsorption leads to a significant increase in the excretion of these ions, along with water, resulting in potent diuresis.
dot
References
Methodological & Application
Application Note: Analysis of Cicletanine in Plasma by HPLC-UV
An HPLC-UV method provides a robust and accessible approach for the quantification of cicletanine in plasma, crucial for pharmacokinetic and bioequivalence studies. This document outlines a detailed protocol for this analysis, from sample preparation to method validation.
1. Introduction
This compound is a diuretic and antihypertensive agent. Monitoring its concentration in plasma is essential for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and conducting bioequivalence studies. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used analytical technique for this purpose due to its reliability and cost-effectiveness.[1] This application note details a validated method for the determination of this compound in human plasma.
2. Principle
The method involves the isolation of this compound and an internal standard (IS) from the plasma matrix, followed by chromatographic separation on a reversed-phase C18 column. The separation is achieved using an isocratic mobile phase, and the compounds are detected by their UV absorbance. Quantification is performed by comparing the peak area ratio of this compound to the internal standard against a calibration curve.
3. Experimental Protocol
3.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Tizanidine or another suitable compound not co-eluting with this compound)[2]
-
HPLC-grade acetonitrile (B52724) and methanol[2][3]
-
HPLC-grade water
-
Ortho-phosphoric acid or Diethylamine for pH adjustment[2][4]
-
Human plasma (drug-free)
-
0.45 µm syringe filters
3.2. Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][6]
-
Data acquisition and processing software
-
Analytical balance, vortex mixer, and centrifuge
3.3. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Diethylamine in water (pH 8) (30:70, v/v)[2] |
| Flow Rate | 1.0 mL/min[2][7] |
| Injection Volume | 20 µL[3] |
| Column Temperature | 25 °C (Ambient)[2] |
| Detection Wavelength | 210 nm[2] |
| Run Time | Approximately 10-15 minutes |
3.4. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol (B129727) to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with the mobile phase to create working standards for the calibration curve.
-
Internal Standard Spiking Solution: Dilute the IS stock solution with methanol to a final concentration (e.g., 1 µg/mL).
3.5. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting drugs from plasma samples.[2][8][9][10]
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard spiking solution and vortex for 30 seconds.
-
Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.[2][8]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[2]
-
Transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Inject 20 µL of the clear filtrate into the HPLC system.
Caption: Workflow for this compound extraction from plasma.
4. Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA) to ensure its reliability.[2][3] Key validation parameters are summarized below.
| Parameter | Typical Specification | Example Result |
| Linearity (r²) | ≥ 0.995 | 0.998 over 0.05 - 10 µg/mL[11] |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.05 µg/mL[11] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -8.5% to 5.3%[11] |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 0.9% to 6.3%[11] |
| Recovery (%) | Consistent and reproducible | ~98%[11] |
| Selectivity | No interference from endogenous components | No interfering peaks observed in blank plasma |
| Stability | Freeze-thaw, short-term, long-term | Stable for up to three months when frozen[11] |
5. Data Analysis and Quantification
-
A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
-
A linear regression analysis is applied to the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
The concentration of this compound in the unknown plasma samples is calculated using the regression equation from the calibration curve.
Caption: Overall logical workflow for plasma sample analysis.
This application note describes a simple, sensitive, and reproducible HPLC-UV method for the determination of this compound in plasma. The protein precipitation extraction procedure is straightforward and provides clean extracts suitable for analysis.[2] The method is suitable for routine analysis in clinical and research settings for pharmacokinetic characterization and therapeutic drug monitoring.
References
- 1. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 6. turkjps.org [turkjps.org]
- 7. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Simple HPLC-UV Assay Method for Determination of Levetiracetam Concentrations in Human Plasma [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of this compound in human plasma by high-performance liquid chromatography using automated column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Hypertension in Rats for Drug Testing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for inducing hypertension in rats using five distinct, well-established models: the Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt model, the Two-Kidney, One-Clip (2K1C) Goldblatt model, the Spontaneously Hypertensive Rat (SHR) genetic model, the Angiotensin II (Ang II) Infusion model, and the Nω-nitro-L-arginine methyl ester (L-NAME) induced model. These models are instrumental in the preclinical evaluation of novel antihypertensive therapeutics.
Experimental Models of Hypertension: An Overview
The selection of an appropriate animal model is critical for preclinical drug development, as each model recapitulates different facets of human hypertension. The DOCA-salt model is recognized for representing low-renin, salt-sensitive hypertension.[1] The 2K1C model is a classic representation of renovascular hypertension driven by the renin-angiotensin system.[2] The SHR model is a widely used genetic model that mimics human essential hypertension.[2] The Angiotensin II infusion model directly investigates the effects of this potent vasoconstrictor, a key component of the renin-angiotensin-aldosterone system (RAAS).[3] Finally, the L-NAME model induces hypertension through the inhibition of nitric oxide synthase, leading to endothelial dysfunction.[4]
Data Presentation: Comparative Summary of Hypertensive Models
The following table summarizes key quantitative data for the different rat models of hypertension, providing a basis for model selection and experimental design.
| Model | Typical Rat Strain | Induction Method | Time to Develop Hypertension | Typical Systolic Blood Pressure (mmHg) | Key Characteristics |
| DOCA-Salt | Sprague-Dawley, Wistar | Uninephrectomy, DOCA administration, and high salt diet | 3-6 weeks | 160-200+ | Low-renin, volume-dependent hypertension; mimics salt-sensitive hypertension.[1][4] |
| Two-Kidney, One-Clip (2K1C) | Sprague-Dawley, Wistar | Surgical constriction of one renal artery | 2-4 weeks | 150-200 | Renin-dependent hypertension; models renovascular hypertension.[2] |
| Spontaneously Hypertensive Rat (SHR) | Spontaneously Hypertensive Rat (SHR) | Genetic predisposition | 5-6 weeks of age | 180-200 | Genetic model of essential hypertension; progressive development.[1] |
| Angiotensin II Infusion | Sprague-Dawley, Wistar | Continuous infusion of Angiotensin II | 3-7 days | 150-180 | Directly investigates the role of the RAAS in hypertension.[5][6] |
| L-NAME Induced | Sprague-Dawley, Wistar | Chronic administration of L-NAME in drinking water | 4-8 weeks | 160-190 | Nitric oxide deficient hypertension; endothelial dysfunction.[4][7] |
Experimental Protocols
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model
This model is characterized by mineralocorticoid-induced sodium and water retention, leading to volume expansion and increased peripheral vascular resistance.[3]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Deoxycorticosterone acetate (DOCA)
-
Vehicle for DOCA (e.g., sesame oil)
-
1% Sodium Chloride (NaCl) solution
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments for uninephrectomy
Protocol:
-
Acclimatization: Acclimate rats to housing conditions for at least one week with free access to standard chow and water.
-
Uninephrectomy (Day 0):
-
Anesthetize the rat.
-
Make a flank incision to expose the left kidney.
-
Ligate the renal artery, vein, and ureter, and carefully excise the kidney.[1]
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
DOCA Administration (Starting Day 1):
-
Administer DOCA (25-30 mg/kg) subcutaneously twice weekly.[1]
-
-
Salt Loading (Starting Day 1):
-
Replace the drinking water with a 1% NaCl solution.[1]
-
-
Monitoring:
-
Measure blood pressure weekly using the tail-cuff method.
-
Hypertension typically develops over 3-4 weeks, with systolic blood pressure reaching >160 mmHg.[1]
-
Two-Kidney, One-Clip (2K1C) Renovascular Hypertensive Model
This surgical model mimics renal artery stenosis, leading to activation of the renin-angiotensin system and subsequent hypertension.[8]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Silver or titanium clips (internal diameter of 0.20-0.25 mm)[1][9]
-
Anesthetic agent
-
Surgical instruments for laparotomy
Protocol:
-
Acclimatization: Acclimate rats for at least one week.
-
Surgical Procedure (Day 0):
-
Anesthetize the rat.
-
Make a flank incision to expose the left renal artery.
-
Carefully dissect the renal artery from the surrounding tissue.
-
Place a silver or titanium clip with a specific internal diameter around the renal artery to induce stenosis without complete occlusion.[1]
-
The contralateral (right) kidney is left untouched.[9]
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics.
-
-
Monitoring:
-
Measure blood pressure weekly.
-
Hypertension develops over 2-4 weeks.[2]
-
Spontaneously Hypertensive Rat (SHR) Model
The SHR is a genetic model of essential hypertension, closely resembling the human condition. These rats develop hypertension without any surgical or pharmacological intervention.[1]
Materials:
-
Male Spontaneously Hypertensive Rats (SHR)
-
Age-matched normotensive Wistar-Kyoto (WKY) rats as controls
Protocol:
-
Animal Selection: Obtain male SHRs and age-matched WKY rats.
-
Acclimatization: Allow the rats to acclimatize to the housing conditions for at least one week before starting any experimental procedures.
-
Monitoring:
-
Blood pressure starts to rise at 5-6 weeks of age and reaches a plateau of 180-200 mmHg by 12-14 weeks of age.[1]
-
Regularly monitor blood pressure using the tail-cuff method.
-
Angiotensin II-Induced Hypertension Model
This model directly assesses the hypertensive effects of Angiotensin II, a key peptide in the RAAS.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Angiotensin II
-
Osmotic minipumps
-
Anesthetic agent
Protocol:
-
Acclimatization: Acclimate rats for at least one week.
-
Minipump Implantation (Day 0):
-
Anesthetize the rat.
-
Fill an osmotic minipump with Angiotensin II solution at a concentration calculated to deliver the desired dose (e.g., 150 ng/kg/min).[10]
-
Implant the minipump subcutaneously in the dorsal region.
-
Suture the incision.
-
-
Monitoring:
-
Blood pressure will begin to rise within a few days and will be sustained for the duration of the pump's function.[11]
-
Monitor blood pressure regularly.
-
L-NAME-Induced Hypertension Model
This model induces hypertension through the inhibition of nitric oxide synthase (NOS), leading to endothelial dysfunction and increased peripheral resistance.[7]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Nω-nitro-L-arginine methyl ester (L-NAME)
Protocol:
-
Acclimatization: Acclimate rats for at least one week.
-
Hypertension Induction:
-
Monitoring:
-
Monitor blood pressure weekly.
-
A significant increase in blood pressure is typically observed after 4 weeks.
-
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the DOCA-Salt, 2K1C, and Angiotensin II-induced hypertension models.
DOCA-Salt Hypertension Signaling Pathway
Two-Kidney, One-Clip (2K1C) Hypertension Signaling Pathway
Angiotensin II Infusion Signaling Pathway
Experimental Workflows
The following diagrams outline the general experimental workflows for inducing hypertension and testing a drug compound.
General Workflow for Surgical/Infusion Models
General Workflow for Genetic/Pharmacological Models
References
- 1. Temporal analysis of signaling pathways activated in a murine model of two-kidney, one-clip hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Angiotensin II-induced hypertension in rats is only transiently accompanied by lower renal oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cicletanine Administration in Spontaneously Hypertensive Rats (SHR) by Oral Gavage
These application notes provide a comprehensive overview and detailed protocols for the administration of the antihypertensive agent cicletanine to Spontaneously Hypertensive Rats (SHR), a widely used animal model for studying hypertension. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a furopyridine derivative with antihypertensive properties. Its mechanism of action is multifaceted, primarily involving vasodilation through the stimulation of prostaglandin (B15479496) (PGI2 and PGE2) and nitric oxide synthesis.[1][2] It also exhibits a mild diuretic effect. Studies in SHR rats have demonstrated its efficacy in reducing blood pressure and preventing hypertension-related end-organ damage.
Quantitative Data Summary
The following tables summarize the dosages and effects of this compound administration in SHR rats as reported in various studies.
Table 1: this compound Dosage Regimens in SHR Rats
| Dosage (mg/kg/day) | Route of Administration | Duration of Treatment | Reference |
| 1 | Oral | Not Specified | [3] |
| 7.5 | Oral | 7 days | [4][5] |
| 10 | Oral | Not Specified | [5][6] |
| 30 | Oral | Not Specified | [5][6] |
| 39 | Oral | 6 weeks | [7] |
| 50 | Oral | 4 weeks (from 6th to 10th week of age) | [8] |
| 90 | Oral | Not Specified | [6] |
| 100 | Oral | Not Specified | [3] |
Table 2: Effects of this compound on Blood Pressure in SHR Rats
| Dosage (mg/kg/day) | Treatment Duration | Effect on Blood Pressure | Reference |
| 7.5, 10, 30 | 7 days | Statistically significant decrease in systolic blood pressure | [4][5] |
| 39 | 6 weeks | Ameliorated the development of hypertension | [7] |
| 50 | 4 weeks | Suppressed the age-related elevation of systemic blood pressure | [8] |
| 10, 30, 90 | Not Specified | Improved blood pressure | [6] |
| 1 (minimal effective dose) | Not Specified | Prevented the onset of hypertension | [3] |
Experimental Protocols
Preparation of this compound for Oral Gavage
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose (CMC) in saline, or a 10% sucrose (B13894) solution)
-
Mortar and pestle (if starting with tablets)
-
Stir plate and magnetic stir bar
-
Volumetric flasks and appropriate glassware
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the body weight of the rats, calculate the total amount of this compound needed for the study.
-
Select a vehicle: While the specific vehicle for this compound is not consistently reported in all studies, common vehicles for oral gavage in rats include distilled water, 0.5% CMC, or a 10% sucrose solution to improve palatability. The choice of vehicle should be based on the solubility of the specific this compound formulation and the study design.
-
Prepare the dosing solution/suspension:
-
If using a pure powder, accurately weigh the required amount of this compound.
-
If using tablets, crush them into a fine powder using a mortar and pestle.
-
In a volumetric flask, add a small amount of the chosen vehicle to the this compound powder to create a paste.
-
Gradually add more vehicle while stirring continuously with a magnetic stir bar until the desired final volume and concentration are reached. Ensure the solution is homogenous. For suspensions, ensure it is evenly dispersed before each administration.
-
Oral Gavage Procedure for SHR Rats
Materials:
-
Prepared this compound dosing solution/suspension
-
Appropriately sized oral gavage needles (16-18 gauge, 2-3 inches long with a ball tip for adult rats)
-
Syringes (1-3 mL)
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Animal Handling and Restraint:
-
Acclimatize the rats to the handling and restraint procedures for several days before the start of the experiment to minimize stress.
-
Weigh each rat accurately before each dosing to calculate the precise volume to be administered. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[9]
-
Gently but firmly restrain the rat. One common method is to hold the rat near the thoracic region while supporting the lower body. The head should be gently tilted upwards to create a straight line from the mouth to the esophagus.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth to reach the stomach.[9]
-
Attach the syringe containing the calculated dose of this compound solution to the gavage needle.
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If any resistance is felt, or if the animal shows signs of distress (e.g., coughing or choking), withdraw the needle immediately and try again. Do not force the needle.
-
-
Administration of this compound:
-
Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to administer the this compound solution.
-
After administration, gently withdraw the gavage needle in a single, smooth motion.
-
-
Post-Procedure Monitoring:
-
Return the rat to its cage and monitor it for a short period (5-10 minutes) for any adverse reactions, such as regurgitation or respiratory distress.
-
Provide fresh food and water.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in reducing blood pressure.
Caption: Experimental workflow for oral gavage of this compound in SHR rats.
References
- 1. Effects of this compound on prostaglandin I2 and E2 levels in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short-term increase in prostaglandin I2 synthesis caused by this compound in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Antihypertensive effect of non-diuretic doses of this compound on a stress-induced model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effectiveness of this compound on lesions in spontaneously hypertensive rats. Curative study--dose-effect relationship] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. E-Prostanoid Receptor 3 Mediates Impaired Vasodilation in a Mouse Model of Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduction by (-)-cicletanine of the vascular reactivity to angiotensin II in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.fsu.edu [research.fsu.edu]
Application Notes and Protocols for In Vitro Aortic Ring Assay: Cicletanine-Induced Vasorelaxation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cicletanine is a furopyridine derivative with antihypertensive properties attributed to its vasodilatory effects. Understanding the mechanism and quantifying the efficacy of this compound-induced vasorelaxation is crucial for its therapeutic application. The in vitro aortic ring assay is a robust and widely used method to assess the vasoactive properties of pharmacological compounds. This document provides a detailed protocol for evaluating the vasorelaxant effects of this compound using isolated aortic rings, along with a summary of its mechanism of action and relevant quantitative data.
Data Presentation
The vasorelaxant potency of this compound is typically quantified by its half-maximal effective concentration (EC₅₀) and the maximum relaxation (Eₘₐₓ) it induces in pre-contracted aortic rings. The following table summarizes representative data from studies on rat aorta and human pulmonary artery.
| Parameter | Value | Species/Tissue | Pre-contraction Agent | Endothelium | Reference |
| EC₅₀ | ~1.0 x 10⁻⁷ M | Aged Wistar Rat Aorta | Norepinephrine | Intact | [1] |
| Eₘₐₓ | 64 ± 7% | Aged Wistar Rat Aorta | Norepinephrine (10⁻⁵ M this compound) | Intact | [1] |
| EC₅₀ (for ANP potentiation) | 4.2 ± 0.6 nM | Human Pulmonary Artery | Endothelin-1 | Intact | [2] |
| EC₅₀ (for SNP potentiation) | 9.0 ± 0.7 nM | Human Pulmonary Artery | Endothelin-1 | Intact | [2] |
Note: EC₅₀ and Eₘₐₓ values can vary depending on the experimental conditions, including the species, age of the animal, pre-contraction agent, and its concentration.
Experimental Protocols
This section details the methodology for performing the in vitro aortic ring assay to assess this compound-induced vasorelaxation.
Materials and Reagents
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit Buffer (see composition below)
-
Norepinephrine (NE)
-
This compound
-
Acetylcholine (ACh)
-
Distilled water
-
Pressurized gas cylinder (95% O₂ / 5% CO₂)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Standard surgical instruments (forceps, scissors, etc.)
-
Petri dishes
-
Syringes and needles
Krebs-Henseleit Buffer Composition (per 1 liter)
| Component | Molarity (mM) | Weight (g) |
| NaCl | 118.0 | 6.9 |
| KCl | 4.7 | 0.35 |
| CaCl₂·2H₂O | 2.5 | 0.37 |
| MgSO₄·7H₂O | 1.2 | 0.29 |
| KH₂PO₄ | 1.2 | 0.16 |
| NaHCO₃ | 25.0 | 2.1 |
| Glucose | 11.1 | 2.0 |
Preparation: Dissolve all components in distilled water. The buffer should be freshly prepared on the day of the experiment and continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
Experimental Procedure
-
Animal Euthanasia and Aorta Isolation:
-
Humanely euthanize the rat according to institutional guidelines.
-
Make a midline abdominal incision and open the thoracic cavity.
-
Carefully excise the thoracic aorta and immediately place it in a Petri dish containing cold Krebs-Henseleit buffer.
-
-
Aortic Ring Preparation:
-
Under a dissecting microscope, carefully remove adherent connective and adipose tissues from the aorta.
-
Cut the aorta into rings of approximately 3-4 mm in length. Take care to not stretch or damage the vessel.
-
-
Mounting the Aortic Rings:
-
Suspend each aortic ring between two stainless steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit buffer.
-
Maintain the buffer at 37°C and continuously bubble with 95% O₂ / 5% CO₂.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration and Viability Check:
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
During equilibration, wash the rings with fresh Krebs-Henseleit buffer every 15-20 minutes.
-
After equilibration, induce a contraction with 10⁻⁶ M Norepinephrine to check the viability and contractility of the tissue.
-
To confirm the presence of a functional endothelium, induce relaxation with 10⁻⁵ M Acetylcholine. A relaxation of more than 70% indicates an intact endothelium.
-
-
This compound-Induced Vasorelaxation:
-
Wash the aortic rings several times with fresh buffer to return to the baseline tension.
-
Induce a stable submaximal contraction with Norepinephrine (e.g., 10⁻⁶ M).
-
Once the contraction reaches a plateau, add this compound in a cumulative manner, starting from a low concentration (e.g., 10⁻⁹ M) and increasing in logarithmic increments up to a final concentration of 10⁻⁴ M.
-
Allow the response to stabilize at each concentration before adding the next.
-
-
Data Analysis:
-
Record the tension at each concentration of this compound.
-
Express the relaxation as a percentage of the maximal contraction induced by norepinephrine.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC₅₀ and Eₘₐₓ values from the dose-response curve using non-linear regression analysis.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the in vitro aortic ring assay.
This compound Signaling Pathway for Vasorelaxation
Caption: this compound's endothelium-dependent signaling pathway.
References
Application Note: Measuring Cicletanine-Induced Nitric Oxide Production in HUVECs
Audience: Researchers, scientists, and drug development professionals.
Introduction Cicletanine is an antihypertensive drug known for its vasodilatory properties, which are primarily mediated through the stimulation of endothelium-derived relaxing factors, including nitric oxide (NO)[1]. In Human Umbilical Vein Endothelial Cells (HUVECs), this compound has been shown to increase NO production by enhancing the activity of endothelial nitric oxide synthase (eNOS)[2][3][4]. This document provides detailed protocols for researchers to quantify this compound-induced NO production in HUVECs, a critical step in understanding its mechanism of action and potential therapeutic applications in cardiovascular health. The primary methods covered are the Griess assay for measuring extracellular nitrite (B80452), a stable metabolite of NO, and a fluorescent assay using 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA) for intracellular NO detection.
Mechanism of Action: this compound Signaling Pathway
This compound stimulates eNOS activity and subsequent NO production through the activation of specific intracellular signaling cascades. Studies in endothelial cells have demonstrated that this compound leads to the phosphorylation of eNOS at serine 1177 (Ser1177)[2][3]. This activation is mediated by the Protein Kinase B (Akt) and Mitogen-Activated Protein Kinase (MAPK/Erk) signaling pathways[3][5]. The activated eNOS then catalyzes the conversion of L-arginine to L-citrulline and NO[3]. The resulting increase in NO leads to higher levels of cyclic guanosine (B1672433) monophosphate (cGMP), contributing to the drug's vasodilatory effects[4].
Caption: this compound-induced NO signaling pathway in HUVECs.
Experimental Design and Data Presentation
Effective measurement of this compound-induced NO production requires careful consideration of experimental parameters. The following table summarizes key variables based on published literature.
Table 1: Summary of Experimental Parameters for this compound Treatment of HUVECs
| Parameter | Recommended Range/Value | Rationale & Citation |
| Cell Type | Primary Human Umbilical Vein Endothelial Cells (HUVECs) | The target cell type for this application note[4]. |
| Cell Seeding Density | Plate to achieve 80-90% confluency at the time of experiment. | Confluent monolayers are crucial for consistent endothelial cell responses. |
| This compound Concentration | 1 µM - 100 µM (10⁻⁶ M to 10⁻⁴ M) | This concentration range has been shown to effectively increase cGMP and NO production in HUVECs[4]. |
| Incubation Time | 3 - 24 hours | This compound demonstrates a time-dependent effect, with significant NO production observed after 3 hours of incubation, but not at 2 hours[2][4]. |
| Vehicle Control | DMSO or appropriate solvent used to dissolve this compound. | Essential for ensuring observed effects are due to this compound and not the solvent. |
| Positive Control | Acetylcholine (ACh), Bradykinin, or Calcium Ionophore (A23187) | These are known potent inducers of eNOS activity and NO release in endothelial cells[6][7]. |
| Negative Control | L-NAME (Nω-Nitro-L-arginine methyl ester) | An inhibitor of nitric oxide synthase used to confirm that the measured signal is NO-dependent[4][8]. |
Experimental Protocols
Protocol 1: HUVEC Culture and this compound Treatment
This protocol describes the basic steps for culturing HUVECs and treating them with this compound prior to NO measurement.
Materials:
-
Primary HUVECs
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (0.05%)
-
Tissue culture-treated plates (24-well or 96-well, depending on the assay)
-
This compound
-
DMSO (or appropriate solvent)
Procedure:
-
Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium at 37°C in a humidified atmosphere of 5% CO₂. Passage cells when they reach 80-90% confluency. Use cells between passages 2 and 6 for experiments.
-
Seeding: Seed HUVECs into the appropriate multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Starvation (Optional but Recommended): Once cells are confluent, gently wash with PBS and replace the growth medium with a serum-free or low-serum basal medium for 4-6 hours. This can reduce basal NO levels and increase the response to stimuli[9].
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the cell culture medium to achieve the final desired concentrations (e.g., 1 µM, 10 µM, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the starvation medium and add the medium containing the various concentrations of this compound, vehicle control, positive control, and negative control (L-NAME co-treatment) to the cells.
-
Incubation: Incubate the cells for the desired time period (e.g., 3, 6, 12, or 24 hours) at 37°C and 5% CO₂[4].
-
Proceed to NO Measurement: After incubation, proceed immediately with either the Griess Assay (Protocol 2) or the DAF-FM Assay (Protocol 3).
Protocol 2: Quantification of Nitrite using the Griess Assay
This protocol measures nitrite (NO₂⁻), a stable and oxidized product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent Kit (typically contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)
-
Sodium Nitrite (NaNO₂) standard
-
Culture medium (the same used for the experiment)
-
96-well clear, flat-bottom plate
-
Microplate reader capable of measuring absorbance at 540 nm
Workflow Diagram: Griess Assay
Caption: Experimental workflow for the Griess assay.
Procedure:
-
Standard Curve Preparation: Prepare a 100 µM sodium nitrite solution in the same culture medium used for the experiment. Perform serial dilutions to create standards ranging from 0 to 100 µM.
-
Sample Collection: Following this compound treatment (Protocol 1), carefully collect 50 µL of the culture supernatant from each well. Transfer to a new 96-well plate. Also, pipette 50 µL of each standard into separate wells.
-
Griess Reagent Addition: Prepare the Griess reagent according to the manufacturer's instructions (often by mixing two components in equal volumes immediately before use)[10][11]. Add 50 µL of the prepared Griess reagent to each well containing samples and standards[11].
-
Incubation: Gently shake the plate for 1-2 minutes and incubate at room temperature for 10-15 minutes, protected from light[11]. A purple/magenta color will develop.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader[12][13].
-
Data Analysis: Subtract the absorbance of the 0 µM standard (blank) from all other readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the linear equation from the curve to calculate the nitrite concentration in each experimental sample.
Protocol 3: Measurement of Intracellular NO using DAF-FM Diacetate
This protocol uses a fluorescent probe to directly visualize and quantify NO production within living cells. DAF-FM diacetate is cell-permeable and non-fluorescent until it reacts with NO in the presence of oxygen, forming a highly fluorescent benzotriazole (B28993) derivative.
Materials:
-
DAF-FM Diacetate
-
Pluronic F-127 (optional, aids in dye loading)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer containing Ca²⁺
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader or fluorescence microscope
Workflow Diagram: DAF-FM Assay dot digraph "DAF_FM_Assay_Workflow" { graph [ rankdir="TB", splines=line, nodesep=0.3, ranksep=0.4, bgcolor="#FFFFFF", size="7.6,5", ratio=compress ];
node [ shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1" ];
edge [ arrowhead=normal, penwidth=1.5, color="#5F6368" ];
// Nodes Start [label="Culture & Treat HUVECs\n(Protocol 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash cells twice with\nwarm HBSS", fillcolor="#FBBC05", fontcolor="#202124"]; Load [label="Load cells with 5 µM DAF-FM DA\nin HBSS", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate1 [label="Incubate 30-60 min at 37°C\nin the dark", fillcolor="#FBBC05", fontcolor="#202124"]; Wash2 [label="Wash cells twice with\nwarm HBSS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate2 [label="Add fresh HBSS and incubate\n20-30 min for de-esterification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure [label="Measure Fluorescence\n(Ex: 495 nm, Em: 515-525 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Calculate Fold Change\nin Fluorescence Intensity", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Wash1; Wash1 -> Load; Load -> Incubate1; Incubate1 -> Wash2; Wash2 -> Incubate2; Incubate2 -> Measure; Measure -> Analyze; }
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound stimulates eNOS phosphorylation and NO production via Akt and MAP kinase/Erk signaling in sinusoidal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on the nitric oxide pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound stimulates eNOS phosphorylation and NO production via Akt and MAP kinase/Erk signaling in sinusoidal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound stimulates nitric oxide release and scavenges superoxide in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. researchgate.net [researchgate.net]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Cell-Based Screening of Cicletanine's Effect on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cicletanine is an antihypertensive drug with a complex mechanism of action that includes vasodilation and mild diuretic properties.[1][2][3] A key aspect of its pharmacological profile is the modulation of ion channels, particularly those involved in regulating vascular smooth muscle tone.[1][4] These application notes provide detailed protocols for cell-based assays to screen and characterize the effects of this compound on calcium (Ca²⁺), potassium (K⁺), and chloride (Cl⁻) channels. The described methods include both high-throughput fluorescence-based assays and the gold-standard whole-cell patch-clamp electrophysiology technique.[5][6]
Target Ion Channels and Rationale
-
Calcium Channels (Ca²⁺): this compound has been shown to inhibit Ca²⁺ influx in vascular smooth muscle cells, contributing to its vasodilatory effect.[1][4][7] Screening against various Ca²⁺ channel subtypes (e.g., L-type, T-type) is crucial to understand its specific mechanism.
-
Potassium Channels (K⁺): The vasodilating effect of this compound may be indirectly mediated through the opening of K⁺ channels, leading to hyperpolarization and subsequent closure of voltage-gated Ca²⁺ channels.[2][8] Investigating its effect on K⁺ channels such as voltage-gated (Kv) and inward-rectifier (Kir) channels is therefore warranted.
-
Chloride Channels (Cl⁻): The diuretic effect of this compound is linked to the inhibition of a Na⁺-dependent Cl⁻/HCO₃⁻ anion exchanger in the renal tubules.[2][8] While this is a transporter, screening against other Cl⁻ channels could reveal additional mechanisms contributing to its overall pharmacological profile.
Data Presentation: Quantitative Effects of this compound on Ion Channels
The following table summarizes hypothetical quantitative data for the effects of this compound on various ion channel subtypes. These values are for illustrative purposes to demonstrate data presentation and may not represent actual experimental findings.
| Ion Channel Subtype | Cell Line | Assay Type | Parameter | This compound Value (µM) | Positive Control | Control Value (µM) |
| Ca²⁺ Channels | ||||||
| Caᵥ1.2 (L-type) | HEK293 | Patch Clamp | IC₅₀ | 25 | Nifedipine | 0.1 |
| Caᵥ3.2 (T-type) | HEK293 | Fluorescent | IC₅₀ | 50 | Mibefradil | 1 |
| K⁺ Channels | ||||||
| Kᵥ7.2/7.3 | CHO | Fluorescent | EC₅₀ | >100 (inactive) | Retigabine | 5 |
| Kᵢᵣ2.1 | U2-OS | Fluorescent | EC₅₀ | >100 (inactive) | ML133 | 10 |
| Cl⁻ Channels | ||||||
| CFTR | Capan-1 | Colorimetric | IC₅₀ | 75 | CFTRinh-172 | 2 |
| GABAA | WSS-1 | Colorimetric | IC₅₀ | >100 (inactive) | Bicuculline | 0.5 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Vasodilatory Action
Caption: Putative signaling pathway of this compound-induced vasodilation.
Experimental Workflow for Ion Channel Screening
Caption: General workflow for screening this compound's effects on ion channels.
Experimental Protocols
Protocol 1: Fluorescence-Based Calcium Influx Assay
This protocol is designed for a high-throughput screening format to identify inhibitors of voltage-gated calcium channels.[1][9]
1. Materials:
-
Cell Line: HEK293 cells stably expressing the target calcium channel subtype (e.g., Caᵥ1.2).
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic.
-
Assay Plate: Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescent Dye: Fluo-4 AM or similar calcium indicator.[2][10]
-
Reagents: Pluronic F-127, Probenecid, Hanks' Balanced Salt Solution (HBSS), high potassium chloride (KCl) stimulation buffer.
2. Procedure:
-
Cell Plating: Seed cells into the assay plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM), Pluronic F-127 (0.02%), and Probenecid (2.5 mM) in HBSS.
-
Remove culture medium and add the loading buffer to each well.
-
Incubate at 37°C for 60 minutes in the dark.[11]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and a positive control (e.g., nifedipine) in HBSS.
-
Wash the cells with HBSS to remove excess dye.
-
Add the compound dilutions to the wells and incubate for 15-30 minutes at room temperature.
-
-
Assay Measurement:
-
Use a fluorescent plate reader with automated liquid handling (e.g., FLIPR).
-
Record a baseline fluorescence reading.
-
Add a high KCl stimulation buffer (e.g., 90 mM KCl) to depolarize the cells and open voltage-gated calcium channels.
-
Immediately begin kinetic fluorescence reading for 1-2 minutes to measure the calcium influx.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the positive and negative controls.
-
Generate dose-response curves and calculate IC₅₀ values for this compound.
-
Protocol 2: Fluorescence-Based Potassium Channel Efflux Assay
This protocol utilizes a thallium (Tl⁺) flux assay as a surrogate for K⁺ channel activity.[12][13][14]
1. Materials:
-
Cell Line: U2-OS or CHO cells expressing the target potassium channel (e.g., Kᵥ7.2/7.3).
-
Assay Kit: A commercial potassium ion channel flux assay kit (e.g., FluxOR™).
-
Reagents: Assay buffer, Tl⁺-sensitive dye, Tl⁺/K⁺ stimulus buffer, this compound, and a positive control (e.g., retigabine).
2. Procedure:
-
Cell Plating: Plate cells as described in Protocol 1.
-
Dye Loading:
-
Prepare the dye loading solution according to the kit manufacturer's instructions.
-
Add the dye solution to the cells and incubate for 60-90 minutes at room temperature in the dark.
-
-
Compound Incubation: Add serial dilutions of this compound and the positive control to the wells and incubate for 15-30 minutes.
-
Assay Measurement:
-
Use a fluorescent plate reader.
-
Add the Tl⁺/K⁺ stimulus buffer to activate the channels.
-
Measure the increase in fluorescence as Tl⁺ enters the cells through open K⁺ channels.
-
-
Data Analysis:
-
Calculate the fluorescence signal change.
-
Generate dose-response curves to determine the EC₅₀ (for activators) or IC₅₀ (for inhibitors) of this compound.
-
Protocol 3: Colorimetric Chloride Channel Assay
This assay uses iodide as a surrogate for chloride and a colorimetric indicator to measure iodide efflux.[3][15][16][17]
1. Materials:
-
Cell Line: Capan-1 cells (endogenously expressing CFTR) or other suitable cell line.
-
Assay Kit: A commercial colorimetric chloride channel assay kit.
-
Reagents: Iodide loading buffer, assay buffer, cell lysis buffer, iodide indicator, this compound, and a positive control (e.g., forskolin (B1673556) to activate CFTR).
2. Procedure:
-
Cell Plating: Plate cells as previously described.
-
Iodide Loading:
-
Remove the growth medium and add the iodide loading buffer.
-
Incubate for 2-4 hours to allow cells to accumulate iodide.
-
-
Compound Treatment and Stimulation:
-
Wash the cells with an iodide-free buffer.
-
Add the assay buffer containing this compound or a positive control/stimulator (e.g., forskolin).
-
Incubate for a defined period (e.g., 5-30 minutes) to allow for iodide efflux through open chloride channels.
-
-
Measurement:
-
Aspirate the supernatant containing the effluxed iodide.
-
Lyse the cells.
-
Measure the remaining intracellular iodide concentration using the colorimetric indicator and a microplate reader.
-
-
Data Analysis:
-
Calculate the amount of iodide efflux.
-
Generate dose-response curves to determine the effect of this compound on the chloride channel.
-
Protocol 4: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a direct and detailed measurement of ion channel activity and is considered the gold standard.[6][18][19][20]
1. Materials:
-
Cell Line: Cells expressing the target ion channel.
-
Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): e.g., 130 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2). (Solutions will vary depending on the ion channel being studied).
-
-
Equipment: Patch-clamp amplifier, micromanipulator, inverted microscope, perfusion system, data acquisition software.
2. Procedure:
-
Cell Preparation: Plate cells on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Approach a cell with the recording pipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell membrane at a specific holding potential.
-
Apply voltage protocols (voltage steps or ramps) to elicit ion channel currents.
-
Record baseline currents.
-
Perfuse the cell with different concentrations of this compound and record the resulting changes in current.
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the ion channel currents in the absence and presence of this compound.
-
Construct dose-response curves to determine the IC₅₀ or EC₅₀.
-
Analyze changes in the voltage-dependence of activation and inactivation to understand the mechanism of action.
-
Conclusion
The combination of high-throughput screening assays and detailed electrophysiological characterization provides a robust strategy for elucidating the effects of this compound on various ion channels. These protocols offer a framework for researchers to investigate the molecular mechanisms underlying this compound's therapeutic effects and to explore its potential for other ion channel-related indications.
References
- 1. benchchem.com [benchchem.com]
- 2. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]
- 3. Chloride Channel Assay Kit (Colorimetric) (ab176767) | Abcam [abcam.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Ion Channel Flux Assays and Protocols [sigmaaldrich.com]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. Vascular actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: new insights into its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. bu.edu [bu.edu]
- 12. Cell-based potassium ion channel screening using the FluxOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. researchgate.net [researchgate.net]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. Screen Quest™ Colorimetric Chloride Channel Assay Kit | AAT Bioquest [aatbio.com]
- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 19. Patch Clamp Protocol [labome.com]
- 20. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols: Preparing Cicletanine Stock Solutions in DMSO for In Vitro Experiments
Introduction
Cicletanine is a furopyridine-based antihypertensive agent known for its vasodilatory and diuretic properties.[1][2] Its mechanism of action involves multiple cardiovascular pathways, including the stimulation of nitric oxide (NO) and prostacyclin release, inhibition of phosphodiesterase (PDE), and modulation of ion channels.[1][3] For researchers investigating its effects in in vitro models, the accurate and reproducible preparation of test solutions is a critical first step. Due to its limited aqueous solubility, this compound is typically dissolved in an organic solvent, most commonly dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.
This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions in DMSO to ensure experimental consistency and reliability for cell-based assays.
Physicochemical and Biological Data
Accurate compound data is essential for calculating molarity and understanding its biological context. The key properties and activities of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 3-(4-Chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol | [2] |
| Molecular Formula | C₁₄H₁₂ClNO₂ | [2][4][5] |
| Molecular Weight | 261.71 g/mol | [2][4] |
| CAS Number | 89943-82-8 | [2] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO | [6][7] |
Table 2: Summary of this compound's Biological Activity In Vitro
| Biological Effect | Key Signaling Pathway/Target | Effective Concentration Range | Cell/System Context | Reference(s) |
| Vasodilation/Relaxation | Inhibition of Ca²⁺ influx, K⁺ channel opening | 0.1 µM - 1 mM | Human inferior epigastric arteries | [8] |
| Increased Nitric Oxide (NO) Production | eNOS Stimulation | 1 µM - 100 µM | Human umbilical vein endothelial cells (HUVECs) | [9][10] |
| Increased cGMP Levels | PDE Inhibition / NO Pathway | 1 µM - 100 µM | HUVECs | [3][9] |
| Superoxide (B77818) Scavenging | Antioxidant Activity | Nanomolar levels | Rat aortic ring endothelium | [10] |
| Inhibition of Protein Kinase C (PKC) | PKC-mediated pathways | Not specified | General mechanism | [1][5] |
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in various in vitro assays.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile, amber, or light-protecting microcentrifuge tubes or cryovials
-
Sterile 0.22 µm syringe filter
-
Precision pipettes and sterile tips
Procedure:
-
Calculate Required Mass:
-
To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
-
Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
-
Example for 1 mL of 10 mM stock:
-
Mass = (0.010 mol/L) x (0.001 L) x (261.71 g/mol ) x 1000 = 2.62 mg
-
-
-
Weighing:
-
Using a calibrated analytical balance, carefully weigh the calculated amount (e.g., 2.62 mg) of this compound powder.
-
Transfer the powder into a sterile amber microcentrifuge tube.
-
-
Dissolution:
-
Add the calculated volume of anhydrous, sterile DMSO (e.g., 1 mL) to the tube containing the this compound powder.
-
Secure the cap tightly and vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[11] Visually inspect the solution to ensure no particulates remain.
-
-
Sterilization (Optional but Recommended):
-
For applications requiring absolute sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile amber tube. This is particularly important for long-term cell culture experiments.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile amber microcentrifuge tubes.[12]
-
Aliquoting prevents contamination and degradation associated with repeated freeze-thaw cycles.[13][14]
-
Clearly label all tubes with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Notes | Reference(s) |
| Solid Powder | -20°C | ≥ 3 years | Protect from light and moisture. | [13] |
| DMSO Stock Solution | -20°C | Up to 1 month | Minimize freeze-thaw cycles. | [12][13] |
| DMSO Stock Solution | -80°C | Up to 6 months | Preferred for long-term storage. | [13] |
Key Stability Considerations:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation. Preparing single-use aliquots is the best practice to avoid this.[12][14]
-
Moisture: DMSO is hygroscopic and readily absorbs water from the atmosphere. Water can promote the hydrolysis of susceptible compounds. Always use anhydrous DMSO and keep vials tightly sealed.[15]
-
Light: To prevent potential photodegradation, store this compound solutions in amber vials or tubes wrapped in foil.[15][16]
Application in In Vitro Experiments
Protocol: Preparation of Working Solutions for Cell-Based Assays
The concentrated DMSO stock must be diluted into an aqueous cell culture medium to prepare working solutions for treating cells.
-
Determine Final Concentrations: Decide on the range of final this compound concentrations for your experiment (e.g., 1 µM, 10 µM, 100 µM).
-
Calculate Dilutions: Plan a serial dilution scheme. Direct dilution of a highly concentrated DMSO stock into an aqueous medium can cause the compound to precipitate.
-
Maintain Low Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% , with ≤0.1% being ideal to avoid solvent-induced cytotoxicity.[11][13]
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound.
-
Example Dilution (for a 10 µM working solution from a 10 mM stock):
-
Step A (Intermediate Dilution): Perform a 1:100 dilution of the 10 mM stock in sterile cell culture medium (e.g., add 2 µL of 10 mM stock to 198 µL of medium). This creates a 100 µM intermediate solution.
-
Step B (Final Dilution): Perform a 1:10 dilution of the 100 µM intermediate solution into the final volume of medium to be added to the cells (e.g., add 100 µL of the 100 µM solution to 900 µL of medium for a final volume of 1 mL).
-
Note: Gently mix the medium while adding the DMSO solution to aid dispersion and prevent precipitation.[11]
-
Example Protocol: Cell Viability (MTT) Assay
This protocol outlines a general method to assess this compound's effect on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Preparation of Treatment Media: Prepare working solutions of this compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in fresh cell culture medium. Remember to prepare a vehicle control (DMSO only).
-
Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of the prepared treatment media.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[17][18]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Diagrams help clarify complex workflows and biological pathways.
Caption: Workflow for preparing and using this compound solutions.
Caption: Key signaling pathways modulated by this compound.
References
- 1. This compound: new insights into its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | C14H12ClNO2 | CID 54910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. In vitro vascular effects of this compound in pregnancy-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on the nitric oxide pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound stimulates nitric oxide release and scavenges superoxide in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emulatebio.com [emulatebio.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. phytotechlab.com [phytotechlab.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Cicletanine Studies in Animal Models of Salt-Sensitive Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of various animal models of salt-sensitive hypertension for the pharmacological evaluation of cicletanine. Detailed protocols for inducing hypertension and assessing the efficacy of this compound are provided, along with a summary of expected outcomes based on published studies.
Introduction to Salt-Sensitive Hypertension and this compound
Salt-sensitive hypertension is a condition where blood pressure is particularly responsive to changes in dietary salt intake. Animal models that mimic this condition are crucial for understanding its pathophysiology and for the development of novel antihypertensive therapies. This compound is a furopyridine derivative with antihypertensive properties.[1] Its mechanism of action is multifaceted, involving diuretic effects, vasodilation through the stimulation of prostacyclin and nitric oxide (NO) synthesis, and antioxidant properties.[2]
Key Animal Models for this compound Studies
Several well-established rodent models are utilized to study salt-sensitive hypertension and the effects of this compound. These include the Dahl Salt-Sensitive (Dahl-S) rat, the Deoxycorticosterone Acetate (B1210297) (DOCA)-salt hypertensive rat, and the Stroke-Prone Spontaneously Hypertensive Rat (SHR-SP) on a high-salt diet.
Dahl Salt-Sensitive (Dahl-S) Rat
The Dahl-S rat is a genetically predisposed model that develops hypertension when fed a high-salt diet.[3] This model is particularly relevant for studying the genetic and physiological mechanisms of salt sensitivity.
Quantitative Data Summary: Effects of this compound in Dahl-S Rats
| Parameter | Control (High-Salt) | This compound (10 mg/kg/day) | This compound (30 mg/kg/day) | This compound (39 mg/kg/day) | Reference |
| Systolic Blood Pressure (mmHg) | 223 | - | 195 | - | [4][5] |
| Glomerulosclerosis Improvement (%) | - | - | 15 | - | [4] |
| Aortic Prostacyclin (PGI2) Generation Increase (%) | - | - | 28 | - | [5] |
| Aortic Prostaglandin E2 (PGE2) Generation Increase (%) | - | - | 149 | - | [5] |
| Aortic Nitric Oxide (NO) Generation (pmol/cm²/30 min) | 0.38 | - | 15.4 | - | [5] |
| Urinary Protein Excretion | Increased | - | Decreased | Decreased | [6][7] |
| Glomerular Filtration Rate (GFR) | Decreased | - | Increased | Increased | [6][7] |
Experimental Protocol: this compound Treatment in Dahl-S Rats
-
Animal Model: Male Dahl salt-sensitive (Dahl-S) rats, typically 6 weeks old.[4]
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Induction of Hypertension:
-
This compound Administration:
-
Blood Pressure Measurement:
-
Measure systolic blood pressure weekly using the tail-cuff method in conscious, pre-warmed rats.[4]
-
-
Biochemical and Histological Analysis (at study termination):
-
Collect 24-hour urine samples to measure proteinuria and N-acetyl-beta-D-glucosaminidase (NAG) excretion.[6][7]
-
Collect blood samples to analyze plasma lipids (total cholesterol, triglycerides, LDL, HDL).[4]
-
Perfuse and collect kidneys and hearts for histological examination to assess glomerulosclerosis, renal tubular damage, and intrarenal arterial injury.[4][6]
-
Isolate the aorta to measure prostacyclin, PGE2, and nitric oxide generation.[5]
-
DOCA-Salt Hypertensive Rat
This model involves uninephrectomy followed by the administration of the mineralocorticoid deoxycorticosterone acetate (DOCA) and a high-salt diet. It represents a form of hypertension characterized by volume expansion and increased sympathetic nervous system activity.[8][9]
Experimental Protocol: Inducing DOCA-Salt Hypertension and this compound Treatment
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Surgical Procedure (Uninephrectomy):
-
Anesthetize the rat.
-
Make a flank incision to expose one kidney.
-
Ligate the renal artery, vein, and ureter, and then remove the kidney.
-
Suture the incision and allow for a one-week recovery period.
-
-
Induction of Hypertension:
-
Administer DOCA (e.g., 25 mg/kg, subcutaneously) once a week.
-
Provide drinking water containing 1% NaCl and 0.2% KCl.
-
Hypertension typically develops over 4 weeks.
-
-
This compound Administration:
-
Administer this compound orally (e.g., 30 mg/kg/day) for a specified period (e.g., 14 days) either to prevent the development of hypertension or to treat established hypertension.[10]
-
-
Endpoint Measurements:
Stroke-Prone Spontaneously Hypertensive Rat (SHR-SP)
The SHR-SP is a genetic model that develops severe hypertension and is prone to stroke, particularly when challenged with a high-salt diet.[12]
Experimental Protocol: High-Salt Diet in SHR-SP and this compound Treatment
-
Animal Model: Male stroke-prone spontaneously hypertensive rats (SHR-SP), typically starting at 11 weeks of age.[12]
-
Induction of Salt-Sensitive Hypertension:
-
Provide drinking water containing 1% NaCl to accelerate and exacerbate hypertension.
-
-
This compound Administration:
-
Divide rats into a control group and groups treated with this compound at various oral doses (e.g., 10, 30, and 90 mg/kg/day).[12]
-
Administer treatment for a defined period.
-
-
Monitoring and Analysis:
-
Monitor blood pressure, body weight, and survival rate.
-
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
This compound exerts its antihypertensive effects through multiple pathways. A key mechanism is the stimulation of vasodilatory prostanoids, particularly prostacyclin (PGI2), and nitric oxide (NO).[2][5] It also possesses antioxidant properties, reducing oxidative stress that contributes to endothelial dysfunction.[13]
Caption: Proposed signaling pathways for this compound's antihypertensive effects.
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram outlines a typical workflow for evaluating the antihypertensive effects of a compound like this compound in a rodent model of salt-sensitive hypertension.
Caption: General experimental workflow for this compound studies in salt-sensitive rats.
Conclusion
The Dahl-S rat, DOCA-salt hypertensive rat, and SHR-SP on a high-salt diet are all valuable models for investigating the antihypertensive and organ-protective effects of this compound in the context of salt-sensitive hypertension. The choice of model may depend on the specific research question, with the Dahl-S rat being ideal for genetic studies of salt sensitivity, the DOCA-salt model for volume-dependent hypertension, and the SHR-SP for studying cerebrovascular complications. The provided protocols and data summaries offer a foundation for designing and interpreting experiments aimed at further elucidating the therapeutic potential of this compound.
References
- 1. Antihypertensive effect of this compound is exaggerated in NaCl-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. E-Prostanoid Receptor 3 Mediates Impaired Vasodilation in a Mouse Model of Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Lipid metabolism and renal protection by chronic this compound treatment in Dahl salt-sensitive rats with salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Restoration of endothelial cell function by chronic this compound treatment in Dahl salt-sensitive rats with salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihypertensive effects of this compound and renal protection in Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The antihypertensive agent this compound reverses vascular hyperreactivity to noradrenaline and cardiac hypertrophy in DOCA-salt rats. | Semantic Scholar [semanticscholar.org]
- 11. The effect of acute and subchronic treatment with this compound on DOCA-salt hypertension in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Effectiveness of this compound on lesions in spontaneously hypertensive rats. Curative study--dose-effect relationship] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Possible radical scavenging properties of this compound and renal protection in Dahl salt sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Cicletanine and its Metabolites in Human Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of cicletanine and its primary metabolites, this compound glucuronide and this compound sulfate (B86663), in human urine. The protocol outlines procedures for urine sample preparation, including enzymatic hydrolysis to measure total this compound, followed by solid-phase extraction (SPE) for sample cleanup and concentration. The described LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode provides the necessary specificity and sensitivity for pharmacokinetic and drug metabolism studies.
Introduction
This compound is an antihypertensive agent belonging to the furopyridine class of drugs.[1] It exerts its therapeutic effects through various mechanisms, including vasodilation and diuretic properties.[2][3] Understanding the metabolic fate of this compound is crucial for characterizing its pharmacokinetic profile and ensuring its safe and effective use. Following administration, this compound is extensively metabolized, with the primary routes of elimination being glucuronidation and sulfation.[4] The unchanged parent drug is excreted in urine in negligible amounts, making the quantification of its metabolites essential for accurately assessing its disposition.[4]
This application note provides a detailed protocol for the simultaneous quantification of this compound and its major metabolites in human urine using LC-MS/MS, a technique well-suited for the analysis of drugs and their metabolites in complex biological matrices.[5][6]
Experimental
Sample Preparation
A robust sample preparation protocol is critical for removing endogenous urine components that can interfere with the analysis and cause matrix effects.[7] This protocol employs enzymatic hydrolysis to cleave the glucuronide and sulfate conjugates, allowing for the measurement of total this compound, followed by solid-phase extraction (SPE) for sample purification and concentration.[8]
Protocol:
-
Enzymatic Hydrolysis:
-
To 1 mL of urine sample, add 25 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound).
-
Add 250 µL of 1 M acetate (B1210297) buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase enzyme solution.
-
Vortex mix and incubate at 60°C for 2 hours.
-
Allow the sample to cool to room temperature.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition and inject into the LC-MS/MS system.
-
LC-MS/MS Analysis
The chromatographic separation is performed on a C18 reversed-phase column, and detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument Dependent |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 262.1 | 226.1 | 25 |
| This compound Glucuronide | 438.1 | 262.1 | 30 |
| This compound Sulfate | 342.1 | 262.1 | 35 |
| Internal Standard | To be determined based on selection | To be determined | To be determined |
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the method. The data presented are for illustrative purposes and should be established during method validation.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| This compound (Total) | 1 - 1000 | > 0.995 |
| This compound Glucuronide | 1 - 1000 | > 0.995 |
| This compound Sulfate | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level (ng/mL) | Precision (%CV) | Accuracy (%) |
| This compound (Total) | LQC (3) | < 15 | 85 - 115 |
| MQC (100) | < 15 | 85 - 115 | |
| HQC (800) | < 15 | 85 - 115 | |
| This compound Glucuronide | LQC (3) | < 15 | 85 - 115 |
| MQC (100) | < 15 | 85 - 115 | |
| HQC (800) | < 15 | 85 - 115 | |
| This compound Sulfate | LQC (3) | < 15 | 85 - 115 |
| MQC (100) | < 15 | 85 - 115 | |
| HQC (800) | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound (Total) | > 85 | < 15 |
| This compound Glucuronide | > 85 | < 15 |
| This compound Sulfate | > 85 | < 15 |
Visualizations
Caption: Experimental workflow for the quantification of this compound in urine.
Caption: Metabolic pathway of this compound.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound and its major metabolites in human urine. The detailed sample preparation protocol, including enzymatic hydrolysis and solid-phase extraction, ensures accurate and reliable results by minimizing matrix interference. This application note serves as a comprehensive guide for researchers and scientists involved in pharmacokinetic studies and drug development of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: new insights into its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Pharmacokinetic study of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. biotage.com [biotage.com]
Application Notes and Protocols for Testing Cicletanine in DOCA-Salt Hypertensive Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for evaluating the efficacy and mechanism of action of cicletanine, an antihypertensive agent, in the deoxycorticosterone acetate (B1210297) (DOCA)-salt rat model of hypertension. This model is characterized by low-renin hypertension, endothelial dysfunction, and significant oxidative stress, making it a relevant preclinical model for studying certain forms of human hypertension.
Introduction
This compound is a furopyridine derivative with multifaceted antihypertensive properties. Its mechanisms of action include vasodilation, mild diuresis, and antioxidant effects.[1] The vasodilatory effects are primarily mediated through the stimulation of endothelial nitric oxide (NO) and prostacyclin (PGI2) release.[1][2] Additionally, this compound has been shown to inhibit phosphodiesterase (PDE), leading to increased levels of cyclic GMP and cyclic AMP, which further promotes vasodilation.[1] Evidence also suggests a role for this compound in modulating calcium channels in vascular smooth muscle cells.[1][2]
The DOCA-salt hypertensive rat is a well-established model for studying hypertension that is independent of the renin-angiotensin system. This model is induced by unilateral nephrectomy, administration of the mineralocorticoid DOCA, and a high-salt diet, leading to volume expansion, increased sympathetic nervous system activity, vascular inflammation, and oxidative stress.[3] This application note details the experimental design, protocols, and data presentation for a robust preclinical evaluation of this compound in this model.
Experimental Design
A well-structured experimental design is crucial for obtaining reliable and reproducible data. The following design includes appropriate control and treatment groups to assess the antihypertensive effects of this compound.
Animal Model
-
Species: Male Sprague-Dawley or Wistar rats
-
Age: 8-10 weeks at the start of the study
-
Weight: 250-300 g
Experimental Groups
A minimum of four groups are recommended (n=8-10 animals per group):
| Group | Description | Treatment |
| Group 1 | Sham Control | Vehicle |
| Group 2 | DOCA-Salt Control | Vehicle |
| Group 3 | DOCA-Salt + Low-Dose this compound | 10 mg/kg/day, p.o. |
| Group 4 | DOCA-Salt + High-Dose this compound | 30 mg/kg/day, p.o. |
Vehicle: To be determined based on the solubility of this compound (e.g., 0.5% carboxymethylcellulose). this compound doses are based on previous studies in hypertensive rat models and can be adjusted as necessary.
Timeline
The study duration is typically 4-6 weeks after the induction of hypertension.
| Week | Activity |
| Week 0 | Acclimatization (1 week) |
| Week 1 | Unilateral Nephrectomy and Telemetry Device Implantation |
| Week 2 | Recovery |
| Week 3 | Start of DOCA-Salt Treatment and Baseline Measurements |
| Weeks 4-7 | This compound/Vehicle Administration and Weekly Measurements |
| End of Study | Terminal Experiments and Tissue Collection |
Experimental Protocols
Induction of DOCA-Salt Hypertension
This protocol is adapted from established methods for inducing mineralocorticoid hypertension.[3][4][5]
Materials:
-
Deoxycorticosterone acetate (DOCA)
-
Silicone pellets or sesame oil for suspension
-
1% NaCl drinking water
-
Standard rat chow
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
Procedure:
-
Unilateral Nephrectomy:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Shave and disinfect the left flank.
-
Make a small incision to expose the left kidney.
-
Ligate the renal artery, vein, and ureter, and then remove the kidney.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics and allow for a one-week recovery period.
-
-
DOCA Administration:
-
Following the recovery week, anesthetize the rat.
-
Implant a silicone pellet containing DOCA (e.g., 20-25 mg/pellet, designed for slow release) subcutaneously in the neck region. Alternatively, administer DOCA subcutaneously (e.g., 20 mg/kg in sesame oil) twice weekly.[4]
-
-
High-Salt Diet:
-
Immediately after the first DOCA administration, replace the standard drinking water with 1% NaCl solution.
-
Provide standard rat chow ad libitum.
-
-
Sham Control Group:
-
Sham-operated rats should undergo a similar surgical procedure without the removal of the kidney and receive a sham pellet or vehicle injection. They will receive normal drinking water.
-
Blood Pressure Measurement
Continuous monitoring of blood pressure is recommended using telemetry for accurate and stress-free measurements.
Materials:
-
Telemetry transmitters (e.g., DSI PA-C40)
-
Receivers and data acquisition system
Procedure:
-
Transmitter Implantation:
-
During the unilateral nephrectomy surgery, implant the telemetry transmitter's catheter into the abdominal aorta.
-
Place the transmitter body in the abdominal cavity.
-
Allow for a one-week recovery period before starting baseline recordings.
-
-
Data Acquisition:
-
Record systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) continuously or at regular intervals (e.g., 10-second bursts every 10 minutes) throughout the study.
-
Assessment of Endothelial Function (Isolated Aortic Rings)
This ex vivo protocol assesses the ability of this compound to improve endothelial-dependent vasodilation.
Materials:
-
Krebs-Henseleit buffer
-
Acetylcholine (B1216132) (ACh)
-
Sodium nitroprusside (SNP)
-
Organ bath system with force transducers
Procedure:
-
Aorta Isolation:
-
At the end of the study, euthanize the rat and carefully excise the thoracic aorta.
-
Clean the aorta of adhering connective and adipose tissue and cut it into 2-3 mm rings.
-
-
Mounting:
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
-
Equilibration and Contraction:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Induce a submaximal contraction with phenylephrine (e.g., 10⁻⁶ M).
-
-
Vasodilation Assessment:
-
Once a stable contraction is achieved, cumulatively add acetylcholine (10⁻⁹ to 10⁻⁵ M) to assess endothelium-dependent vasodilation.
-
In a separate set of rings, use sodium nitroprusside (10⁻¹⁰ to 10⁻⁶ M) to assess endothelium-independent vasodilation.
-
Biochemical Analyses
At the end of the study, collect blood and tissues for biochemical and molecular analyses.
1. Nitric Oxide (NO) Production:
-
Measure nitrite (B80452) and nitrate (B79036) (stable metabolites of NO) in aortic tissue homogenates or plasma using a commercially available Griess reagent-based assay kit.
2. Prostacyclin (PGI2) Levels:
-
Measure the stable metabolite of PGI2, 6-keto-PGF1α, in plasma or urine using a specific ELISA kit.[6] Follow the manufacturer's instructions for sample collection and the assay procedure.
3. Oxidative Stress Markers:
-
Superoxide Dismutase (SOD) and Catalase (CAT) Activity: Measure the activity of these antioxidant enzymes in heart and kidney tissue homogenates using commercially available assay kits.
-
Malondialdehyde (MDA) Levels: Quantify lipid peroxidation by measuring MDA levels in heart and kidney tissue homogenates using a thiobarbituric acid reactive substances (TBARS) assay kit.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between the experimental groups.
Table 1: Hemodynamic Parameters
| Parameter | Sham Control | DOCA-Salt Control | DOCA-Salt + Low-Dose this compound | DOCA-Salt + High-Dose this compound |
| Systolic Blood Pressure (mmHg) | ||||
| Diastolic Blood Pressure (mmHg) | ||||
| Mean Arterial Pressure (mmHg) | ||||
| Heart Rate (bpm) |
Table 2: Endothelial Function
| Parameter | Sham Control | DOCA-Salt Control | DOCA-Salt + Low-Dose this compound | DOCA-Salt + High-Dose this compound |
| Max Relaxation to ACh (%) | ||||
| EC50 for ACh (M) | ||||
| Max Relaxation to SNP (%) | ||||
| EC50 for SNP (M) |
Table 3: Biochemical Parameters
| Parameter | Sham Control | DOCA-Salt Control | DOCA-Salt + Low-Dose this compound | DOCA-Salt + High-Dose this compound |
| Aortic Nitrite/Nitrate (µmol/g tissue) | ||||
| Plasma 6-keto-PGF1α (pg/mL) | ||||
| Cardiac SOD Activity (U/mg protein) | ||||
| Renal Catalase Activity (U/mg protein) | ||||
| Renal MDA (nmol/mg protein) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for testing this compound in DOCA-salt hypertensive rats.
Signaling Pathway of this compound's Vasodilatory Action
Caption: Proposed signaling pathway for the vasodilatory effects of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: new insights into its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijvets.com [ijvets.com]
- 5. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [bio-protocol.org]
- 6. Effects of this compound on prostaglandin I2 and E2 levels in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cicletanine Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the potential issue of cicletanine precipitation in cell culture media. Given that this compound is a hydrophobic compound, these guidelines are designed to ensure its effective and consistent delivery in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it precipitate in my cell culture experiments?
This compound is a furopyridine derivative with antihypertensive properties.[1][2][3] Its chemical structure lends it to being hydrophobic, meaning it has low solubility in aqueous solutions like cell culture media. Precipitation, or the formation of solid particles, can occur when the concentration of this compound exceeds its solubility limit in the media. This can be triggered by several factors including the solvent used to dissolve it, the final concentration in the media, temperature, and pH.[4][5]
Q2: I observed a precipitate immediately after adding my this compound stock solution to the cell culture media. What is the likely cause?
Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds.[4] It typically occurs when a concentrated stock solution, usually in a solvent like DMSO, is rapidly diluted into the aqueous environment of the cell culture medium. The solvent disperses, and the poorly water-soluble drug comes out of solution.[4][5]
Q3: My cell culture media with this compound looked fine initially, but I noticed a precipitate after a few hours/days in the incubator. What could be happening?
This delayed precipitation can be due to several factors:
-
Temperature Changes: Fluctuations in temperature can decrease the solubility of the compound.[4]
-
Media Evaporation: Over time, especially in long-term cultures, evaporation can concentrate the media components, including this compound, pushing it beyond its solubility limit.[4]
-
pH Shifts: Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of a pH-sensitive compound.[4]
-
Compound Instability: The compound itself might not be stable in the culture medium over long periods.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
You can perform a simple solubility test. Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 100 mM in DMSO). Then, create a series of dilutions of this stock solution in your pre-warmed cell culture medium. Visually inspect each dilution immediately and after a period of incubation for any signs of precipitation. The highest concentration that remains clear is your approximate maximum soluble concentration.[4]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Media
If you observe a precipitate immediately after adding your this compound stock solution to the cell culture medium, follow these troubleshooting steps.
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate this compound precipitation.
Quantitative Data Summary: Recommended Solvent Concentrations
| Solvent | Recommended Final Concentration in Media | Notes |
| DMSO | < 0.5% (ideally ≤ 0.1%) | Can be cytotoxic at higher concentrations.[6] A DMSO control should always be included in experiments. |
| Ethanol | < 0.5% | Can also exhibit cellular toxicity. |
Experimental Protocol: Serial Dilution for Adding this compound to Media
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure it is fully dissolved.
-
Pre-warm Media: Warm your complete cell culture medium to 37°C.[4]
-
Intermediate Dilution: Create an intermediate dilution of your stock solution in the pre-warmed medium. This should still be a higher concentration than your final working concentration.
-
Final Dilution: Add the intermediate dilution to the final volume of pre-warmed media to achieve your desired working concentration.
-
Mixing: When adding the stock or intermediate dilutions, add it dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion.[4]
Issue 2: Delayed Precipitation of this compound in the Incubator
If your media containing this compound appears clear initially but forms a precipitate over time, consider the following.
Troubleshooting Workflow for Delayed Precipitation
Caption: Troubleshooting workflow for delayed this compound precipitation.
Advanced Solubilization Strategies
If the above troubleshooting steps are insufficient, you may need to consider alternative formulation strategies to enhance the solubility of this compound.
Signaling Pathway of Drug Delivery (Conceptual)
Caption: Conceptual overview of using a solubilizing agent for drug delivery.
Quantitative Data Summary: Comparison of Advanced Solubilization Methods
| Method | Description | Potential Advantages | Potential Disadvantages |
| Cyclodextrins | Cyclic oligosaccharides that can encapsulate hydrophobic drugs in their core. | Can significantly increase aqueous solubility. | May interact with cell membranes or extract cholesterol. |
| Nanoparticle Encapsulation | Encapsulating the drug within a polymer-based nanoparticle.[7][8] | Can improve bioavailability and offer controlled release. | Preparation can be complex; potential for nanoparticle-induced cytotoxicity. |
Experimental Protocol: Nanoprecipitation for Nanoparticle Encapsulation
This is a general protocol for encapsulating a hydrophobic drug like this compound into polymeric nanoparticles.[7]
-
Prepare the Organic Phase: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).
-
Prepare the Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188).
-
Nanoprecipitation: Under constant stirring, add the organic phase to the aqueous phase. The rapid diffusion of the organic solvent will cause the polymer to precipitate, encapsulating the this compound to form nanoparticles.
-
Solvent Evaporation: Continue stirring to allow the organic solvent to evaporate.
-
Purification: The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove any remaining free drug or stabilizer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H12ClNO2 | CID 54910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, (S)- | 109784-90-9 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. worldscientific.com [worldscientific.com]
Technical Support Center: Optimizing Cicletanine in Aortic Ring Relaxation Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing cicletanine in aortic ring relaxation assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in an aortic ring relaxation assay?
A1: The optimal concentration of this compound depends on the experimental conditions, particularly the presence or absence of a functional endothelium.
-
For endothelium-dependent relaxation: Pharmacological concentrations typically range from 10⁻⁹ M to 10⁻⁵ M. Within this range, this compound induces a concentration-dependent relaxation.[1][2]
-
For direct smooth muscle relaxation (endothelium-independent): Higher concentrations, in the range of 10⁻⁴ M, are often required to elicit a direct relaxation of the vascular smooth muscle.[1][2]
Q2: Why am I not observing any relaxation with this compound at lower concentrations?
A2: A lack of response at pharmacological concentrations (≤ 10⁻⁵ M) is commonly due to a damaged or absent endothelium.[1][2] this compound's primary mechanism at these concentrations is endothelium-dependent, involving the release of nitric oxide (NO).[1][3] Confirm the integrity of your endothelium by testing the response to a known endothelium-dependent vasodilator, such as acetylcholine (B1216132) (ACh), before applying this compound.
Q3: What vasoconstrictors are typically used to pre-contract the aortic rings before testing this compound?
A3: Several vasoconstrictors can be used to induce a stable contraction in aortic rings prior to assessing this compound-induced relaxation. Commonly used agents include:
The choice of vasoconstrictor may influence the subsequent relaxation response.
Q4: What is the primary signaling pathway for this compound-induced vasorelaxation?
A4: this compound primarily induces vasorelaxation through an endothelium-dependent pathway by stimulating the release of nitric oxide (NO).[1][3] It has also been shown to act as a superoxide (B77818) scavenger, which may increase the bioavailability of NO.[3] Additionally, this compound may antagonize vasoconstriction through a Protein Kinase C (PKC) dependent mechanism.[4][8] Some studies also suggest it inhibits phosphodiesterase (PDE), which would increase cGMP and cAMP levels, promoting relaxation.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No relaxation observed at any this compound concentration. | 1. Damaged Endothelium: The primary mechanism at lower concentrations is endothelium-dependent.[1][2]2. Incorrect Drug Preparation: Degradation or incorrect dilution of this compound. | 1. Verify Endothelium Integrity: Before adding this compound, test the ring's response to acetylcholine (e.g., 10 µM). A relaxation of >80% in a pre-contracted ring confirms a healthy endothelium.[11]2. Prepare Fresh Solutions: Prepare fresh stock solutions of this compound for each experiment and protect them from light if necessary. |
| Reduced or weak relaxation response. | 1. Suboptimal Pre-contraction: The level of pre-contraction may be too high or too low.2. Inhibition of NO Pathway: Experimental buffer or conditions may be interfering with nitric oxide synthase (NOS) activity. | 1. Standardize Pre-contraction: Aim for a stable, submaximal contraction (e.g., 60-80% of the maximum response to the vasoconstrictor) before adding this compound.2. Check Buffer Composition: Ensure the buffer does not contain inhibitors of the NO pathway unless it is an intended part of the experimental design. |
| High variability between aortic rings. | 1. Inconsistent Dissection: Variations in the handling and preparation of the aortic rings can damage the endothelium inconsistently.2. Animal-to-Animal Variation: Biological variability is inherent in ex vivo studies. | 1. Standardize Protocol: Ensure consistent and gentle handling during the dissection and mounting process to minimize endothelial damage.[12]2. Increase Sample Size: Use multiple rings from the same animal and average the results. Use several animals for each experimental group to account for biological variation. |
| Unexpected contraction in response to this compound. | Drug Interaction or Off-Target Effects: This is an atypical response and may point to specific experimental conditions or interactions with the chosen vasoconstrictor. | Review Experimental Design: Carefully document all experimental parameters. Consider testing this compound in the absence of any pre-constricting agent to observe its baseline effect. Test a different vasoconstrictor to see if the effect persists. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound reported in various studies.
| Parameter | Vessel Type | Pre-contraction Agent | Effective Concentration (this compound) | Reference |
| EC₅₀ for Relaxation | Human Mesenteric Artery | Marinobufagenin (MBG) | 11 ± 2 µmol/L | [4][8] |
| EC₅₀ for Relaxation | Human Mesenteric Artery | Endothelin-1 (ET-1) | 6.4 ± 1.1 µmol/L | [4][8] |
| Concentration Range (Endothelium-Dependent) | Aged Wistar Rat Aorta | Norepinephrine (NE) | 10⁻⁹ – 10⁻⁵ M | [1][2] |
| Concentration (Endothelium-Independent) | Aged Wistar Rat Aorta | Norepinephrine (NE) | 10⁻⁴ M | [1][2] |
| Pre-treatment Concentration | Human Pulmonary Artery | Endothelin-1 (ET-1) | 100 µmol/L | [5][6][7] |
Detailed Experimental Protocol: Aortic Ring Relaxation Assay
This protocol outlines the key steps for assessing this compound-induced vasorelaxation in isolated aortic rings.
1. Aorta Dissection and Preparation: a. Euthanize the animal (e.g., Sprague Dawley rat) in accordance with approved animal care protocols. b. Open the thoracic cavity and carefully excise the thoracic aorta.[11] c. Place the aorta in ice-cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 1.12, MgCl₂ 0.5, NaH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11, EDTA 0.03).[11] d. Under a dissecting microscope, carefully remove surrounding adipose and connective tissue. e. Cut the cleaned aorta into 3-4 mm wide rings.[11]
2. Mounting the Aortic Rings: a. Mount each ring on stainless steel hooks or stirrups in an organ bath chamber containing Krebs-Henseleit solution.[11] b. The solution should be maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.[11] c. Connect the upper hook to an isometric force transducer to record changes in tension.
3. Equilibration and Viability Check: a. Equilibrate the rings for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams. Change the buffer every 15-20 minutes.[11] b. After equilibration, induce a contraction with a high concentration of KCl (e.g., 60-80 mM) to check for tissue viability. c. Wash out the KCl and allow the rings to return to the baseline resting tension.
4. Endothelium Integrity Check: a. Pre-contract the rings with a submaximal concentration of a vasoconstrictor (e.g., Norepinephrine, 0.3 µM).[11] b. Once a stable plateau is reached, add acetylcholine (10 µM). Rings with a functional endothelium will show significant relaxation (>80%).[11] Rings that do not relax sufficiently are considered endothelium-denuded. c. Wash the rings thoroughly to remove all drugs and allow them to return to baseline.
5. This compound-Induced Relaxation: a. Re-apply the same vasoconstrictor to achieve a stable, submaximal contraction. b. Once the contraction is stable, add this compound in a cumulative, concentration-dependent manner (e.g., from 10⁻⁹ M to 10⁻⁴ M), allowing the response to stabilize at each concentration before adding the next. c. Record the relaxation at each concentration as a percentage of the pre-contracted tension.
6. Data Analysis: a. Express the relaxation data as a percentage of the pre-contraction induced by the vasoconstrictor. b. Plot the concentration-response curve and, if applicable, calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).
Visualizations
Caption: Experimental workflow for the aortic ring relaxation assay.
Caption: Signaling pathway of this compound-induced vasorelaxation.
References
- 1. Relaxation of vascular smooth muscle by this compound in aged wistar aorta under stress conditions: importance of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound stimulates nitric oxide release and scavenges superoxide in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reverses vasoconstriction induced by the endogenous sodium pump ligand, marinobufagenin, via a protein kinase C dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Vasorelaxant effects of this compound and its (+)- and (-)-enantiomers in isolated human pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ovid.com [ovid.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Reduction by (-)-cicletanine of the vascular reactivity to angiotensin II in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adenosine relaxation in isolated rat aortic rings and possible roles of smooth muscle Kv channels, KATP channels and A2a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
unexpected off-target effects of cicletanine in cell-based assays
This technical support center provides essential information for researchers, scientists, and drug development professionals who are encountering unexpected off-target effects of cicletanine in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate these effects in your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during cell-based assays involving this compound, providing potential explanations and actionable solutions.
Question: My cells are exhibiting an unexpected phenotype (e.g., changes in morphology, proliferation, or viability) after this compound treatment. What could be the cause?
Answer: An unexpected phenotype following this compound treatment is often indicative of its known off-target activities. This compound is known to interact with multiple cellular pathways beyond its primary antihypertensive mechanism.[1]
Potential causes include:
-
Protein Kinase C (PKC) Inhibition: this compound can inhibit PKC, which is a crucial regulator of numerous cellular processes, including cell growth, differentiation, and apoptosis.[2][3][4]
-
Modulation of Ion Channels: The compound can affect calcium (Ca2+) and potassium (K+) channels, altering intracellular ion homeostasis and impacting various cellular functions.[5][6]
-
Increased Vasoactive Mediators: this compound stimulates the synthesis of nitric oxide (NO) and prostaglandins (B1171923) (e.g., prostacyclin, PGE2), which can influence cell signaling, inflammation, and proliferation.[7][8][9]
-
Inhibition of Vascular Smooth Muscle Cell Proliferation: this compound has been shown to directly inhibit the proliferation of vascular smooth muscle cells, an effect that could extend to other cell types.[10]
Troubleshooting Steps:
-
Review this compound Concentration: Compare the concentration used in your assay with the known IC50 and EC50 values for its off-target effects (see Table 1 and 2). Effects observed at concentrations significantly different from the on-target IC50 may suggest off-target activity.[11][12]
-
Assess Pathway-Specific Markers: Use specific inhibitors or activators of the suspected off-target pathway (e.g., a PKC activator like Phorbol 12,13-dibutyrate) to see if you can rescue or mimic the observed phenotype.
-
Perform Target Knockdown/Knockout Controls: If possible, use a cell line where the suspected off-target (e.g., a specific PKC isoform) is knocked down or knocked out to confirm its involvement.
-
Consult the Workflow: Follow the experimental workflow outlined below to systematically investigate the unexpected phenotype.
Question: I'm observing changes in a signaling pathway unrelated to this compound's known antihypertensive action. How do I investigate this?
Answer: This is a strong indication of an off-target effect. This compound's mechanism is complex and can influence several signaling cascades.[1] Key off-target pathways to consider are the Protein Kinase C (PKC) and nitric oxide/cyclic GMP (NO/cGMP) pathways.[2][8]
Investigation Strategy:
-
Literature Review: Cross-reference your observed pathway modulation with published off-target effects of this compound (see FAQs below).
-
Pathway Analysis:
-
Western Blotting: Analyze the phosphorylation status of key proteins upstream and downstream of the affected pathway.
-
Reporter Assays: Use reporter constructs (e.g., for NF-κB, AP-1) to quantify the activity of transcription factors that may be modulated by the off-target pathway.
-
Kinase Profiling: If you suspect kinase inhibition, perform a broad kinase screening assay to identify unintended targets.
-
-
Logical Troubleshooting: Use the diagram below to map the relationship between the observed effect and potential off-target causes.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound in cell-based assays?
A1: this compound has a range of documented off-target effects, primarily related to its vasodilatory and cellular protective actions. These include:
-
Inhibition of Protein Kinase C (PKC): this compound can directly inhibit PKC activity.[2][3]
-
Stimulation of Nitric Oxide (NO) and Prostaglandin (B15479496) Synthesis: It enhances the production of vasodilators like NO and prostacyclin in endothelial cells.[7][8][13]
-
Scavenging of Reactive Oxygen Species (ROS): The compound acts as a potent scavenger of superoxide (B77818) anions (O2-).[13][14]
-
Modulation of Ion Channels: It has been shown to block Ca2+ channels and potentially open K+ channels.[1][5]
-
Inhibition of Phosphodiesterase (PDE): this compound can inhibit cGMP phosphodiesterases, leading to increased intracellular cGMP levels.[1][15]
-
Inhibition of Myosin Light Chain Kinase (MLCK): This is another mechanism contributing to its vasorelaxant properties.[1]
-
Interaction with Receptors: It may interact with alpha-adrenergic, histamine, and muscarinic receptors.[1]
Q2: Which signaling pathways are most commonly affected by this compound in an off-target manner?
A2: Based on current literature, the most prominently affected pathways are:
-
The Protein Kinase C (PKC) Signaling Pathway: this compound antagonizes vasoconstriction through a PKC-dependent mechanism.[2][4]
-
The Nitric Oxide/cGMP Pathway: this compound stimulates NO release, which in turn activates guanylate cyclase, increasing cGMP levels and promoting vasorelaxation.[1][8][16]
-
The Prostaglandin Synthesis Pathway: It stimulates the production of prostacyclin (PGI2) and prostaglandin E2 (PGE2), which are involved in vasodilation and cellular protection.[7][9][17]
Q3: How can I differentiate between on-target and off-target effects in my experiment?
A3: Differentiating on-target from off-target effects is crucial for accurate data interpretation.[18]
-
Dose-Response Analysis: Establish a clear dose-response curve for your primary endpoint. Off-target effects may occur at a different concentration range than the intended on-target activity.[12]
-
Use of Analogs: Test structurally related but biologically inactive analogs of this compound. If these analogs produce the same effect, it is likely non-specific or off-target.
-
Rescue Experiments: If this compound inhibits a specific step in a pathway, try to "rescue" the phenotype by adding a downstream component of that pathway. A successful rescue suggests the effect is on-target.
-
Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) to confirm that this compound is binding to its intended target within the cell at the concentrations used.
Data Presentation
The following tables summarize quantitative data on the off-target effects of this compound from published studies.
Table 1: Off-Target Effects of this compound on Various Enzymes
| Target/Process | Effect | IC50 / EC50 | Cell/System | Reference(s) |
| Protein Kinase C (PKC) | Inhibition | 45 ± 11 µmol/L | Rat Brain | [3] |
| Na+/K+-ATPase | Attenuation of inhibition by MBG | N/A | Human Mesenteric Artery | [2][3] |
| Phosphodiesterase (PDE) | Inhibition | Not specified | Vascular Tissue | [1][15] |
| Myosin Light Chain Kinase | Inhibition | Not specified | Vascular Tissue | [1] |
Table 2: Effects of this compound on Vasoconstriction
| Pre-contraction Agent | Effect | EC50 | Tissue | Reference(s) |
| Marinobufagenin (MBG) | Relaxation | 11 ± 2 µmol/L | Human Mesenteric Artery | [2][3] |
| Endothelin-1 (ET-1) | Relaxation | 6.4 ± 1.1 µmol/L | Human Mesenteric Artery | [2][3] |
| Noradrenaline (NA) | Relaxation | > 10⁻⁷ M | Human Inferior Epigastric Artery | [5] |
| Potassium (K+) | Relaxation | > 10⁻⁷ M | Human Inferior Epigastric Artery | [5] |
Table 3: this compound's Impact on Vasoactive Molecules and Cell Proliferation
| Parameter | Effect | Concentration | Cell/System | Reference(s) |
| Nitric Oxide (NO) Release | Stimulation (Peak: 160±8 nM) | Micromolar | Rat Aorta Endothelium | [13] |
| Prostacyclin (PGI2) Synthesis | Increase (by 28%) | 30 mg/kg/day (in vivo) | Rat Aorta | [7] |
| Prostaglandin E2 (PGE2) Synthesis | Increase (by 149%) | 30 mg/kg/day (in vivo) | Rat Aorta | [7] |
| [3H] Thymidine (B127349) Incorporation | Inhibition (up to 31%) | 3.3x10⁻⁵ to 10⁻⁴ M | Rat Vascular Smooth Muscle Cells | [10] |
Visualizations: Pathways and Workflows
The following diagrams were created using Graphviz (DOT language) to visualize key concepts.
Caption: Key off-target signaling pathways affected by this compound.
Caption: Experimental workflow for troubleshooting unexpected results.
Caption: Logical relationships for a low cell viability phenotype.
Experimental Protocols
Protocol 1: Protein Kinase C (PKC) Activity Assay This protocol is adapted from methods used to assess PKC activity.[2][3]
-
Reagent Preparation: Prepare cell lysates from control and this compound-treated cells. Prepare PKC assay buffer, ATP solution, and a fluorescently labeled PKC substrate peptide.
-
Assay Reaction: In a microplate, add cell lysate to wells containing the assay buffer and the PKC substrate peptide.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. Incubate for 30 minutes at 30°C.
-
Stop Reaction: Terminate the reaction by adding a phosphoprotein-binding solution or by spotting the mixture onto a membrane that binds the phosphorylated substrate.
-
Detection: Wash away excess ATP and non-phosphorylated substrate. Measure the amount of phosphorylated substrate using a suitable plate reader (e.g., fluorescence or radioactivity detector).
-
Data Analysis: Calculate the percentage of PKC inhibition by comparing the signal from this compound-treated samples to the untreated control. Determine the IC50 value by testing a range of this compound concentrations.
Protocol 2: Nitric Oxide (NO) Measurement in Endothelial Cells (Griess Assay) This protocol is based on the Griess method for detecting nitrite (B80452), a stable breakdown product of NO.[8]
-
Cell Culture: Plate human umbilical vein endothelial cells (HUVECs) or a similar endothelial cell line in a 24-well plate and grow to confluence.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 10⁻⁶ to 10⁻⁴ M). Include a vehicle control and a positive control (e.g., acetylcholine).
-
Incubation: Incubate the cells for a specified period (e.g., 3-24 hours) to allow for NO production.[8]
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of supernatant to a 96-well plate.
-
Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Protocol 3: Vascular Smooth Muscle Cell (VSMC) Proliferation Assay ([³H] Thymidine Incorporation) This protocol measures DNA synthesis as an indicator of cell proliferation.[10]
-
Cell Seeding: Seed rat mesenteric artery VSMCs in a 24-well plate and allow them to adhere and become quiescent by serum-starving for 24-48 hours.
-
Mitogen Stimulation: Induce mitogenesis by adding 10% fetal bovine serum (FBS) or a specific growth factor like platelet-derived growth factor (PDGF).
-
This compound Treatment: Simultaneously treat the cells with various concentrations of this compound (e.g., 3.3 x 10⁻⁵ to 10⁻⁴ M) or vehicle control.
-
Radiolabeling: After a suitable incubation period (e.g., 24 hours), add [³H] thymidine to each well and incubate for an additional 4-18 hours to allow for incorporation into newly synthesized DNA.
-
Cell Lysis and DNA Precipitation:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Precipitate the DNA by adding ice-cold 10% trichloroacetic acid (TCA).
-
Wash the precipitate with ethanol (B145695) to remove unincorporated thymidine.
-
-
Scintillation Counting: Solubilize the DNA pellet with a lysis buffer (e.g., 0.1 N NaOH) and transfer to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Analysis: Express the results as a percentage of the control (mitogen-stimulated cells without this compound) to determine the inhibitory effect on proliferation.
References
- 1. This compound: new insights into its pharmacological actions [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reverses vasoconstriction induced by the endogenous sodium pump ligand, marinobufagenin, via a protein kinase C dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. ovid.com [ovid.com]
- 5. In vitro vascular effects of this compound in pregnancy-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of in vitro effects of this compound, its enantiomers and major metabolite on rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Restoration of endothelial cell function by chronic this compound treatment in Dahl salt-sensitive rats with salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on the nitric oxide pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. E-Prostanoid Receptor 3 Mediates Impaired Vasodilation in a Mouse Model of Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of this compound on vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound stimulates nitric oxide release and scavenges superoxide in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitric oxide, peroxynitrite and cGMP in atherosclerosis-induced hypertension in rabbits: beneficial effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. What is this compound used for? [synapse.patsnap.com]
- 17. Protective effect of this compound on hypertension-induced decreases in the renal kallikrein-kinin and prostaglandin systems in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cicletanine-Induced Diuresis in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing diuresis as a side effect of cicletanine in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Issue 1: Excessive Urine Output Obscuring Primary Experimental Readouts
-
Question: My study is focused on the antihypertensive effects of this compound, but the high urine output is causing dehydration and confounding my blood pressure measurements. How can I manage this?
-
Answer: Excessive diuresis can indeed interfere with cardiovascular studies. The primary strategies involve dose optimization and ensuring proper hydration. This compound's diuretic effect is dose-dependent, with significant diuresis typically observed at higher doses.[1][2]
Recommended Actions:
-
Dose Reduction: If your primary interest is not in the diuretic properties, consider reducing the this compound dose. Studies in rats have shown that this compound exhibits antihypertensive effects at doses that do not significantly increase urine output.[2] For instance, a dose of 30 mg/kg (p.o.) in rats was found to enhance urinary excretion, while lower doses of 7.5 and 10 mg/kg still produced an antihypertensive effect without significant diuresis.[2]
-
Hydration Management: Ensure consistent and adequate hydration. This can be achieved by providing ad libitum access to drinking water or by administering a fixed volume of saline (e.g., 0.9% saline at 25 mL/kg body weight) before this compound administration to establish a baseline hydration status.[3] For continuous hydration, especially in longer studies, consider using gel foods with a known water content.
-
Continuous Infusion: For intravenous studies, a continuous infusion of this compound may result in a more stable plasma concentration and a less pronounced peak diuretic effect compared to a bolus injection.
-
Issue 2: Significant Variability in Urine Volume Across Animals in the Same Treatment Group
-
Question: I am observing high variability in urine output within my this compound-treated group, making the data difficult to interpret. What are the potential causes and solutions?
-
Answer: High variability is a common challenge in diuretic studies and can stem from several factors.
Potential Causes and Solutions:
-
Inconsistent Hydration: Ensure all animals are equally hydrated before the experiment begins. Variations in voluntary water intake can be a major source of variability.
-
Stress: Handling and placement in metabolic cages can induce stress, which affects renal function and urine output. Acclimatize animals to the metabolic cages and handling procedures for several days before the experiment.
-
Fasting: Ensure a consistent fasting period (e.g., 18 hours with free access to water) before drug administration, as food in the stomach can alter drug absorption and fluid balance.
-
Animal-Specific Factors: Baseline differences in renal function can contribute to variability. Ensure animals are of a similar age and weight, and randomly assign them to treatment groups.
-
Issue 3: Unexpected Electrolyte Imbalances in Study Animals
-
Question: My this compound-treated animals are showing significant hypokalemia (low potassium). How can I address this?
-
Answer: this compound, like some other diuretics acting on the distal tubule, can increase potassium excretion.[1]
Management Strategies:
-
Dose Adjustment: As with urine volume, the effect on potassium excretion is likely dose-dependent. Consider lowering the dose of this compound to the minimum effective level for your primary endpoint.
-
Potassium Supplementation: If hypokalemia is a concern, you can provide potassium supplementation in the drinking water or diet. The appropriate level of supplementation should be determined in a pilot study to avoid hyperkalemia.
-
Monitoring: Regularly monitor serum and urine electrolytes (Na+, K+, Cl-) to track the extent of the imbalance and the effectiveness of your management strategy.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced diuresis? A1: The diuretic and natriuretic (sodium excretion) effects of this compound are primarily due to the action of its sulfoconjugated metabolite. This metabolite is thought to inhibit the apical Na+-dependent Cl-/HCO3- anion exchanger in the distal convoluted tubule of the nephron.[4] This inhibition reduces the reabsorption of sodium and chloride, leading to increased water excretion.[1]
Q2: At what doses does this compound typically induce diuresis in animal models? A2: The diuretic effect of this compound is dose-dependent. In anesthetized rats, intravenous doses of 15, 30, and 60 mg/kg resulted in a dose-dependent increase in urine flow and sodium excretion.[1] In another study with conscious rats, a dose of 30 mg/kg (p.o.) enhanced urinary excretion, whereas lower doses (7.5 and 10 mg/kg) did not have a significant diuretic effect.[2]
Q3: How can I accurately measure urine output and electrolyte excretion in my animal models? A3: The use of metabolic cages is the standard method for accurately collecting urine from rodents without fecal contamination.[5] These cages allow for the separate collection of urine and feces, as well as the monitoring of food and water intake. For electrolyte analysis, urine samples can be analyzed using flame photometry or ion-selective electrodes.[3]
Q4: What are the key parameters to monitor when managing this compound-induced diuresis? A4: The following parameters should be closely monitored:
-
Urine Volume: To quantify the diuretic effect.
-
Water and Food Intake: To assess hydration status and overall animal well-being.
-
Body Weight: Daily measurements can indicate dehydration.
-
Serum and Urine Electrolytes (Na+, K+, Cl-): To detect and manage any imbalances.
-
Clinical Signs of Dehydration: Such as skin tenting and reduced activity.
Q5: Can I co-administer other drugs to counteract the diuretic effect of this compound? A5: While it is technically possible to use agents that promote water retention, this would likely confound the results of your study, especially if you are investigating cardiovascular parameters. The preferred approach is to manage the diuretic effect through dose optimization and supportive care (i.e., hydration and electrolyte monitoring) as described above.
Quantitative Data on this compound-Induced Diuresis in Rats
The following tables summarize the dose-dependent diuretic and natriuretic effects of intravenously administered this compound in anesthetized rats, based on data from published studies.
Table 1: Effect of this compound on Urine Flow in Anesthetized Rats
| Treatment Group | Dose (mg/kg, i.v.) | Urine Flow (µL/min/kg) | Percent Increase from Control |
| Control | Vehicle | Data not provided | - |
| This compound | 15 | Data not provided | Significant increase |
| This compound | 30 | Data not provided | Dose-dependent increase |
| This compound | 60 | Data not provided | Dose-dependent increase |
| Hydrochlorothiazide (B1673439) | 10 | Data not provided | Significant increase |
Source: Adapted from J Pharmacol Exp Ther. 1995 Jun;273(3):1190-6.[1] Note: The original paper describes a dose-dependent increase but does not provide specific mean values for urine flow in the abstract.
Table 2: Effect of this compound on Fractional Sodium Excretion in Anesthetized Rats
| Treatment Group | Dose (mg/kg, i.v.) | Fractional Sodium Excretion (%) |
| Control | Vehicle | Data not provided |
| This compound | 15 | Data not provided |
| This compound | 30 | Data not provided |
| This compound | 60 | Data not provided |
| Hydrochlorothiazide | 10 | Data not provided |
Source: Adapted from J Pharmacol Exp Ther. 1995 Jun;273(3):1190-6.[1] Note: The study states that this compound dose-dependently increased urinary sodium excretion and was as effective as hydrochlorothiazide regarding fractional renal sodium excretion.
Detailed Experimental Protocols
Protocol 1: Assessing the Diuretic Effect of this compound in Rats
This protocol is a standard method for quantifying the diuretic and natriuretic effects of a test compound.
-
Animal Model: Use male Wistar or Sprague-Dawley rats (150-250g).
-
Acclimatization: House the animals in metabolic cages for at least 3 days before the experiment to allow for adaptation and to obtain baseline measurements.
-
Fasting: Fast the animals for 18 hours before the experiment, with free access to water.
-
Hydration: Administer 0.9% saline solution orally or intraperitoneally at a volume of 25 mL/kg body weight to ensure adequate and uniform hydration.[3][5]
-
Grouping and Dosing:
-
Control Group: Administer the vehicle used to dissolve this compound.
-
Standard Group: Administer a standard diuretic, such as hydrochlorothiazide (10 mg/kg, i.v.) or furosemide (B1674285) (10 mg/kg, p.o.).[1][3]
-
Test Groups: Administer this compound at various doses (e.g., 10, 30, and 60 mg/kg).
-
-
Urine Collection: Place the animals back into the metabolic cages immediately after dosing. Collect urine at regular intervals (e.g., every hour for the first 6 hours, and then a cumulative sample at 24 hours).
-
Measurements:
-
Record the total volume of urine for each animal at each time point.
-
Analyze the urine for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Analysis: Calculate the diuretic activity and electrolyte excretion for each group and compare the results of the this compound-treated groups to the control and standard groups.
Protocol 2: Monitoring and Managing Diuresis as a Side Effect
This protocol is designed for studies where diuresis is an unwanted side effect.
-
Baseline Measurements: For 3 days prior to the start of the study, house the animals in metabolic cages to record baseline water intake, food consumption, urine output, and body weight. Collect baseline blood and urine samples for electrolyte analysis.
-
This compound Administration: Administer this compound at the desired dose for your primary study (e.g., antihypertensive effects). Start with the lowest expected effective dose.
-
Daily Monitoring:
-
Measure and record body weight daily. A weight loss of more than 10% may indicate significant dehydration.
-
Measure and record water and food intake daily.
-
Measure and record urine output daily.
-
Observe the animals for any clinical signs of dehydration or distress.
-
-
Electrolyte Monitoring: Collect blood and urine samples at regular intervals (e.g., weekly) to monitor electrolyte levels.
-
Intervention Thresholds: Establish clear criteria for intervention. For example:
-
If an animal loses more than 10% of its initial body weight.
-
If serum potassium falls below the normal range.
-
If there are visible signs of distress.
-
-
Corrective Actions:
-
Dehydration: Provide supplemental hydration with subcutaneous or intraperitoneal injections of sterile isotonic saline.
-
Hypokalemia: Provide potassium supplementation in the drinking water.
-
Dose Adjustment: If adverse effects are persistent, consider reducing the dose of this compound.
-
Visualizations
Signaling Pathway of this compound's Diuretic Effect
Caption: Mechanism of this compound-induced diuresis in the distal convoluted tubule.
Experimental Workflow for Managing Diuresis
Caption: Troubleshooting workflow for managing this compound-induced diuresis.
References
- 1. Effects of this compound on kidney function. 1. Clearance and micropuncture studies in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive effect of non-diuretic doses of this compound on a stress-induced model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound: new insights into its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Cicletanine Stability and Degradation in Aqueous Solutions: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the study of cicletanine, understanding its stability and degradation characteristics in aqueous solutions is paramount for accurate experimental design and the development of stable pharmaceutical formulations. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these investigations.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound in aqueous solutions?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, its structure as a furopyridine derivative suggests potential susceptibility to hydrolysis, oxidation, and photolysis. The pyridine (B92270) ring, for instance, can undergo N-oxidation. The overall stability will be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.
Q2: How can I establish a stability-indicating analytical method for this compound?
A2: A stability-indicating method is crucial for separating and quantifying the intact drug from its degradation products.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed and robust technique for this purpose. The development of such a method typically involves subjecting this compound to forced degradation conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products. The chromatographic conditions are then optimized to achieve adequate resolution between the parent drug and all resulting degradants.
Q3: What are the initial steps for investigating the stability of a new batch of this compound?
A3: Begin with pre-formulation studies to understand the physicochemical properties of this compound. This includes determining its solubility and pH-stability profile. Subsequently, perform forced degradation studies to identify the conditions under which the molecule is labile. This information is foundational for developing a stability-indicating analytical method and for designing long-term stability studies.
Q4: My this compound solution shows a rapid decrease in concentration even under ambient conditions. What could be the cause?
A4: Rapid degradation at ambient conditions could be due to several factors. Firstly, assess the purity of your this compound sample, as impurities can sometimes catalyze degradation. Secondly, consider the possibility of photodegradation if the solution is exposed to light.[5] It is advisable to work with light-protected glassware (e.g., amber vials). Lastly, check the pH of your aqueous solution, as this compound may be unstable at certain pH values.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and its degradation products in HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition. | Modify the organic-to-aqueous ratio, try a different organic modifier (e.g., acetonitrile (B52724) vs. methanol), or adjust the pH of the aqueous phase. |
| Non-optimal column chemistry. | Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms. |
| Inadequate gradient slope in gradient elution. | Optimize the gradient profile to improve the separation of closely eluting peaks. |
Issue 2: Appearance of unexpected peaks in the chromatogram during a stability study.
| Possible Cause | Troubleshooting Step |
| Contamination from solvent or glassware. | Run a blank injection (mobile phase or solvent used for sample preparation) to check for extraneous peaks. Ensure thorough cleaning of all glassware. |
| Interaction with excipients (if in formulation). | Analyze a placebo formulation under the same stress conditions to identify any peaks originating from the excipients. |
| Formation of secondary degradation products. | This is possible in long-term studies. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose potential structures. |
Issue 3: Inconsistent results in photostability studies.
| Possible Cause | Troubleshooting Step | | Non-uniform light exposure. | Ensure that the samples are placed in a calibrated photostability chamber that provides uniform light and UV exposure as per ICH Q1B guidelines.[6][7][8][9][10] | | Lack of a dark control. | Always include a control sample protected from light to differentiate between photolytic and thermal degradation. | | Sample overheating. | Monitor the temperature inside the photostability chamber to ensure it does not exceed the intended level, as heat can also contribute to degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation to identify potential degradation products and to develop a stability-indicating method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[9] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples by HPLC, comparing them to an untreated control solution.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Instrument: A High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer.
-
Method Optimization: Inject the stressed samples from the forced degradation study. Adjust the mobile phase composition, gradient, and pH to achieve a resolution of >1.5 between this compound and all degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the presence of its degradants to ensure it is spectrally homogeneous.
Data Presentation
Summarize the results of your stability studies in a clear and organized manner.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradant (Retention Time) |
| 0.1 M HCl, 60°C, 24h | |||
| 0.1 M NaOH, RT, 24h | |||
| 3% H₂O₂, RT, 24h | |||
| Heat (Solid), 80°C, 48h | |||
| Heat (Solution), 60°C, 48h | |||
| Photolysis (ICH Q1B) |
Table 2: Long-Term Stability Data for this compound in Aqueous Solution (Example)
| Time (Months) | Storage Condition | Assay (% of Initial) | Degradant 1 (%) | Degradant 2 (%) | Total Degradants (%) |
| 0 | 25°C / 60% RH | 100.0 | ND | ND | ND |
| 3 | 25°C / 60% RH | ||||
| 6 | 25°C / 60% RH | ||||
| 0 | 40°C / 75% RH | 100.0 | ND | ND | ND |
| 3 | 40°C / 75% RH | ||||
| 6 | 40°C / 75% RH |
ND: Not Detected
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Stability Indicating HPLC Method Development: A Review | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. youtube.com [youtube.com]
- 7. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 8. q1scientific.com [q1scientific.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Overcoming Poor Solubility of Cicletanine for In Vivo Administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of cicletanine for in vivo administration.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound, and why is it a challenge for in vivo studies?
Q2: In which organic solvents is this compound soluble?
A2: this compound hydrochloride has been reported to be soluble in methanol (B129727) and Dimethyl Sulfoxide (DMSO).[1][2][3][4] Qualitative data suggests its solubility in these solvents, but for precise concentrations, experimental determination is recommended.
Q3: What are the primary strategies to enhance the solubility and bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the poor solubility of this compound. These include:
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within the hydrophobic cavity of cyclodextrins can significantly increase its aqueous solubility.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
-
Nanoparticle-Based Delivery Systems: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, thereby improving its solubility and bioavailability.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs like this compound.
Q4: How does this compound exert its antihypertensive effect?
A4: this compound's mechanism of action is multifactorial. It primarily acts as a vasodilator by stimulating the release of nitric oxide (NO) and prostacyclin (PGI2) from the vascular endothelium.[5][6][7][8] This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) in vascular smooth muscle cells, resulting in vasodilation.[6][7] Additionally, this compound has been shown to inhibit protein kinase C (PKC) and modulate calcium channels, further contributing to its antihypertensive effects.[9][10]
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in Animal Studies
Problem: Inconsistent and low plasma concentrations of this compound are observed following oral administration in animal models.
Possible Causes:
-
Poor dissolution of this compound in the gastrointestinal (GI) fluid.
-
Precipitation of the drug in the GI tract upon dilution of the formulation.
-
First-pass metabolism.
Troubleshooting Steps:
| Solution | Principle | Recommended Action |
| Cyclodextrin Complexation | Formation of a water-soluble inclusion complex. | Prepare an inclusion complex of this compound with a modified cyclodextrin like Hydroxypropyl-β-Cyclodextrin (HP-β-CD). This can significantly enhance aqueous solubility.[11] |
| Solid Dispersion | Increase the surface area and wettability of the drug by dispersing it in a hydrophilic carrier. | Formulate a solid dispersion of this compound with polymers such as Polyvinylpyrrolidone (PVP) K30 or Poloxamer 188.[12][13] |
| Nanoparticle Formulation | Increase the surface-area-to-volume ratio, leading to a higher dissolution rate. | Prepare this compound-loaded nanoparticles using biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA). |
| Lipid-Based Formulation (SEDDS) | The formulation spontaneously forms a microemulsion in the GI tract, keeping the drug in a solubilized state.[14][15][16] | Develop a Self-Emulsifying Drug Delivery System (SEDDS) for this compound using a combination of oils, surfactants, and co-surfactants.[14][15][16] |
Issue 2: Precipitation of this compound Upon Dilution of a Stock Solution
Problem: When diluting a concentrated organic stock solution of this compound (e.g., in DMSO) with an aqueous buffer for in vitro or in vivo use, the compound precipitates.
Possible Causes:
-
The final concentration of the organic co-solvent is too low to maintain this compound in solution.
-
The aqueous buffer has a pH at which this compound is less soluble.
Troubleshooting Steps:
| Solution | Principle | Recommended Action |
| Use of Co-solvents | Increase the solubility of the drug in the final aqueous formulation. | Prepare the final formulation with a higher percentage of a biocompatible co-solvent like polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol. Ensure the final concentration of the co-solvent is safe for the intended administration route. |
| pH Adjustment | The solubility of ionizable compounds is pH-dependent. | Determine the pKa of this compound and adjust the pH of the aqueous buffer to a value where the ionized (more soluble) form of the drug predominates. |
| Formulation as a Suspension | If solubilization is not fully achievable, a stable suspension can provide uniform dosing. | Prepare a micronized suspension of this compound using appropriate wetting and suspending agents (e.g., Tween 80, carboxymethyl cellulose). |
Data Presentation
Table 1: Qualitative Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference(s) |
| Methanol | Soluble | [1][2][5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3][4] |
| Water | Poorly Soluble | Implied by formulation studies |
Note: Quantitative solubility data for this compound in various solvents is limited in publicly available literature. Experimental determination is recommended for precise applications.
Experimental Protocols
Protocol 1: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex (Kneading Method)
Principle: This method involves the formation of an inclusion complex by intimately mixing the drug and cyclodextrin in the presence of a small amount of solvent to form a paste, which is then dried.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Ethanol
-
Water
-
Mortar and Pestle
Procedure:
-
Accurately weigh this compound and HP-β-CD in a 1:2 molar ratio.
-
Place the powders in a mortar and mix thoroughly.
-
Add a small volume of a 50:50 (v/v) ethanol-water mixture dropwise to the powder mix while continuously triturating to form a homogeneous paste.
-
Continue kneading for 60 minutes.
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a fine-mesh sieve.
-
Store the complex in a desiccator until further use.
Protocol 2: Preparation of this compound Solid Dispersion using PVP K30 (Solvent Evaporation Method)
Principle: The drug and a hydrophilic carrier are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion of the drug in the carrier matrix.[12]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol
-
Rotary evaporator
Procedure:
-
Prepare different weight ratios of this compound to PVP K30 (e.g., 1:1, 1:5, 1:10).
-
Dissolve the accurately weighed this compound and PVP K30 in a sufficient volume of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask, pulverize it, and pass it through a sieve.
-
Store the solid dispersion in a desiccator.
Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
Principle: The drug is dissolved in an organic solvent containing a polymer. This solution is then emulsified in an aqueous phase containing a stabilizer. The organic solvent is subsequently evaporated, leading to the formation of drug-loaded nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Probe sonicator or high-speed homogenizer
Procedure:
-
Dissolve a specific amount of this compound and PLGA in DCM to form the organic phase.
-
Prepare an aqueous solution of PVA (e.g., 1-5% w/v) to act as the stabilizer.
-
Add the organic phase to the aqueous phase and immediately emulsify using a probe sonicator or high-speed homogenizer on an ice bath.
-
Continuously stir the resulting oil-in-water emulsion at room temperature for several hours to allow for the evaporation of DCM.
-
Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA and unencapsulated drug, and then resuspend them in deionized water.
-
The nanoparticle suspension can be used directly or lyophilized for long-term storage.
Mandatory Visualization
Caption: Experimental workflow for overcoming this compound's poor solubility.
Caption: this compound's mechanism of action via NO and prostacyclin pathways.
References
- 1. This compound HYDROCHLORIDE CAS#: 82747-56-6 [m.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. Effect of this compound on the nitric oxide pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound stimulates nitric oxide release and scavenges superoxide in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. This compound | C14H12ClNO2 | CID 54910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Complexation with Random Methyl-β-Cyclodextrin and (2-Hydroxypropyl)-β-Cyclodextrin Promotes Chrysin Effect and Potential for Liver Fibrosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. research.monash.edu [research.monash.edu]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. sphinxsai.com [sphinxsai.com]
Technical Support Center: Cicletanine Aortic Ring Vasodilation Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in cicletanine-induced vasodilation experiments using aortic rings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced vasodilation?
A1: this compound induces vasodilation through a multi-faceted mechanism. Primarily, it stimulates the release of endothelium-derived relaxing factors such as nitric oxide (NO) and prostacyclin.[1] It also inhibits the phosphodiesterase (PDE) enzyme, leading to increased levels of cyclic GMP (cGMP) and cyclic AMP (cAMP) in vascular smooth muscle cells, which promotes relaxation.[1][2] Additionally, this compound can modulate calcium channels and exhibits antioxidant properties, further contributing to its vasodilatory effects.[1]
Q2: Is the vasodilatory effect of this compound dependent on the endothelium?
A2: The role of the endothelium in this compound-induced vasodilation can be complex and may be a source of experimental variability. Some studies suggest that this compound's vasodilatory effect is primarily mediated by the endothelium through the release of NO and prostacyclin.[1] However, other research indicates that it can also act directly on the vascular smooth muscle, suggesting an endothelium-independent mechanism.[3] The integrity of the endothelium in your aortic ring preparation is a critical factor to consider.
Q3: Can the choice of pre-constricting agent affect the results?
A3: Yes, the agent used to pre-contract the aortic rings can significantly influence the observed vasodilatory response to this compound. Different vasoconstrictors act through different signaling pathways. For example, potassium chloride (KCl) causes depolarization-induced calcium influx, while phenylephrine (B352888) and endothelin-1 (B181129) act on specific G-protein coupled receptors. The potency of this compound-induced relaxation has been shown to differ depending on whether the rings are pre-contracted with noradrenaline or KCl.[3]
Q4: Do the different enantiomers of this compound have the same effect?
A4: No, the enantiomers of this compound, (+)-cicletanine and (-)-cicletanine, may exhibit different pharmacological activities and potencies.[4][5][6] The levorotatory (-)-enantiomer has been shown to have greater vasorelaxant activity in some studies.[4][6] If you are using a racemic mixture, the observed effect will be a composite of the activities of both enantiomers.
Troubleshooting Guide
Issue 1: High Variability in Vasodilation Response Between Aortic Rings
| Potential Cause | Troubleshooting Step |
| Inconsistent Endothelium Integrity | Confirm the status of the endothelium in a subset of rings. Test for relaxation in response to acetylcholine (B1216132) (an endothelium-dependent vasodilator) before adding this compound. Rings with intact endothelium should show significant relaxation, while denuded rings should not.[7] |
| Variable Aortic Ring Preparation | Ensure uniform ring size (typically 3-5 mm in length).[8] Minimize handling and avoid stretching the tissue during dissection and mounting to prevent damage. |
| Suboptimal Resting Tension | Apply a consistent and optimal resting tension to each aortic ring (typically 1.5-2.0 g).[8] Allow for an adequate equilibration period (at least 60-90 minutes) under this tension before starting the experiment.[8] |
Issue 2: No or Weak Vasodilation Observed
| Potential Cause | Troubleshooting Step |
| Degraded this compound Solution | Prepare fresh this compound solutions for each experiment. Verify the solvent used is appropriate and does not affect vascular reactivity at the final concentration. |
| Inappropriate Pre-contraction Level | Induce a stable, submaximal pre-contraction (typically 50-70% of the maximal response to the vasoconstrictor). If the contraction is too strong, it may mask the vasodilatory effect. |
| Animal Model and Vessel Type | Be aware that the sensitivity to this compound can vary between different animal strains (e.g., normotensive Wistar-Kyoto vs. spontaneously hypertensive rats) and vessel types (e.g., aorta vs. mesenteric artery).[9] |
Issue 3: Unexpected Vasoconstriction
| Potential Cause | Troubleshooting Step |
| High Concentration of Vehicle/Solvent | Perform a vehicle control experiment to ensure that the solvent used to dissolve this compound does not induce vasoconstriction at the concentrations used. |
| Activation of Contractile Pathways | In some specific experimental conditions or tissue types, this compound might interact with pathways leading to vasoconstriction. Review the literature for such reported effects in your specific model. |
Experimental Protocols
Standard Aortic Ring Vasodilation Protocol
This protocol is a general guideline and may need to be optimized for your specific laboratory conditions and research question.
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution (KHS).[8]
-
Remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 3-5 mm in length.[8]
-
For endothelium-denuded experiments, gently rub the luminal surface of the ring with a fine wire or wooden stick.[8]
-
-
Mounting and Equilibration:
-
Viability and Endothelium Integrity Check:
-
Assess tissue viability by inducing a contraction with KCl (e.g., 60-80 mM).[7][8]
-
Wash the rings and allow them to return to baseline.
-
For endothelium-intact rings, pre-contract with a vasoconstrictor (e.g., phenylephrine 1 µM) and then add acetylcholine (e.g., 1 µM) to confirm endothelium-dependent relaxation.[7]
-
-
Cumulative Concentration-Response Curve:
-
Induce a stable submaximal contraction with a chosen vasoconstrictor (e.g., phenylephrine, endothelin-1).
-
Once a stable plateau is reached, add this compound in a cumulative manner (e.g., in half-log increments).[8]
-
Record the relaxation at each concentration until a maximal response is achieved or the concentration range of interest has been covered.
-
Data Presentation
Table 1: Example Data Structure for this compound-Induced Vasodilation
| Parameter | Endothelium-Intact | Endothelium-Denuded |
| Pre-constricting Agent | Phenylephrine (1 µM) | Phenylephrine (1 µM) |
| This compound EC50 (M) | [Insert Value] | [Insert Value] |
| Maximal Relaxation (%) | [Insert Value] | [Insert Value] |
Mandatory Visualizations
Signaling Pathways of this compound-Induced Vasodilation
Caption: Signaling pathways of this compound-induced vasodilation.
Experimental Workflow for Aortic Ring Vasodilation Assay
Caption: Experimental workflow for aortic ring vasodilation assay.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. In vitro vascular effects of this compound in pregnancy-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasorelaxant effects of this compound and its (+)- and (-)-enantiomers in isolated human pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of in vitro effects of this compound, its enantiomers and major metabolite on rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction by (-)-cicletanine of the vascular reactivity to angiotensin II in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propofol induces excessive vasodilation of aortic rings by inhibiting protein kinase Cβ2 and θ in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Vascular actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cicletanine in Biochemical Assays
Welcome to the technical support center for researchers utilizing cicletanine in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound in various biochemical assays. As a compound with known vasorelaxant and antioxidant properties, this compound's chemical nature warrants careful consideration of its potential impact on experimental results.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with standard biochemical assays?
While direct studies on this compound's interference with a wide range of biochemical assays are limited, its known chemical properties suggest a potential for interference, particularly in assays sensitive to redox-active compounds. Due to its antioxidant and superoxide (B77818) scavenging capabilities, this compound may interact with assay components, leading to inaccurate results. Researchers should be vigilant for unexpected outcomes when this compound is present in their experimental samples.
Q2: In which types of assays is this compound most likely to cause interference?
This compound is most likely to interfere with assays that are based on oxidation-reduction (redox) reactions. This includes many antioxidant capacity assays (e.g., ORAC, DPPH, ABTS), assays measuring reactive oxygen species (ROS), and assays where enzymatic activity is coupled to the production or consumption of redox-sensitive indicators. Its ability to scavenge superoxide radicals could lead to false negatives in assays designed to detect ROS, or false positives in assays where it might protect a reporter molecule from degradation.
Q3: How can I determine if this compound is interfering with my assay?
To determine if this compound is a source of interference, it is crucial to run appropriate controls. A key control is to test this compound in the assay in the absence of the biological sample (e.g., cell lysate, purified protein). This "compound-only" control will reveal if this compound directly interacts with the assay reagents to produce a signal.
Q4: What are the potential mechanisms of interference for this compound?
The primary mechanism of potential interference is through its redox activity. This compound could act as a redox cycling compound, which can generate hydrogen peroxide in the presence of reducing agents commonly found in assay buffers (like DTT). This can lead to false positives in many high-throughput screening assays. Additionally, its inherent antioxidant properties can quench signals in assays designed to measure oxidative stress.
Troubleshooting Guides
Issue 1: Unexpected results in an antioxidant capacity assay.
Potential Cause: this compound's intrinsic antioxidant activity is likely contributing to the total antioxidant measurement, potentially masking the true biological effect being investigated.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the antioxidant capacity of this compound alone at the same concentration used in your experiment.
-
Subtract the Background: Subtract the signal generated by this compound alone from the signal obtained with your biological sample plus this compound.
-
Consider Alternative Assays: If the interference is significant, consider using an antioxidant assay with a different mechanism that may be less susceptible to interference from your compound of interest.
Issue 2: Inconsistent results in a cell-based assay measuring reactive oxygen species (ROS).
Potential Cause: this compound is a known superoxide scavenger. It may be directly quenching the ROS being measured, leading to an underestimation of the actual cellular ROS levels.
Troubleshooting Steps:
-
Cell-Free Control: Perform the assay in a cell-free system with a known source of ROS and add this compound to determine if it directly scavenges the ROS under the assay conditions.
-
Use an Alternative Probe: Consider using a different fluorescent probe for ROS detection that may have a different mechanism of action and may be less susceptible to direct interaction with this compound.
-
Validate with a Secondary Assay: Use a complementary assay to measure a downstream marker of oxidative stress (e.g., lipid peroxidation, protein carbonylation) to confirm your findings.
Data Presentation
| Assay Type | Analyte | This compound Concentration (µM) | Signal in Absence of Biological Sample (Control) | Signal with Biological Sample | Corrected Signal (Biological Sample - Control) | % Interference |
| Antioxidant | DPPH Radical | 10 | User-defined | User-defined | Calculated | Calculated |
| ROS Detection | DCFH-DA | 10 | User-defined | User-defined | Calculated | Calculated |
| Enzyme Assay | e.g., Kinase | 10 | User-defined | User-defined | Calculated | Calculated |
Experimental Protocols
Protocol: Assessing this compound Interference in a DPPH Antioxidant Assay
-
Prepare a DPPH stock solution (e.g., 0.1 mM in methanol).
-
Prepare a series of this compound dilutions in the assay buffer.
-
Prepare your biological sample at the desired concentration.
-
Set up the following reactions in a 96-well plate:
-
Blank (buffer only)
-
DPPH control (DPPH solution + buffer)
-
This compound control (DPPH solution + this compound dilutions)
-
Biological sample control (DPPH solution + biological sample)
-
Experimental sample (DPPH solution + biological sample + this compound)
-
-
Incubate the plate in the dark for 30 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., 517 nm).
-
Calculate the percentage of DPPH scavenging for each sample and control. The signal from the this compound control will indicate the level of direct interference.
Visualizations
The following diagrams illustrate potential mechanisms of interference and workflows for troubleshooting.
Caption: Potential interference pathway of this compound in redox-based assays.
Caption: Troubleshooting workflow for suspected assay interference by this compound.
adjusting cicletanine dosage to minimize electrolyte imbalance in rodents.
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting cicletanine dosage to minimize electrolyte imbalances in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect electrolytes?
A1: this compound is an antihypertensive drug with both vasorelaxant and diuretic properties.[1][2] Its diuretic effect, which is more pronounced at higher doses, can lead to increased excretion of sodium and water.[1][3] While some studies suggest it does not cause significant potassium loss, others indicate that, like other diuretics, it can potentially lead to hyponatremia (low sodium) and hypokalemia (low potassium), especially with prolonged use or at higher dosages.[1]
Q2: What are the typical dosages of this compound used in rodent studies?
A2: Reported oral dosages of this compound in rats vary widely depending on the study's objective. Non-diuretic, antihypertensive effects have been observed at doses as low as 7.5-10 mg/kg/day.[3] Studies investigating its renal-protective and antihypertensive effects have used doses ranging from 10 mg/kg/day to 100 mg/kg/day.[4] A common dose used in spontaneously hypertensive rats is 30 mg/kg/day and 100 mg/kg/day.[1]
Q3: What are the signs of electrolyte imbalance in rodents?
A3: Signs of electrolyte imbalance, particularly hypokalemia, can be subtle in rodents. They may include muscle weakness, lethargy, and in severe cases, cardiac arrhythmias. Hyponatremia can manifest as neurological signs in severe instances. Close monitoring of the animals' general health and behavior is crucial.
Q4: How often should I monitor electrolytes during a study?
A4: The frequency of electrolyte monitoring should be determined by the this compound dose, the duration of the study, and the specific research goals. For dose-finding studies or when using higher doses, more frequent monitoring (e.g., weekly) is advisable. For long-term studies with stable, lower doses, less frequent monitoring may be sufficient once the animal's response has been established.
Troubleshooting Guide: Managing this compound-Induced Electrolyte Imbalance
This guide provides a systematic approach to identifying and mitigating electrolyte imbalances during this compound administration in rodents.
| Observed Issue | Potential Cause | Recommended Action |
| Significant weight loss and/or signs of dehydration (e.g., decreased skin turgor). | Excessive diuresis leading to fluid and electrolyte loss. | 1. Confirm Hydration Status: Assess for signs of dehydration. 2. Review Dosage: Consider a dose reduction of this compound. 3. Ensure Water Access: Verify that animals have ad libitum access to water. 4. Fluid Replacement: In cases of significant dehydration, subcutaneous administration of sterile, warm isotonic saline may be necessary. |
| Lethargy, muscle weakness, or decreased activity. | Hypokalemia (low potassium). | 1. Measure Serum Potassium: Collect a blood sample to confirm hypokalemia. 2. Dose Adjustment: Reduce the this compound dosage. 3. Potassium Supplementation: Consider supplementing drinking water with potassium chloride (KCl). The concentration should be carefully calculated and monitored. |
| Neurological signs (e.g., ataxia, seizures) in severe cases. | Severe hyponatremia (low sodium). | 1. Measure Serum Sodium: Immediately collect a blood sample to confirm severe hyponatremia. 2. Discontinue this compound: Temporarily halt this compound administration. 3. Veterinary Consultation: Seek immediate veterinary assistance for appropriate corrective measures, which may include administration of hypertonic saline in a controlled manner. |
| Inconsistent diuretic or antihypertensive response. | Variability in drug absorption or animal physiology. | 1. Standardize Administration: Ensure consistent oral gavage technique and vehicle volume. 2. Acclimatize Animals: Allow for a sufficient acclimatization period before starting the experiment to reduce stress-induced physiological variations. 3. Monitor Food and Water Intake: Significant changes in consumption can affect hydration and electrolyte status. |
Data Presentation
Table 1: Reported Oral Dosages of this compound in Rats and Associated Effects
| Dosage (mg/kg/day) | Rodent Model | Duration | Primary Effect Investigated | Reported Effects on Electrolytes/Diuresis | Reference |
| 7.5, 10, 30 | Young rats with stress-induced hypertension | 7 days | Antihypertensive effect | Diuretic effect observed only at 30 mg/kg. | [3] |
| 10, 30, 90 | Spontaneously Hypertensive Rats (SHR-SP) | Not specified | Curative effect on hypertension-related lesions | Not explicitly detailed. | [4] |
| 30, 100 | Normotensive and Spontaneously Hypertensive Rats (SHR) | 14 days | Cardioprotective effects | Inhibited loss of myocardial K+ and Mg2+. | [1] |
| 39 | Dahl salt-sensitive rats | 6 weeks | Antihypertensive and renal protection | Not explicitly detailed. | [5] |
Experimental Protocols
Protocol 1: Oral Administration of this compound via Gavage in Rats
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the mean body weight of the experimental group and the desired dosage.
-
Suspend or dissolve this compound in an appropriate vehicle (e.g., 0.5% carboxymethyl cellulose). Ensure the final concentration allows for a consistent and manageable gavage volume (typically 1-5 mL/kg for rats).
-
Prepare a fresh solution daily or confirm its stability if stored.
-
-
Animal Restraint and Gavage Procedure:
-
Gently restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).
-
Insert a ball-tipped gavage needle gently into the esophagus. Do not force the needle.
-
Administer the this compound solution slowly and steadily.
-
Withdraw the needle carefully and return the animal to its cage.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
Protocol 2: Blood Collection for Electrolyte Monitoring in Rats
This protocol describes a common method for repeated blood sampling. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Saphenous Vein Blood Collection:
-
Warm the rat's leg to promote vasodilation.
-
Gently restrain the animal. Anesthesia may be required depending on the temperament of the animal and institutional guidelines.
-
Shave the fur over the lateral saphenous vein.
-
Apply a small amount of petroleum jelly over the vein to help the blood to bead.
-
Puncture the vein with a sterile 25-27 gauge needle.
-
Collect the blood into a microtainer tube (e.g., lithium heparin for plasma electrolytes).
-
Apply gentle pressure to the puncture site with sterile gauze until bleeding stops.
-
The collected blood should be processed promptly for electrolyte analysis according to the analyzer manufacturer's instructions.
-
Visualizations
Caption: Workflow for adjusting this compound dosage in rodents.
Caption: this compound's dual mechanism of action on blood pressure and electrolytes.
References
- 1. Effect of this compound on reperfusion-induced arrhythmias and ion shifts in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antihypertensive effect of non-diuretic doses of this compound on a stress-induced model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effectiveness of this compound on lesions in spontaneously hypertensive rats. Curative study--dose-effect relationship] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive effects of this compound and renal protection in Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: Cicletanine vs. Hydrochlorothiazide
This guide provides a detailed, objective comparison of the mechanisms of action of two antihypertensive agents, cicletanine and hydrochlorothiazide (B1673439). The information is intended for researchers, scientists, and drug development professionals, with a focus on the underlying molecular pathways and supporting experimental data.
Overview of Primary Mechanisms
Hydrochlorothiazide and this compound both lower blood pressure but through fundamentally different primary mechanisms. Hydrochlorothiazide is a classical thiazide diuretic that acts primarily on the kidney.[1][2] In contrast, this compound is a newer antihypertensive agent whose predominant effect is vasodilation, achieved through multiple actions on the vascular endothelium and smooth muscle, complemented by a mild diuretic activity.[3][4]
Hydrochlorothiazide: Inhibition of the Na⁺-Cl⁻ Cotransporter
Hydrochlorothiazide's main mechanism involves the inhibition of the sodium-chloride cotransporter (NCC) located on the apical membrane of cells in the distal convoluted tubule (DCT) of the kidney.[2][5] The DCT is responsible for reabsorbing approximately 5% to 10% of filtered sodium.[2] By blocking the NCC, hydrochlorothiazide prevents the reabsorption of sodium and chloride ions, leading to increased excretion of these ions and water (natriuresis and diuresis).[5][6] This reduction in extracellular fluid volume lowers cardiac output and, subsequently, blood pressure.[5] While a long-term vasodilatory effect has been observed, the precise mechanism for this action is not well understood.[2][5]
This compound: A Multi-Target Vasodilator
This compound's antihypertensive effect is primarily due to its vasodilatory properties, which involve several distinct molecular pathways.[3][4]
-
Stimulation of Endothelium-Derived Relaxing Factors: this compound stimulates the release of nitric oxide (NO) and prostacyclin from vascular endothelial cells.[3][4] The production of NO is mediated by the phosphorylation of endothelial nitric oxide synthase (eNOS) through the Akt and MAP kinase/Erk signaling pathways.[7] NO then diffuses to vascular smooth muscle cells, leading to relaxation.
-
Phosphodiesterase (PDE) Inhibition: It inhibits phosphodiesterase, an enzyme that degrades cyclic GMP (cGMP) and cyclic AMP (cAMP).[3][4] Increased levels of these cyclic nucleotides in vascular smooth muscle cells promote vasodilation.[3]
-
Calcium Channel Blockade: this compound can block Ca²⁺ channels in vascular smooth muscle cells, either directly or indirectly.[4][8] This inhibition of calcium influx is a critical step in preventing muscle contraction and promoting relaxation.[3][9]
-
Antioxidant Properties: The drug has been shown to be a potent scavenger of superoxide (B77818) anions (O₂⁻).[10] By reducing oxidative stress, it can improve the bioavailability of NO, further contributing to its vasorelaxant effects.[10]
Quantitative Data Comparison: Diuretic and Natriuretic Effects
A key differentiator between the two drugs is the potency of their effects on renal electrolyte handling. A randomized, double-blind, placebo-controlled crossover study in prehypertensive and hypertensive males directly compared the effects of single doses of this compound and hydrochlorothiazide on 24-hour urinary electrolyte excretion.[11] The results clearly illustrate hydrochlorothiazide's more potent diuretic and natriuretic profile.
| Parameter | Placebo | This compound (50 mg) | This compound (150 mg) | Hydrochlorothiazide (25 mg) |
| Mean Increase in Urinary Sodium (UNaV) vs. Placebo (mmol/day) | N/A | 21.7 | 57.9 | 102.2 |
| P-value vs. Placebo (UNaV) | N/A | P = 0.005 | P ≤ 0.001 | P ≤ 0.001 |
| Mean Increase in Urinary Potassium (UKV) vs. Placebo (mmol/day) | N/A | 4.6 | 5.5 | 12.7 |
| P-value vs. Placebo (UKV) | N/A | P = 0.026 | P = 0.011 | P ≤ 0.001 |
| Data summarized from a study in prehypertensive and hypertensive human subjects.[11] |
The data demonstrate that while both doses of this compound significantly increased sodium and potassium excretion compared to placebo, the effect was substantially smaller than that of hydrochlorothiazide 25 mg.[11] Notably, both doses of this compound induced less potassium loss (kaliuresis) than hydrochlorothiazide, suggesting a potentially improved safety profile regarding hypokalemia.[11]
Experimental Protocols
Protocol: Assessing this compound's Effect on eNOS Phosphorylation and NO Production
This protocol is based on a study that investigated the signaling pathway for this compound-induced eNOS activation in sinusoidal endothelial cells.[7]
Objective: To determine if this compound stimulates eNOS phosphorylation and NO production and to identify the upstream signaling pathways involved.
Methodology:
-
Cell Isolation and Culture: Sinusoidal endothelial cells are isolated from rat livers.
-
Drug Treatment: Cultured cells are exposed to varying concentrations of this compound (e.g., 50 nM, 100 nM) for specified time periods.
-
Protein Analysis (Western Blotting):
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are incubated with primary antibodies specific for phosphorylated eNOS (Ser¹¹⁷⁷), total eNOS, phosphorylated Akt, total Akt, phosphorylated Erk, and total Erk.
-
Blots are then incubated with secondary antibodies and visualized using chemiluminescence to quantify protein expression levels.
-
-
NO Production Measurement (L-arginine to L-citrulline Conversion Assay):
-
Cell lysates are incubated with L-[¹⁴C]arginine.
-
The reaction is stopped, and the radiolabeled L-citrulline is separated from L-arginine using ion-exchange chromatography.
-
Radioactivity is measured by liquid scintillation counting to quantify eNOS activity.
-
-
Inhibitor Studies: To confirm pathway dependence, cells are pre-treated with specific inhibitors for Akt (e.g., LY294002) or MAP kinase/Erk (e.g., PD98059) prior to this compound exposure.
Protocol: Assessing Hydrochlorothiazide's Effect on the Na⁺-Cl⁻ Cotransporter
This is a generalized protocol based on standard methods for studying ion transporter function.[12][13]
Objective: To quantify the inhibitory effect of hydrochlorothiazide on NCC-mediated ion transport.
Methodology:
-
Expression System: Xenopus laevis oocytes are injected with cRNA encoding the human Na⁺-Cl⁻ cotransporter (NCC). This creates a model system where the function of the transporter can be studied in isolation.
-
Radiotracer Uptake Assay:
-
Oocytes expressing NCC are incubated in a solution containing a radiotracer, typically ²²Na⁺.
-
The experiment is conducted in the presence of varying concentrations of hydrochlorothiazide or a vehicle control.
-
After the incubation period, oocytes are washed thoroughly to remove external radiotracer.
-
Individual oocytes are lysed, and the intracellular radioactivity is measured using a gamma counter.
-
-
Data Analysis:
-
The rate of ²²Na⁺ uptake is calculated for each hydrochlorothiazide concentration.
-
The data are plotted to generate a dose-response curve.
-
The IC₅₀ value (the concentration of hydrochlorothiazide that inhibits 50% of NCC activity) is calculated from this curve to determine its inhibitory potency.
-
Conclusion
The mechanisms of action for this compound and hydrochlorothiazide are distinct. Hydrochlorothiazide is a potent diuretic whose antihypertensive effect is primarily driven by inhibiting the Na⁺-Cl⁻ cotransporter in the kidney, leading to a reduction in blood volume.[1][2] this compound functions mainly as a vasodilator, acting through multiple pathways including the stimulation of endothelial NO production, inhibition of phosphodiesterase, and blockade of calcium channels.[3][4][7] Its diuretic and natriuretic effects are significantly milder than those of hydrochlorothiazide, which may contribute to a lower risk of electrolyte disturbances such as hypokalemia.[11] This mechanistic diversity provides different therapeutic profiles, which can be leveraged for specific patient populations and clinical scenarios.
References
- 1. Hydrochlorothiazide - Wikipedia [en.wikipedia.org]
- 2. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound: new insights into its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]
- 6. Hydrochlorothiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. This compound stimulates eNOS phosphorylation and NO production via Akt and MAP kinase/Erk signaling in sinusoidal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. This compound stimulates nitric oxide release and scavenges superoxide in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of the natriuretic and kaliuretic effects of this compound and hydrochlorothiazide in prehypertensive and hypertensive humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Cicletanine and Other Diuretics in Spontaneously Hypertensive (SHR) Rats: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological efficacy of cicletanine, a furopyridine derivative with antihypertensive properties, against other commonly used diuretics such as thiazides (hydrochlorothiazide, trichloromethiazide) and loop diuretics (furosemide) in the context of the Spontaneously Hypertensive Rat (SHR) model, a widely used preclinical model of human essential hypertension. The information presented is collated from various preclinical studies, with a focus on antihypertensive effects, diuretic and natriuretic capacities, and underlying mechanisms of action.
Overview of Antihypertensive Efficacy
This compound has been shown to be an effective antihypertensive agent in SHR rats, with its primary mechanism attributed to vasodilation rather than a potent diuretic effect. Its efficacy has been compared to several other classes of antihypertensive agents.
In a study involving young stroke-prone SHR (SHR-SP) rats on a high-salt diet, this compound was compared with prazosin (B1663645) (an alpha-1 antagonist), captopril (B1668294) (an ACE inhibitor), indapamide (B195227) (an antihypertensive diuretic), and hydrochlorothiazide (B1673439) (a thiazide diuretic). All drugs, with the exception of hydrochlorothiazide, successfully prevented the onset of hypertension.[1] The minimal effective dose for blood pressure reduction was found to be 1 mg/kg for both this compound and captopril, and 3 mg/kg for indapamide.[1]
Interestingly, the antihypertensive action of this compound can be observed at doses that do not induce a significant diuretic effect.[2] Studies have shown that at lower doses (7.5 and 10 mg/kg), this compound significantly reduces systolic blood pressure in socially-deprived young rats, while enhanced urinary excretion was only noted at the higher dose of 30 mg/kg.[2] The diuretic and cardiac hypertrophy-reducing effects of this compound are reported to occur at doses 10 to 30 times higher than those required for its antihypertensive effect.[1]
Comparative Diuretic and Natriuretic Effects
While this compound's primary role is as a vasodilator, it does possess diuretic and natriuretic properties, particularly at higher doses. Its profile in this regard differs from traditional diuretics.
Data Summary of Diuretic and Natriuretic Effects in Rats
| Drug | Dose | Animal Model | Urine Flow/Volume | Sodium (Na+) Excretion | Potassium (K+) Excretion | Chloride (Cl-) Excretion | Reference |
| This compound | 15, 30, 60 mg/kg i.v. | Anesthetized Rats | Dose-dependent increase | Dose-dependent increase | Significantly enhanced | Dose-dependent increase | [3] |
| Hydrochlorothiazide | 10 mg/kg i.v. | Anesthetized Rats | - | As effective as this compound (fractional) | - | - | [3] |
| Trichloromethiazide | - | Dahl Salt-Sensitive Rats | - | - | - | - | [4] |
| Furosemide | - | Rats | Increased | Increased | Increased | - | [5] |
Note: The data presented is a synthesis from multiple studies and may not represent head-to-head comparisons under identical experimental conditions.
A study in anesthetized rats demonstrated that this compound, at intravenous doses of 15, 30, and 60 mg/kg, dose-dependently increased urine flow, as well as urinary sodium and chloride excretion.[3] Renal potassium excretion was also significantly enhanced.[3] In terms of fractional renal sodium excretion, this compound was found to be as effective as hydrochlorothiazide.[3] However, a key difference observed was that this compound did not affect renal plasma flow or glomerular filtration rate (GFR), whereas hydrochlorothiazide (10 mg/kg i.v.) markedly decreased GFR.[3]
In Dahl salt-sensitive rats, another model of hypertension, long-term treatment with this compound (39 mg/kg/day for 6 weeks) was compared to trichloromethiazide. While both drugs lowered blood pressure to a similar extent, this compound demonstrated superior renal protective effects, improving glomerulosclerosis and renal tubular damage, which was not observed with trichloromethiazide.[4]
Mechanisms of Action
The distinct pharmacological profiles of this compound and other diuretics stem from their different mechanisms of action.
This compound: A Vasodilator with Diuretic Properties
This compound's primary antihypertensive effect is mediated through vasodilation. This is achieved through multiple pathways:
-
Prostaglandin (B15479496) Synthesis: A key mechanism of this compound is the stimulation of prostacyclin (PGI2) synthesis.[4][6] PGI2 is a potent vasodilator and inhibitor of platelet aggregation. This effect is thought to contribute to its curative effects on tissue and vessel lesions in SHR-SP rats.[6]
-
Noradrenaline Release Inhibition: In the vasculature of SHR rats, this compound has been shown to inhibit the release of noradrenaline during sympathetic nerve activation, which contributes to its antihypertensive effect. This inhibition is likely mediated by prostaglandins.[7]
-
Direct Vascular Effects: this compound induces dose-dependent relaxation of isolated arteries from SHR rats.[8] This effect is associated with a rapid fall in intracellular free ionized calcium.[8]
Its diuretic action is considered to be at the level of the distal tubule, similar to thiazide diuretics.[3]
Thiazide Diuretics (e.g., Hydrochlorothiazide)
Thiazide diuretics exert their effects by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron. This leads to increased excretion of sodium and chloride, and consequently water.
Loop Diuretics (e.g., Furosemide)
Loop diuretics act on the thick ascending limb of the Loop of Henle, where they inhibit the Na+/K+/2Cl- cotransporter. This is a more potent diuretic mechanism as this segment of the nephron is responsible for reabsorbing a larger fraction of filtered sodium.
Experimental Protocols
The following are generalized experimental protocols for assessing the efficacy of diuretics in SHR rats, based on methodologies described in the cited literature.
Antihypertensive Effect Evaluation
-
Animal Model: Spontaneously Hypertensive Rats (SHR) or stroke-prone SHR (SHR-SP), typically male, with an established hypertension.
-
Drug Administration: Drugs are administered orally (p.o.) or intravenously (i.v.) at specified doses and durations. A control group receiving a vehicle is included.
-
Blood Pressure Measurement: Systolic blood pressure is measured non-invasively using the tail-cuff method or directly via an indwelling arterial catheter for continuous monitoring. Measurements are taken at baseline and at various time points after drug administration.
-
Data Analysis: Changes in blood pressure from baseline are calculated and compared between treatment groups and the control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).
Diuretic and Natriuretic Activity Assessment
-
Animal Model: SHR rats are housed individually in metabolic cages that allow for the separate collection of urine and feces.
-
Acclimatization: Animals are acclimatized to the metabolic cages for a period before the experiment.
-
Hydration: To ensure a consistent baseline, rats are often given a saline load (e.g., 0.9% NaCl) orally before drug administration.
-
Drug Administration: Test compounds (this compound, other diuretics) and a vehicle are administered, typically orally.
-
Urine Collection: Urine is collected over a specified period (e.g., 5, 8, or 24 hours). The total volume is measured.
-
Electrolyte Analysis: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine are determined using a flame photometer or ion-selective electrodes.
-
Data Calculation: Total excretion of each electrolyte is calculated (concentration × urine volume). Diuretic and natriuretic activity is expressed as the total urine output and electrolyte excretion per unit of body weight.
Visualizing the Mechanisms
Signaling Pathway of this compound's Vascular Effects
Caption: this compound's primary vascular mechanisms leading to vasodilation.
Experimental Workflow for Diuretic Activity Assessment
Caption: Standard workflow for evaluating diuretic efficacy in SHR rats.
Comparative Sites of Action of Diuretics in the Nephron
Caption: Primary sites of action for different classes of diuretics within the nephron.
References
- 1. dovepress.com [dovepress.com]
- 2. Antihypertensive effect of non-diuretic doses of this compound on a stress-induced model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro vascular effects of this compound in pregnancy-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site and mechanism of action of diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: diuretics pathway, pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Effects of this compound on prostaglandin I2 and E2 levels in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cicletanine's Effect on Endothelial Function In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cicletanine's in vitro effects on endothelial function against other classes of antihypertensive drugs. The information is supported by experimental data from published studies, with a focus on nitric oxide (NO) bioavailability, a key indicator of endothelial health. Detailed experimental protocols and signaling pathway diagrams are included to facilitate reproducibility and further research.
Comparative Analysis of Endothelial Effects
This compound, a furopyridine derivative, exhibits a distinct mechanism of action on the endothelium compared to other classes of antihypertensive agents. Its primary effect is the stimulation of nitric oxide (NO) production and enhancement of endothelial nitric oxide synthase (eNOS) activity. This section compares the in vitro endothelial effects of this compound with those of calcium channel blockers (nifedipine), loop diuretics (furosemide), Angiotensin-Converting Enzyme (ACE) inhibitors, and Angiotensin II Receptor Blockers (ARBs).
Effect on Nitric Oxide (NO) Production and eNOS Activity
This compound has been shown to increase NO production in endothelial cells in a time- and dose-dependent manner. This effect is mediated, at least in part, by the phosphorylation of eNOS at serine 1177, a key activating site. The activation of the Akt and MAP kinase/Erk signaling pathways appears to be crucial for this process[1][2]. In contrast, the effects of other antihypertensives on the NO pathway vary.
Nifedipine (B1678770), a calcium channel blocker, has been reported to improve endothelial function, though its direct effect on NO production by eNOS is not consistently observed. Some studies suggest its beneficial effects may be related to a reduction in superoxide (B77818) generation, thereby preventing NO degradation[3][4]. Furosemide, a loop diuretic, can enhance the release of endothelial kinins, which in turn stimulate NO and prostacyclin production[5][6][7][8]. ACE inhibitors and ARBs are known to improve endothelial function by increasing the bioavailability of bradykinin (B550075) (which stimulates NO release) and by blocking the detrimental effects of angiotensin II on the endothelium, respectively[9][10][11][12].
Table 1: Comparison of In Vitro Effects on NO Production and eNOS Activity
| Drug Class | Compound | Effect on NO Production | Effect on eNOS Phosphorylation (Ser1177/equivalent) | Primary Mechanism |
| Furopyridine | This compound | Increase | Increase | Activation of Akt and MAP kinase/Erk pathways [1][2] |
| Calcium Channel Blocker | Nifedipine | Variable/Indirect | Not consistently reported | Reduced superoxide generation[3][4] |
| Loop Diuretic | Furosemide | Increase | Not directly reported | Enhanced release of endothelial kinins[5][6][7][8] |
| ACE Inhibitor | (General) | Increase | Not a primary mechanism | Increased bradykinin availability |
| ARB | (General) | Increase | Not a primary mechanism | Blockade of Angiotensin II AT1 receptors[10] |
Signaling Pathways
The signaling cascade initiated by this compound leading to enhanced endothelial function is a key differentiator. It directly engages intracellular signaling pathways that promote eNOS activity.
In contrast, the mechanisms of other antihypertensives are often more indirect. For instance, ACE inhibitors and ARBs primarily act by modulating the renin-angiotensin system, which then influences endothelial function.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the effects of this compound and other compounds on endothelial function in vitro.
Endothelial Cell Culture
Objective: To establish and maintain a primary culture of human umbilical vein endothelial cells (HUVECs) for in vitro experiments.
Protocol:
-
Isolation: Obtain fresh human umbilical cords and cannulate the umbilical vein.
-
Digestion: Fill the vein with a solution of 0.1% collagenase and incubate at 37°C for 15-20 minutes.
-
Harvesting: Flush the vein with endothelial cell growth medium to collect the detached endothelial cells.
-
Seeding: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed the cells onto gelatin-coated culture flasks.
-
Culture: Maintain the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Subculture: When the cells reach 80-90% confluency, detach them using trypsin-EDTA and re-seed them into new flasks or plates for experiments.
Nitric Oxide (NO) Measurement (Griess Assay)
Objective: To quantify the production of nitric oxide by endothelial cells in response to treatment with this compound or other compounds.
Protocol:
-
Cell Treatment: Seed HUVECs in 96-well plates and allow them to adhere. Treat the cells with various concentrations of the test compounds (e.g., this compound) for the desired time periods.
-
Sample Collection: After treatment, collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Reaction: Add the Griess reagent to the collected supernatants in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite (B80452) concentration (a stable metabolite of NO) in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
eNOS Phosphorylation Assay (Western Blotting)
Objective: To determine the effect of this compound on the phosphorylation of eNOS at specific sites (e.g., Ser1177).
Protocol:
-
Cell Treatment and Lysis: Treat endothelial cells with the test compounds as described above. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated eNOS (e.g., anti-phospho-eNOS Ser1177) overnight at 4°C.
-
Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated eNOS to the total eNOS protein levels.
Conclusion
The in vitro evidence strongly suggests that this compound enhances endothelial function primarily through the stimulation of the Akt/MAP kinase-eNOS-NO signaling pathway. This direct effect on endothelial cells distinguishes it from many other antihypertensive agents, whose endothelial benefits are often secondary to their primary mechanisms of action. The provided experimental protocols offer a framework for researchers to further investigate and validate these findings, contributing to a deeper understanding of the vascular protective effects of this compound. Further head-to-head in vitro studies under standardized conditions are warranted to provide a more definitive quantitative comparison with other classes of antihypertensive drugs.
References
- 1. This compound stimulates eNOS phosphorylation and NO production via Akt and MAP kinase/Erk signaling in sinusoidal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound stimulates eNOS phosphorylation and NO production via Akt and MAP kinase/Erk signaling in sinusoidal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of this compound on smooth muscle in comparison to those of nifedipine and sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of in vitro effects of this compound, its enantiomers and major metabolite on rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Furosemide enhances the release of endothelial kinins, nitric oxide and prostacyclin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. ahajournals.org [ahajournals.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Angiotensin receptor blockers & endothelial dysfunction: Possible correlation & therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differences in the effect of angiotensin-converting enzyme inhibitors on the rate of endothelial cell apoptosis: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Unveiling Alternatives to Cicletanine for Prostacyclin Synthesis Induction: A Comparative Guide for Researchers
For scientists and drug development professionals investigating the intricate pathways of prostacyclin (PGI2) synthesis, identifying precise and effective induction agents is paramount. While cicletanine has been a tool in this field, a diverse array of alternative compounds offers varied mechanisms of action and experimental advantages. This guide provides an objective comparison of these alternatives, supported by experimental data, detailed protocols, and visual pathway diagrams to facilitate informed selection for your research needs.
This comprehensive guide explores compounds that induce prostacyclin synthesis through different mechanisms, including receptor-mediated signaling, enzyme upregulation, and substrate redirection. The following sections present a comparative analysis of these alternatives, detailing their mechanisms, experimental validation, and protocols for their application in studying the induction of prostacyclin synthesis.
Comparative Analysis of Prostacyclin Synthesis Inducers
To facilitate a clear comparison, the following tables summarize the quantitative data on the induction of prostacyclin synthesis by various compounds. Prostacyclin levels are typically measured via its stable metabolite, 6-keto-prostaglandin F1α (6-keto-PGF1α).
Table 1: Receptor-Mediated Agonists and Cytokines
| Compound | Cell Type | Concentration | Fold Increase in 6-keto-PGF1α (approx.) | Time Point | Citation |
| Bradykinin (B550075) | Bovine Pulmonary Artery Endothelial Cells | 10 pM - 10 nM | Up to 20-fold | 3 min | [1] |
| Porcine Aortic Endothelial Cells | 8 ng/mL (EC50) | 8-fold increase in arachidonic acid release | 10 min | [2] | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 100 nM | Time-dependent increase | 5 min - 3 hrs | [3] | |
| Histamine (B1213489) | HUVEC | 1 µM - 1 mM | Significant increase | 30 min & 24 hrs | [4] |
| Interleukin-1α (IL-1α) | HUVEC | 10 ng/mL | ~3-fold | 60 & 180 min | [5] |
Table 2: Enzyme Modulators and Other Compounds
| Compound | Cell Type | Concentration | Effect on Prostacyclin Synthesis | Mechanism | Citation |
| Honokiol (B1673403) | Rat Aortic Endothelial Cells | 0.376 - 37.6 µM | Concentration-dependent increase in 6-keto-PGF1α | Upregulates prostacyclin synthase (PGIS) expression | [6] |
| Ozagrel | Human Platelets (in vivo) | 200 mg (oral dose) | 2.4-fold increase in urinary PGI-M | Inhibits thromboxane (B8750289) synthase, redirecting PGH2 to PGI2 | [7] |
| Forskolin (B1673556) | HUVEC | 10 µM | No direct effect on PGI2 production | Increases intracellular cAMP | [8] |
| GW0742 (PPARβ/δ agonist) | - | - | Induces vasorelaxation independent of IP receptor | Activates PPARβ/δ | [9] |
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed methodologies for key experiments cited in this guide.
Measurement of 6-keto-PGF1α by Radioimmunoassay (RIA)
This protocol is a generalized procedure based on the methodologies described in the cited literature for quantifying prostacyclin production.
1. Cell Culture and Stimulation:
-
Culture endothelial cells (e.g., HUVEC, Bovine Aortic Endothelial Cells) to confluence in appropriate media.
-
Wash the cell monolayers with a serum-free medium or buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells in the serum-free medium for a designated period (e.g., 30 minutes) at 37°C.
-
Add the stimulating agent (e.g., bradykinin, histamine, honokiol) at the desired concentrations.
-
Incubate for the specified time period (e.g., 3 minutes to 24 hours) at 37°C.
2. Sample Collection:
-
Collect the supernatant (culture medium) from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Store the samples at -20°C or -80°C until the RIA is performed.
3. Radioimmunoassay Procedure:
-
The concentration of 6-keto-PGF1α in the samples is determined using a specific RIA kit, following the manufacturer's instructions.
-
Briefly, a known amount of radiolabeled 6-keto-PGF1α is mixed with a limited amount of anti-6-keto-PGF1α antibody.
-
The sample containing the unknown amount of 6-keto-PGF1α is added, which competes with the radiolabeled antigen for binding to the antibody.
-
After incubation, the antibody-bound antigen is separated from the free antigen.
-
The radioactivity of the antibody-bound fraction is measured using a scintillation counter.
-
A standard curve is generated using known concentrations of 6-keto-PGF1α, and the concentration in the unknown samples is interpolated from this curve.
Western Blot Analysis for Prostacyclin Synthase (PGIS) Expression
This protocol is based on the methodology used to assess the effect of honokiol on PGIS protein levels.[6]
1. Cell Lysis:
-
After treatment with the test compound (e.g., honokiol), wash the endothelial cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for prostacyclin synthase (anti-PGI2 synthase) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and expose to X-ray film or a digital imager.
-
Quantify the band intensity using densitometry software. Normalize the PGIS signal to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams are provided in DOT language for Graphviz.
Caption: Signaling pathway for bradykinin and histamine-induced prostacyclin synthesis.
Caption: Honokiol and IL-1α upregulate key enzymes in prostacyclin synthesis.
Caption: General experimental workflow for measuring prostacyclin production.
Conclusion
The study of prostacyclin synthesis induction is critical for understanding vascular homeostasis and developing novel therapeutics. While this compound has its place, a range of alternatives offers researchers the ability to probe the prostacyclin pathway from multiple angles. Receptor-mediated agonists like bradykinin and histamine provide rapid and potent induction, while cytokines such as IL-1α offer a model for inflammation-induced synthesis. Compounds like honokiol that upregulate key enzymes provide a means to study longer-term regulation. Furthermore, agents like thromboxane synthase inhibitors allow for the investigation of pathway interplay. The choice of agent will ultimately depend on the specific research question, experimental model, and desired mechanism of action. This guide provides a foundational resource to aid in the selection of the most appropriate tool for your research endeavors.
References
- 1. Bradykinin-induced release of prostacyclin and thromboxanes from bovine pulmonary artery endothelial cells. Studies with lower homologs and calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of bradykinin-stimulated prostacyclin synthesis in porcine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Characterization of histamine receptor sub-types regulating prostacyclin release from human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interleukin-1alpha stimulated prostacyclin release by increasing gene transcription of prostaglandin H synthase and phospholipase A2 in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Honokiol up-regulates prostacyclin synthease protein expression and inhibits endothelial cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Prostacyclin biosynthesis in vascular endothelium is not inhibited by cyclic AMP. Studies with 3-isobutyl-1-methylxanthine and forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The PPARβ/δAgonist GW0742 Relaxes Pulmonary Vessels and Limits Right Heart Hypertrophy in Rats with Hypoxia-Induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cicletanine and Losartan on Vascular Remodeling in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of cicletanine and losartan (B1675146) on vascular remodeling in animal models, with a focus on spontaneously hypertensive rats (SHR), a common model for studying hypertension-induced vascular changes. The information presented is based on experimental data from preclinical studies and is intended to inform researchers and professionals in the field of drug development.
Executive Summary
Both this compound, a furopyridine derivative, and losartan, an angiotensin II receptor blocker (ARB), have demonstrated efficacy in mitigating vascular remodeling in hypertensive animal models. Losartan primarily exerts its effects by blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the downstream signaling cascade that promotes vasoconstriction, inflammation, and fibrosis. This compound's mechanism is more multifaceted, involving vasodilation through the release of nitric oxide and prostacyclin, as well as a potential interaction with the angiotensin II pathway. While direct comparative studies on structural vascular remodeling are limited, available data suggest that both agents can effectively reduce vascular hypertrophy and improve vascular function.
Quantitative Data Comparison
The following tables summarize quantitative data extracted from studies on the effects of this compound and losartan on various parameters of vascular remodeling. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Effects on Vascular Reactivity in Pithed Rats
| Parameter | Vehicle | This compound (50 mg/kg, p.o.) | Losartan (40 µg/kg, i.v.) |
| Angiotensin II ED50 (µg/kg) to increase BP by 50 mmHg | 0.25 ± 0.007 | 0.48 ± 0.012 | Not directly reported, but this compound's effect was 47.2% of losartan's |
Data from[1]
Table 2: Effects on Aortic Remodeling in Spontaneously Hypertensive Rats (SHR)
| Parameter | Control (Untreated SHR) | This compound | Losartan |
| Aortic Wall Thickness | Increased | Reversed the thickened wall | Reversed the thickened wall[2] |
| Medial Hypertrophy | Present | Decreased medial hypertrophy[3] | Attenuated |
| p22phox Expression | Increased | Not Reported | Decreased[2] |
| Plasma H₂O₂ | Elevated | Not Reported | Decreased[2] |
| Plasma Catalase Activity | Decreased | Not Reported | Increased[2] |
Note: Data for this compound and losartan on aortic remodeling are from separate studies and are presented for comparative purposes. Direct head-to-head quantitative data on these specific structural parameters were not available in the reviewed literature.
Experimental Protocols
Study of Vascular Reactivity to Angiotensin II[1]
-
Animal Model: Pithed rats.
-
Drug Administration:
-
This compound: 50 mg/kg administered orally (p.o.).
-
Losartan: 40 µg/kg administered intravenously (i.v.).
-
-
Experimental Procedure: The dose of angiotensin II required to increase carotid artery blood pressure by 50 mmHg was determined in vehicle-pretreated and drug-pretreated animals.
-
Analysis: The effective dose 50 (ED50) for angiotensin II was calculated and compared between the groups.
Study of Aortic Remodeling in Spontaneously Hypertensive Rats (SHR)[2]
-
Animal Model: 12-week-old male spontaneously hypertensive rats (SHR).
-
Drug Administration: Losartan was administered orally at doses of 15 and 30 mg/kg/day for 8 weeks.
-
Experimental Procedure:
-
Tail arterial pressure was measured weekly.
-
After 8 weeks, thoracic aortas were collected for pathological examination and analysis of p22phox expression.
-
Plasma levels of hydrogen peroxide (H₂O₂), angiotensin II (Ang II), and catalase (CAT) activity were measured.
-
-
Analysis: Histological changes in the aorta, protein expression of p22phox, and plasma biomarkers were compared between untreated and losartan-treated SHRs.
Study of Vascular Lesions in Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP)[4]
-
Animal Model: 11-week-old male Iffa Credo SHR-SP rats on a high-sodium diet.
-
Drug Administration: this compound was administered orally at doses of 10, 30, and 90 mg/kg/day.
-
Experimental Procedure: The study was curative, with treatment initiated after the development of hypertension. Tissue and vascular lesions in the brain, heart, and kidneys were assessed.
-
Analysis: The extent of tissue and vascular damage was compared between control and this compound-treated groups.
Signaling Pathways and Experimental Workflow
This compound's Proposed Mechanism of Action
This compound's vasodilatory and anti-remodeling effects are thought to be mediated through multiple pathways. It stimulates the release of endothelium-derived relaxing factors such as nitric oxide (NO) and prostacyclin. Additionally, it may interfere with the angiotensin II signaling cascade, contributing to its beneficial vascular effects.
Caption: Proposed signaling pathways for this compound's vascular effects.
Losartan's Mechanism of Action
Losartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor. By blocking this receptor, it prevents the pro-hypertensive and pro-remodeling effects of angiotensin II, which include vasoconstriction, inflammation, cellular proliferation, and fibrosis.
Caption: Mechanism of action of losartan via AT1 receptor blockade.
Typical Experimental Workflow for Studying Vascular Remodeling
The following diagram illustrates a generalized workflow for investigating the effects of pharmacological agents on vascular remodeling in animal models.
Caption: A generalized experimental workflow for vascular remodeling studies.
Conclusion
Both this compound and losartan demonstrate significant potential in mitigating vascular remodeling in hypertensive animal models. Losartan's targeted blockade of the AT1 receptor provides a clear and potent mechanism for its anti-remodeling effects. This compound offers a broader mechanistic profile, which may provide alternative or complementary therapeutic benefits. The choice between these agents in a research or drug development context would depend on the specific aspects of vascular remodeling being targeted and the desired mechanistic pathway to investigate. Further direct, head-to-head comparative studies are warranted to fully elucidate the relative efficacy of these two compounds on structural and functional vascular parameters.
References
- 1. Reduction by (-)-cicletanine of the vascular reactivity to angiotensin II in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Losartan attenuates vascular remodeling of the aorta in spontaneously hypertensive rats and the underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular remodeling and antihypertensive therapy: the example of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cicletanine and Amlodipine on Intracellular Calcium Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two antihypertensive agents, cicletanine and amlodipine (B1666008), focusing on their distinct mechanisms of action related to intracellular calcium modulation. While both drugs ultimately lead to vasodilation and a reduction in blood pressure, their pathways to achieving this effect at the cellular level show significant differences. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the involved signaling pathways.
Quantitative Data on Inhibitory Concentrations
The following table summarizes the available quantitative data on the inhibitory concentrations (IC₅₀) of this compound and amlodipine from various in vitro studies. It is important to note that these values were determined in different experimental models and under varying conditions, and therefore, direct comparisons should be made with caution.
| Drug | Target/Effect | Experimental Model | IC₅₀ Value | Reference(s) |
| Amlodipine | L-type Calcium Channel (Ca²⁺-induced contractions) | Depolarised rat aorta | 1.9 nM | [1] |
| L-type Calcium Channel (Ca²⁺ channel current) | Rabbit ear artery vascular smooth muscle cells | Not specified, concentration-dependent inhibition | [2][3] | |
| L-type Calcium Channel (CaVAb bacterial model) | Reconstituted ion channels | 10 nM (after depolarization) | [4] | |
| Thrombin-induced Ca²⁺ mobilization | Cultured vascular smooth muscle cells | 10-1,000 nM (inhibition range) | [5] | |
| This compound | Protein Kinase C (PKC) activity | Rat brain | 45 µM | [6] |
| Angiotensin II-dependent contractions | Isolated rat mesenteric vascular bed | 54.0 µM | ||
| Vasopressin-dependent contractions | Isolated rat mesenteric vascular bed | 31.6 µM | [7] | |
| Enhanced voltage-sensitive calcium current (ICa) | Isolated frog ventricular myocytes | 100 µM (reducing concentration) | [8] |
Mechanisms of Action on Intracellular Calcium
Amlodipine is a dihydropyridine (B1217469) calcium channel blocker that primarily acts by directly inhibiting the influx of extracellular calcium into vascular smooth muscle cells.[9][10][11][12] Its mechanism is well-characterized and involves the blockade of voltage-dependent L-type calcium channels.[9][10][11][12] This reduction in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation.[10][11] Some studies also suggest that amlodipine may modulate intracellular calcium stores and store-operated calcium entry (SOCE), indicating a broader, though less characterized, impact on calcium homeostasis.[5][13][10][14]
This compound , in contrast, exhibits a more complex and multifaceted mechanism of action.[15][16] While it is suggested to involve the blockade of Ca²⁺ channels, this may occur either directly or indirectly.[16][17] Beyond direct channel interaction, this compound's vasodilatory effects are attributed to the stimulation of endothelium-derived relaxing factors such as nitric oxide and prostacyclin, and the inhibition of phosphodiesterase.[17][18] Furthermore, this compound has been shown to inhibit Protein Kinase C (PKC), a key enzyme in intracellular signaling cascades that can influence calcium sensitivity and mobilization.[6] Evidence also points to an effect on intracellular calcium mobilization as a factor in its influence on aldosterone (B195564) secretion.[19] A direct observation confirmed that this compound induces a rapid decrease in free ionized calcium in mesenteric resistance arteries.[4]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways through which amlodipine and this compound modulate intracellular calcium.
Caption: Amlodipine's primary mechanism of action on intracellular calcium.
Caption: this compound's multifaceted mechanisms affecting vasodilation.
Experimental Protocols
Measurement of Intracellular Calcium Concentration Using Fura-2 AM
This protocol provides a general framework for measuring changes in intracellular calcium concentration in cultured cells, such as vascular smooth muscle cells, upon treatment with this compound or amlodipine. This method utilizes the ratiometric fluorescent indicator Fura-2 AM.[10][11][12][18][20]
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, with and without Ca²⁺
-
Cultured vascular smooth muscle cells (or other relevant cell type)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or fluorescence microscope capable of ratiometric imaging with excitation at 340 nm and 380 nm, and emission at ~510 nm.
-
This compound and Amlodipine stock solutions
Procedure:
-
Cell Culture:
-
Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Culture cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Preparation of Fura-2 AM Loading Solution:
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
On the day of the experiment, prepare the loading buffer by diluting the Fura-2 AM stock solution and the Pluronic F-127 stock solution in a physiological buffer (e.g., HBSS with Ca²⁺) to a final concentration of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
-
Cell Loading:
-
Remove the culture medium from the wells.
-
Wash the cells once with the physiological buffer.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells twice with the physiological buffer to remove extracellular Fura-2 AM.
-
Add fresh buffer to the wells and incubate for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
-
Measurement of Intracellular Calcium:
-
Place the microplate in a fluorescence plate reader or on the stage of a fluorescence microscope.
-
Measure the baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.
-
Add the desired concentrations of this compound or amlodipine to the wells.
-
Immediately begin recording the fluorescence changes over time at both excitation wavelengths.
-
As a positive control, at the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence ratio (Rmax), followed by a calcium chelator (e.g., EGTA) to determine the minimum fluorescence ratio (Rmin).
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute calcium concentrations if Rmax, Rmin, and the dissociation constant (Kd) of Fura-2 for Ca²⁺ are determined.
-
Experimental Workflow Diagram
Caption: Workflow for intracellular calcium measurement using Fura-2 AM.
References
- 1. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The action of amlodipine on voltage-operated calcium channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bps.ac.uk [bps.ac.uk]
- 4. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amlodipine inhibits thapsigargin-sensitive CA(2+) stores in thrombin-stimulated vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound reverses vasoconstriction induced by the endogenous sodium pump ligand, marinobufagenin, via a protein kinase C dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition by (-)-cicletanine of the vascular reactivity to angiotensin II and vasopressin in isolated rat vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A patch-clamp study of the effects of this compound on whole-cell calcium current in ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hellobio.com [hellobio.com]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Inhibition of cardiac L-type calcium channels by quaternary amlodipine: implications for pharmacokinetics and access to dihydropyridine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. This compound: new insights into its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Validating Cicletanine-Induced Prostacyclin Release: A Comparative Guide with Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental approaches to validate the mechanism of action of the antihypertensive drug cicletanine, specifically focusing on its ability to induce prostacyclin (PGI2) release. The primary method of validation discussed is the use of the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933), a potent inhibitor of prostaglandin (B15479496) synthesis. This document outlines the established signaling pathways, presents detailed experimental protocols, and includes a comparative analysis of expected outcomes.
Introduction to this compound and Prostacyclin
This compound is an antihypertensive agent with a proposed mechanism of action that includes the stimulation of prostacyclin (PGI2) synthesis from vascular endothelial cells[1][2][3][4]. Prostacyclin is a potent vasodilator and an inhibitor of platelet aggregation, contributing to the regulation of blood pressure and vascular homeostasis[5]. The validation of this specific mechanism is crucial for understanding the full therapeutic profile of this compound.
The Role of Indomethacin in Validation
Indomethacin is a well-characterized NSAID that exerts its effect by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2[6]. These enzymes are essential for the conversion of arachidonic acid into various prostaglandins, including prostacyclin[5][7]. By blocking COX enzymes, indomethacin effectively prevents the synthesis of prostacyclin. This inhibitory action makes indomethacin an invaluable tool for pharmacological research, allowing scientists to investigate whether the effects of a particular drug, such as this compound, are mediated by the prostaglandin pathway. If this compound's vasodilatory and antihypertensive effects are indeed due to increased prostacyclin release, then pre-treatment with indomethacin should attenuate or abolish these effects.
Comparative Data: Expected Outcomes
While direct, head-to-head published data quantitatively demonstrating indomethacin's blockade of this compound-induced prostacyclin release is limited, the following table illustrates the expected outcomes of such an experiment based on the established mechanisms of both drugs. The data is presented as the concentration of 6-keto-PGF1α, the stable metabolite of prostacyclin, which is commonly measured in experimental settings.
| Treatment Group | Expected 6-keto-PGF1α Concentration (pg/mL) | Interpretation |
| Vehicle Control | 150 ± 20 | Baseline level of prostacyclin production. |
| This compound (e.g., 10 µM) | 450 ± 50 | Significant increase in prostacyclin release, confirming this compound's stimulatory effect. |
| Indomethacin (e.g., 5 µM) | 50 ± 10 | Significant reduction in basal prostacyclin synthesis due to COX enzyme inhibition. |
| This compound + Indomethacin | 60 ± 15 | The stimulatory effect of this compound is abolished, indicating that its mechanism of action is dependent on the cyclooxygenase pathway. |
Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate the expected experimental results.
Alternatives to Indomethacin for Validation
Other NSAIDs that inhibit cyclooxygenase can also be employed to validate the prostacyclin-dependent mechanism of this compound. These include:
-
Aspirin (B1665792): Irreversibly inhibits COX enzymes. Low doses can be used to preferentially inhibit platelet thromboxane (B8750289) A2 synthesis, but higher doses will also inhibit prostacyclin synthesis[8][9][10].
-
Ibuprofen (B1674241): A reversible inhibitor of COX enzymes, it can also be used to block prostacyclin synthesis[11][12].
-
Selective COX-2 Inhibitors (e.g., Celecoxib): These drugs specifically target the COX-2 isoform of the cyclooxygenase enzyme[13][14]. Using a COX-2 inhibitor could help to elucidate which isoform is predominantly involved in this compound-induced prostacyclin release.
The choice of inhibitor can provide more nuanced information about the specific pathways involved in this compound's action.
Experimental Protocols
To validate the this compound-induced release of prostacyclin and its inhibition by indomethacin, the following experimental methodologies are typically employed:
In Vitro Cell Culture Model
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in appropriate media.
-
Treatment: Cells are washed and incubated with a physiological buffer. The following treatment groups are established:
-
Vehicle control
-
This compound at various concentrations
-
Indomethacin alone
-
Pre-incubation with indomethacin for 30-60 minutes, followed by the addition of this compound.
-
-
Sample Collection: After a defined incubation period (e.g., 1-2 hours), the supernatant (cell culture medium) is collected.
-
Prostacyclin Measurement: The concentration of 6-keto-PGF1α in the supernatant is quantified using either a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Measurement of 6-keto-PGF1α by Radioimmunoassay (RIA)
A common method for quantifying 6-keto-PGF1α involves the following steps, as adapted from various protocols[4]:
-
Extraction: Prostaglandins are extracted from the plasma or cell culture supernatant.
-
Purification: The extracts are purified using high-pressure liquid chromatography (HPLC).
-
Radioimmunoassay: The purified samples are then subjected to a competitive radioimmunoassay using a specific antibody against 6-keto-PGF1α and a radiolabeled tracer. The amount of radioactivity is inversely proportional to the concentration of 6-keto-PGF1α in the sample.
Visualizing the Mechanisms and Workflows
To further clarify the interactions and experimental design, the following diagrams are provided.
Conclusion
The use of indomethacin and other NSAIDs is a fundamental experimental strategy to validate the proposed mechanism of this compound as a stimulator of prostacyclin release. By demonstrating that the pharmacological effects of this compound are attenuated or abolished in the presence of a cyclooxygenase inhibitor, researchers can provide strong evidence for the involvement of the prostacyclin pathway in its antihypertensive action. The experimental protocols and expected outcomes detailed in this guide offer a framework for designing and interpreting such validation studies.
References
- 1. This compound stimulates cholesteryl ester hydrolase activities and prostacyclin production in arterial smooth muscle cells. [vivo.weill.cornell.edu]
- 2. Enhancement of prostacyclin generation by this compound (an in vivo investigation) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Effects of this compound on prostaglandin I2 and E2 levels in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostacyclin - Wikipedia [en.wikipedia.org]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recovery of Endothelial Cell Prostacyclin Production after Inhibition by Low Doses of Aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of prostacyclin and platelet thromboxane A2 after low-dose aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thromboxane A2, prostacyclin and aspirin: effects on vascular tone and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of non-steroidal anti-inflammatory drugs on prostacyclin and thromboxane biosynthesis in patients with mild essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative effect of ibuprofen on endothelial and platelet prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Specific cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cicletanine and Enalapril in Attenuating Cardiac Hypertrophy in Spontaneously Hypertensive Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of cicletanine and enalapril (B1671234) in mitigating cardiac hypertrophy in Spontaneously Hypertensive Rats (SHR), a widely used animal model for studying hypertension and its cardiovascular complications. This document summarizes key experimental findings, details methodologies, and visualizes the proposed signaling pathways for each compound.
Executive Summary
Both this compound, a furopyridine derivative with diuretic and vasodilator properties, and enalapril, an angiotensin-converting enzyme (ACE) inhibitor, have demonstrated efficacy in reducing blood pressure and regressing cardiac hypertrophy in SHR models. Enalapril operates through the well-defined renin-angiotensin-aldosterone system (RAAS) pathway, while this compound's mechanism is more multifaceted, involving prostaglandin (B15479496) synthesis and nitric oxide-mediated vasodilation. Although direct comparative studies are limited, this guide consolidates data from various independent studies to offer a comparative overview of their performance.
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and enalapril on key cardiovascular parameters in SHR, compiled from multiple studies. It is important to note that these results are not from head-to-head comparative studies, and experimental conditions may have varied.
| Parameter | Treatment Group | Dose | Duration | % Change from Untreated SHR | Reference |
| Systolic Blood Pressure | Enalapril | 10 mg/kg/day | 11 months | ↓ 16% | [1] |
| Enalapril | 20 mg/kg/day | 5 weeks | Significant Reduction | [2][3] | |
| This compound | 1 mg/kg | Not Specified | Effective Dose for BP Prevention | [4] | |
| This compound | 39 mg/kg/day | 6 weeks | Significant Amelioration | [5] | |
| Left Ventricular Weight / Body Weight Ratio | Enalapril | Not Specified | Not Specified | ↓ 12% | [6] |
| Enalapril | 10 mg/kg/day | 11 months | ↓ 18% | [1] | |
| This compound | 10-30x BP-lowering dose | Not Specified | Action on Cardiac Hypertrophy Observed | [4] | |
| Heart Weight | This compound | 39 mg/kg/day | 6 weeks | ↓ (associated with BP reduction) | [5] |
Table 1: Effects of this compound and Enalapril on Cardiovascular Parameters in SHR.
Experimental Protocols
Enalapril Studies
A representative experimental protocol for evaluating the effect of enalapril on cardiac hypertrophy in SHR is as follows:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.[2][3]
-
Treatment Administration: Enalapril maleate (B1232345) is administered in the drinking water at a dose of 20 mg/kg per day.[2][3]
-
Treatment Duration: The treatment period is typically 5 weeks.[2][3]
-
Blood Pressure Measurement: Systolic blood pressure is measured non-invasively using the tail-cuff method.
-
Cardiac Hypertrophy Assessment: At the end of the treatment period, rats are euthanized, and their hearts are excised. The left ventricle is separated and weighed. The left ventricular weight is often normalized to body weight to account for differences in animal size.
-
Cellular and Molecular Analysis:
-
Ion Exchanger Activity: Intracellular pH is measured in isolated cardiac muscle preparations to assess the activity of the Na+/H+ and Na+-independent Cl-/HCO3- exchangers.[2][3]
-
Protein Kinase C (PKC) Involvement: The role of PKC is investigated by using specific inhibitors like chelerythrine (B190780) or calphostin C.[2][3]
-
This compound Studies
A representative experimental protocol for evaluating the effect of this compound is as follows:
-
Animal Model: Young stroke-prone SHR (SHR-SP) on a high-salt diet.[4] Another model used is the Dahl salt-sensitive rat.[5]
-
Treatment Administration: this compound is administered orally. Doses can range from 1 mg/kg for blood pressure effects to higher doses (10-30 times the antihypertensive dose) to observe effects on cardiac hypertrophy.[4] In another study, this compound was given at 39 mg/kg body weight per day for 6 weeks.[5]
-
Blood Pressure Measurement: Blood pressure is monitored to determine the minimal effective dose.[4]
-
Cardiac Hypertrophy Assessment: The effect on cardiac hypertrophy is assessed, though specific quantitative measures are not always detailed in the abstracts.[4] One study notes a decrease in heart weight associated with blood pressure reduction.[5]
-
Mechanism of Action Studies:
-
Prostaglandin Excretion: Urinary prostacyclin (PGI2) excretion is measured as an indicator of prostaglandin synthesis.[5]
-
Signaling Pathways
Enalapril's Mechanism of Action in Cardiac Hypertrophy
Enalapril, as an ACE inhibitor, primarily exerts its anti-hypertrophic effects by blocking the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and a key mediator of cardiac hypertrophy. Its blockade leads to reduced afterload on the heart and direct inhibition of pro-hypertrophic signaling pathways in cardiomyocytes. One of the downstream pathways affected is the Protein Kinase C (PKC) pathway, which is implicated in the enhanced activity of ion exchangers in hypertrophic myocardium.[2][3]
Caption: Enalapril's inhibition of ACE reduces Angiotensin II, thus downregulating pro-hypertrophic signaling pathways like PKC.
This compound's Proposed Mechanism of Action
This compound's anti-hypertrophic effects appear to be linked to its vasodilatory properties, which reduce the workload on the heart. This vasodilation is mediated through multiple pathways, including the stimulation of prostacyclin (a prostaglandin) and nitric oxide (NO) synthesis, and potentially through the inhibition of phosphodiesterase (PDE). These actions lead to smooth muscle relaxation and a decrease in blood pressure.
Caption: this compound promotes vasodilation through multiple pathways, leading to reduced blood pressure and subsequent attenuation of cardiac hypertrophy.
Discussion and Conclusion
Both enalapril and this compound demonstrate significant potential in managing hypertension and cardiac hypertrophy in the SHR model. Enalapril's effects are directly tied to the inhibition of the RAAS, a well-established pathway in cardiovascular pathology. The data suggests that enalapril can effectively regress established cardiac hypertrophy.
This compound operates through a broader, multi-faceted mechanism primarily centered on vasodilation. Its ability to stimulate endogenous vasodilators like prostacyclin and nitric oxide presents a different therapeutic approach. The finding that higher doses of this compound are required to impact cardiac hypertrophy compared to its antihypertensive effect suggests that its anti-hypertrophic action may be largely secondary to blood pressure reduction.[4]
For drug development professionals, the choice between a targeted approach like ACE inhibition and a broader vasodilatory mechanism may depend on the specific patient population and the underlying pathophysiology of hypertension. Further head-to-head comparative studies in SHR and other preclinical models are warranted to elucidate the nuanced differences in their cardioprotective effects and to determine their relative efficacy in preventing and reversing cardiac hypertrophy. The distinct signaling pathways also suggest potential for combination therapies that could offer synergistic effects.
References
- 1. Signaling Pathways Mediating the Response to Hypertrophie Stress in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Enalapril induces regression of cardiac hypertrophy and normalization of pHi regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of this compound with other antihypertensive drugs in SHR-SP models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enalapril and losartan reduced cardiac mass and improved coronary hemodynamics in SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction in left ventricular mass in normotensive and spontaneously hypertensive rats given enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Vasodilation: A Comparative Analysis of Cicletanine and Nifedipine
A detailed examination of the enhanced vasodilatory effects observed with the combination of cicletanine and nifedipine (B1678770), supported by clinical data and an exploration of their distinct and complementary mechanisms of action.
For researchers and professionals in drug development, understanding the potential for synergistic interactions between therapeutic agents is paramount. This guide provides a comprehensive comparison of the vasodilatory effects of this compound and nifedipine, both individually and in combination. By examining clinical outcomes and the underlying signaling pathways, we aim to elucidate the synergistic potential of this drug pairing for the management of hypertension.
Executive Summary
Clinical evidence strongly suggests an additive or synergistic antihypertensive effect when this compound is co-administered with nifedipine. A clinical trial involving patients with essential hypertension insufficiently controlled by nifedipine monotherapy demonstrated a significant further reduction in both systolic and diastolic blood pressure upon the addition of this compound. This enhanced effect is likely attributable to the distinct yet complementary vasodilatory mechanisms of the two drugs. Nifedipine, a dihydropyridine (B1217469) calcium channel blocker, directly inhibits the influx of extracellular calcium into vascular smooth muscle cells, leading to vasodilation. This compound, a furopyridine derivative, exhibits a more complex mechanism, including the stimulation of nitric oxide and prostacyclin synthesis, inhibition of phosphodiesterase, and potential modulation of calcium and potassium channels. This multi-faceted action of this compound appears to augment the direct vasodilatory effect of nifedipine, resulting in a more pronounced therapeutic outcome.
Comparative Data
Clinical Efficacy in Hypertension
A study involving 84 patients with essential hypertension whose blood pressure was not adequately controlled by monotherapy with either a beta-blocker, a central-acting antihypertensive agent, or nifedipine, evaluated the effect of adding this compound to their existing treatment regimen. The results for the nifedipine subgroup are summarized below.
| Treatment Group | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) |
| Nifedipine + this compound | -26[1] | -28[1] |
Caption: Table 1. Additional blood pressure reduction in hypertensive patients after the addition of this compound to nifedipine monotherapy.[1]
Mechanisms of Action: A Comparative Overview
The synergistic effect of this compound and nifedipine can be attributed to their distinct molecular targets within the vascular smooth muscle relaxation pathways.
| Drug | Primary Mechanism of Vasodilation |
| Nifedipine | Blocks L-type calcium channels in vascular smooth muscle, preventing calcium influx and subsequent muscle contraction.[2] |
| This compound | Possesses a multi-faceted mechanism including: Stimulation of endothelial nitric oxide (NO) and prostacyclin (PGI2) synthesis.Inhibition of phosphodiesterase (PDE), leading to increased levels of cyclic GMP.Potential direct or indirect blockade of Ca2+ channels.Possible opening of K+ channels. |
Caption: Table 2. Comparison of the primary vasodilatory mechanisms of nifedipine and this compound.
Signaling Pathways
The vasodilatory actions of nifedipine and this compound converge on the reduction of intracellular calcium concentration in vascular smooth muscle cells, albeit through different signaling cascades.
Caption: Vasodilatory signaling pathways of nifedipine and this compound.
Experimental Protocols
While a specific preclinical study detailing a protocol for assessing the synergistic vasodilation of this compound and nifedipine was not identified, a generalizable experimental workflow for such an investigation using isolated arterial rings is outlined below. This protocol is based on standard methodologies in vascular pharmacology.
Caption: Experimental workflow for assessing synergistic vasodilation in vitro.
Detailed Methodology
-
Tissue Preparation:
-
Male Wistar rats (250-300g) are euthanized by an approved method.
-
The thoracic aorta or superior mesenteric artery is carefully excised and placed in cold Krebs-Henseleit (K-H) solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
The artery is cleaned of adhering fat and connective tissue and cut into rings of 2-3 mm in length.
-
-
Experimental Setup:
-
Arterial rings are mounted between two stainless-steel hooks in a 10 mL organ bath filled with K-H solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
-
The upper hook is connected to an isometric force transducer to record changes in tension.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
-
Experimental Protocol:
-
After equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor agent such as phenylephrine (1 µM) or KCl (60 mM).
-
Once a stable contraction is achieved, cumulative concentration-response curves are generated by the stepwise addition of this compound, nifedipine, or a combination of both drugs to the organ bath.
-
The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
-
-
Data Analysis:
-
The half-maximal effective concentration (EC50) values are calculated by non-linear regression analysis of the concentration-response curves.
-
Statistical significance of the differences between the treatment groups is determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test. A p-value of less than 0.05 is considered statistically significant.
-
Conclusion
The combination of this compound and nifedipine represents a promising therapeutic strategy for the management of hypertension. The available clinical data clearly indicates an enhanced antihypertensive effect with combination therapy compared to nifedipine monotherapy. This synergy is rooted in the distinct and complementary mechanisms of vasodilation employed by each agent. While nifedipine provides potent and direct inhibition of calcium influx, this compound's multifaceted action on endothelial function and intracellular signaling pathways likely potentiates this effect. Further preclinical in-vitro studies are warranted to precisely quantify the synergistic interaction and to fully elucidate the underlying molecular mechanisms. Such research would provide a more robust foundation for the optimized clinical application of this drug combination.
References
A Comparative Analysis of Cicletanine and Captopril in Attenuating Renal and Cardiac Lesions in SHR-SP Rats
A comprehensive review of experimental data highlights the distinct mechanisms and therapeutic efficacies of cicletanine and captopril (B1668294) in mitigating end-organ damage in stroke-prone spontaneously hypertensive rats (SHR-SP). While both agents effectively lower blood pressure, their impact on renal and cardiac tissues involves different pathways, offering valuable insights for researchers and drug development professionals in the field of cardiovascular and renal therapeutics.
This guide provides a detailed comparison of the two compounds, summarizing key experimental findings, outlining methodologies, and illustrating the underlying signaling pathways.
I. Quantitative Comparison of Efficacy
The following tables summarize the key quantitative data from studies comparing the effects of this compound and captopril on various physiological and pathological parameters in SHR-SP rats.
Table 1: Effects on Blood Pressure and Survival Rate
| Treatment Group | Dose | Duration | Systolic Blood Pressure (mmHg) | Mortality Rate (%) | Reference |
| Control (Untreated SHR-SP) | - | 4 weeks | High (Unspecified) | 84% | [1] |
| This compound | 5 mg/kg/day | 4 weeks | Significantly Reduced vs. Control | 8% | [1] |
| This compound | 30 mg/kg/day | 4 weeks | Significantly Reduced vs. Control | 24% | [1] |
| Captopril | 1 mg/kg | Not Specified | Effective Antihypertensive Dose | Not Specified | [2] |
| This compound | 1 mg/kg | Not Specified | Effective Antihypertensive Dose | Not Specified | [2] |
Table 2: Effects on Cardiac and Renal Hypertrophy
| Treatment Group | Dose | Effect on Cardiac Hypertrophy | Effect on Renal Hypertrophy | Reference |
| This compound | 10-30 times the antihypertensive dose | Action on cardiac hypertrophy observed | - | [2] |
| This compound | 100 mg/kg | - | Significantly decreased | [2] |
| Captopril | 50 mg/kg/day | Reduced left ventricular mass | Not specified | [3] |
Table 3: Effects on Renal Function and Lesions
| Treatment Group | Dose | Key Renal Effects | Reference |
| This compound | 5 and 30 mg/kg/day | Prevented the decrease in urinary and renal kallikrein; Increased urinary PGE2 and 6-keto-PGF1α excretion | [1] |
| This compound | 30 and 100 mg/kg | Prevented hypertensive cerebral vascular damage; No renal lesions found | [4] |
| This compound | 100 and 150 mg/kg | Attenuated hypertensive vascular lesions in the kidney | [5] |
| Captopril | 50 mg/kg/day | Prevented increases in urinary protein excretion and severe renal vascular lesions | [6][7] |
| Captopril | 34 mg/kg | Ameliorated renal injury and inflammation | [8][9] |
II. Experimental Protocols
The methodologies employed in the cited studies provide the foundation for the presented data. Below are summaries of the key experimental protocols.
Animal Model and Treatment
-
Animal Model: Young, male stroke-prone spontaneously hypertensive rats (SHR-SP) were predominantly used.[1][2][4][5][6][7][10] Wistar-Kyoto (WKY) rats were often used as normotensive controls.[1][3][8][9]
-
Hypertension Induction: In some studies, a high-salt diet (e.g., 1% NaCl in drinking water) was provided to accelerate and exacerbate hypertension and end-organ damage.[1][2][4][5][6][7]
-
Drug Administration: this compound and captopril were administered orally, typically by gavage, at various doses and for durations ranging from a few weeks to several months.[1][2][3][4][5][6][7][8][9][10]
Key Experimental Measurements
-
Blood Pressure: Systolic blood pressure was routinely measured using the non-invasive tail-cuff method.[1][3][4][6][7][8][9]
-
Renal Function: Assessed by measuring urinary protein excretion (proteinuria), serum creatinine, and blood urea (B33335) nitrogen (BUN).[6][7][8][9] Urinary excretion of prostaglandins (B1171923) (PGE2 and 6-keto-PGF1α) and kallikrein were also measured to assess specific renal pathways.[1]
-
Cardiac and Renal Lesions: Evaluated through histological examination of heart and kidney tissues. This involved fixing the organs, sectioning, and staining (e.g., with hematoxylin (B73222) and eosin) to observe structural changes such as hypertrophy, fibrosis, and vascular damage.[4][5][8][10] Heart weight to body weight ratio was used as an index of cardiac hypertrophy.[3][4]
III. Signaling Pathways and Mechanisms of Action
The distinct protective effects of this compound and captopril stem from their different mechanisms of action.
This compound's Proposed Mechanism of Action
This compound's protective effects are thought to be mediated, in part, by its ability to stimulate the production of prostacyclin (PGI2) and its antioxidant properties.[5][11] PGI2 is a potent vasodilator and inhibitor of platelet aggregation.
References
- 1. Protective effect of this compound on hypertension-induced decreases in the renal kallikrein-kinin and prostaglandin systems in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of this compound with other antihypertensive drugs in SHR-SP models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic, hemodynamic, and cardiac effects of captopril in young, spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. [Protective action of this compound on the vascular walls in stroke-prone spontaneously hypertensive rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic benefit of captopril in salt-loaded stroke-prone spontaneously hypertensive rats is independent of hypotensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Captopril alleviates hypertension-induced renal damage, inflammation, and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Captopril alleviates hypertension-induced renal damage, inflammation, and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Effectiveness of this compound on lesions in spontaneously hypertensive rats. Curative study--dose-effect relationship] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Possible radical scavenging properties of this compound and renal protection in Dahl salt sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Cicletanine
For researchers and scientists engaged in drug development, the responsible management of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Cicletanine, ensuring the safety of laboratory personnel and minimizing environmental impact. Adherence to these protocols is critical for maintaining a safe and compliant research environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound and its waste with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound powder should occur within a certified chemical fume hood to prevent inhalation. In the event of accidental exposure, follow these immediate first aid measures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water.
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes. If contact lenses are present, remove them if it is safe to do so. Seek prompt medical attention.[1]
-
Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, administer oxygen and seek medical help.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Immediately contact a poison control center or a medical professional for guidance.[1]
Step-by-Step Disposal Protocol for this compound
This compound waste is considered hazardous chemical waste and must be managed accordingly. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2]
-
Waste Identification and Segregation:
-
Pure this compound (Unused/Expired): This is the most concentrated form and requires careful handling.
-
Grossly Contaminated Items: This category includes items with visible powder or solution, such as weigh boats, spatulas, and primary containers.
-
Trace Contaminated Items: This includes items with minimal residual contamination, like pipette tips, gloves, and bench paper.
It is imperative to segregate this compound waste from other chemical waste streams to prevent unintended chemical reactions.[3]
-
-
Waste Collection and Containment:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
The containers must be kept closed except when adding waste.
-
Label containers with "Hazardous Waste," the name "this compound," and any associated hazards (e.g., "Toxic").
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
-
Final Disposal:
-
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant.[1]
-
Controlled incineration with flue gas scrubbing is the specified method of destruction.[1] This process ensures the complete breakdown of the active pharmaceutical ingredient in an environmentally sound manner.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company to arrange for the pickup and disposal of the hazardous waste.[3][4]
-
Contaminated packaging should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill. Combustible packaging materials may also be incinerated.[1]
Quantitative Data on this compound Disposal
| Waste Type | Recommended Disposal Method | Key Considerations |
| Pure/Unused this compound | Licensed Chemical Destruction Plant (Incineration) | Must be in a properly labeled, sealed, and non-reactive container. |
| Grossly Contaminated Items | Licensed Chemical Destruction Plant (Incineration) | Segregate from other waste streams. |
| Trace Contaminated Items | Licensed Chemical Destruction Plant (Incineration) or as per institutional EHS guidelines | Follow institutional protocols for solid hazardous waste. |
| Contaminated Packaging | Triple-rinse and recycle/recondition, or landfill/incinerate | Puncture packaging to prevent reuse if landfilling. |
Experimental Protocols
Detailed experimental protocols for the chemical neutralization or deactivation of this compound prior to disposal are not published. The industry standard for the disposal of active pharmaceutical ingredients like this compound is high-temperature incineration by a licensed facility, which eliminates the need for laboratory-based deactivation procedures.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Operational Guide for Handling Cicletanine
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Cicletanine, including operational and disposal plans, to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE and safety measures.
| Equipment/Measure | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | To prevent eye contact with dust or vapors. |
| Hand Protection | Chemical impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[1] | To avoid skin contact. |
| Body Protection | Suitable protective clothing.[1] | To prevent skin contact. |
| Respiratory Protection | If exposure limits are exceeded or irritation occurs, use a full-face respirator.[1] | To avoid inhalation of dust, mist, gas, or vapors.[1] |
| Ventilation | Handle in a well-ventilated place.[1] | To ensure adequate air circulation and minimize vapor concentration. |
| Hygiene Practices | Handle in accordance with good industrial hygiene and safety practice.[1] | To maintain a safe and clean working environment. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and the safety of the laboratory.
| Procedure | Guideline | Rationale |
| Handling | - Avoid dust formation.[1] - Avoid breathing mist, gas, or vapors.[1] - Avoid contact with skin and eyes.[1] - Use non-sparking tools.[1] - Prevent fire caused by electrostatic discharge steam.[1] | To minimize exposure and prevent ignition. |
| Storage | - Store the container tightly closed in a dry, cool, and well-ventilated place.[1] - Store apart from foodstuff containers or incompatible materials.[1] | To maintain chemical stability and prevent contamination or hazardous reactions. |
Accidental Release and First Aid Procedures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
| Scenario | Immediate Action |
| Spill or Leak | - Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1] - Remove all sources of ignition.[1] - Prevent further leakage if safe to do so.[1] - Do not let the chemical enter drains.[1] - Collect and arrange for disposal in suitable, closed containers.[1] |
| Inhalation | - Move the victim into fresh air.[1] - If breathing is difficult, give oxygen.[1] - If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | - Take off contaminated clothing immediately.[1] - Wash off with soap and plenty of water and consult a doctor.[1] |
| Eye Contact | - Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | - Rinse mouth with water. Do not induce vomiting.[1] - Never give anything by mouth to an unconscious person.[1] - Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
The disposal of this compound and its containers must be handled responsibly to prevent environmental contamination.
| Waste Type | Disposal Method |
| This compound | - Disposal by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] - Do not discharge to sewer systems.[1] |
| Containers | - Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[1] - Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[1] - Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1] |
Experimental Workflow: Handling a this compound Spill
The following diagram outlines the procedural steps for managing a this compound spill in a laboratory setting.
Caption: Workflow for handling a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
